molecular formula C6H6O3 B023740 1,2,4-Benzenetriol CAS No. 533-73-3

1,2,4-Benzenetriol

Número de catálogo: B023740
Número CAS: 533-73-3
Peso molecular: 126.11 g/mol
Clave InChI: GGNQRNBDZQJCCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2,4-Benzenetriol (also known as hydroxyhydroquinone or hydroxyquinol) is a triphenolic compound of significant interest in toxicology and biochemical research. It serves as a critical intermediary metabolite in the metabolic pathway of benzene, a known human leukemogen . This compound is provided at 99% purity under the ReagentPlus® quality standard, ensuring high-quality results for investigative applications. Key Research Applications & Value: Model Compound for Benzene Toxicity: this compound is extensively used to study the mechanisms underlying benzene-induced bone marrow toxicity, including aplastic anemia and acute myeloid leukemia (AML) . Research indicates it is one of the most reactive benzene metabolites in generating reactive oxygen species (ROS) . Investigation of Oxidative and Halogenative Stress: In myeloid cells, this compound can undergo autoxidation and enzymatic conversion, leading to the intracellular generation of superoxide, hydrogen peroxide, and the powerful oxidant hypochlorous acid (HOCl) via the myeloperoxidase (MPO) pathway. This process can cause DNA halogenation and apoptosis, providing a potential mechanism for benzene's myelotoxic and leukemogenic effects . Environmental and Biodegradation Studies: The compound is a common intermediate in the biodegradation of various aromatic compounds, including monochlorophenols and pesticides like 2,4,5-T, making it relevant for environmental microbiology research . It is also a natural metabolite of catechin produced by soil bacteria . Mechanism of Action: The compound's primary research significance stems from its redox activity. This compound readily autoxidizes in the presence of oxygen, generating semi-quinone radicals and superoxide, leading to a cascade of reactive oxygen species . In MPO-expressing cells, such as promyelocytic HL-60 cells, the generated hydrogen peroxide is metabolized by MPO to produce hypochlorous acid. This HOCl can then cause halogenative damage to DNA and proteins, which is a distinct form of oxidative stress considered cytotoxic and potentially contributory to carcinogenesis . Studies show that this pathway results in DNA halogenation rather than the formation of 8-oxo-deoxyguanosine, a common marker of oxidative DNA damage . Note: This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

benzene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNQRNBDZQJCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040930
Record name 1,2,4-Benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-73-3
Record name 1,2,4-Benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Benzenetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyquinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzenetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIHYDROXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/173O8B04RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Benzenetriol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a significant aromatic organic compound and a metabolite of benzene (B151609).[1][2] Its structure, featuring three hydroxyl groups on a benzene ring, imparts notable reactivity and biological activity.[3] This guide provides a comprehensive overview of the chemical properties and structural features of this compound, with a focus on data relevant to researchers in the fields of chemistry, toxicology, and pharmacology. The compound's role in inducing oxidative stress and its implications for drug development are also explored.[4][5]

Chemical and Physical Properties

This compound is a gray to white crystalline solid that is freely soluble in water and other polar solvents.[6][7] It is known to be sensitive to air and light, often darkening upon exposure.[2][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name Benzene-1,2,4-triol
Synonyms Hydroxyhydroquinone, 1,2,4-Trihydroxybenzene
CAS Number 533-73-3
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance Colorless to light yellow or gray solid/powder[4][6]
Melting Point 140-141 °C (sublimes)[6]
Boiling Point 165 °C at 4 Torr; 334.5 °C at 760 mmHg[7]
Solubility Freely soluble in water, alcohol, ether, ethyl acetate (B1210297). Slightly soluble in chloroform (B151607) and carbon disulfide.[6][6]
pKa (Predicted) 9.58 ± 0.10[6]
Density 1.45 - 1.5 g/cm³[6][7]

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4. This arrangement of substituents leads to a specific pattern of reactivity and distinct spectroscopic signatures.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReference(s)
¹H NMR In D₂O at 298K, pH 7.4: δ 6.349 (1H), 6.488 (1H), 6.799 (1H) ppm.
¹³C NMR In D₂O at 298K, pH 7.4: δ 106.699, 109.541, 119.758, 140.144, 147.760, 152.239 ppm.
FT-IR (KBr Pellet) Major peaks indicative of O-H and C-O stretching and aromatic C-H and C=C bending.
UV-Vis UV-Vis spectra are available in spectral databases.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 126. Fragmentation involves the loss of CO and other small neutral molecules.[4]

Experimental Protocols

Synthesis of this compound via Hydrolysis of 1,2,4-Triacetoxybenzene (B1630906)

This protocol is adapted from a known synthetic method.[1]

Materials:

  • 1,2,4-Triacetoxybenzene

  • Methanol

  • Deionized water

  • 12 N Hydrochloric acid

  • Ethyl acetate

  • Sodium bicarbonate (solid)

  • Activated charcoal

Procedure:

  • Combine 670 g of 1,2,4-triacetoxybenzene with 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid in a suitable reaction vessel.

  • Heat the mixture at reflux for 7 hours.

  • Allow the reaction mixture to cool to room temperature over a period of 14 hours.

  • Remove the solvent under reduced pressure to obtain a brown solid.

  • Add 2 L of ethyl acetate to the solid and heat to dissolve.

  • Add 200 g of solid sodium bicarbonate and 20 g of activated charcoal to the solution.

  • Heat the solution to boiling for 30 minutes.

  • Allow the solution to cool to approximately 45 °C.

  • Filter the hot solution to remove the solids and wash the filter cake with an additional 400 mL of ethyl acetate.

  • Evaporate the filtrate to dryness under reduced pressure to yield this compound as a pale orange solid.

  • Dry the product under vacuum. The expected yield is approximately 98%.

  • Further purification can be achieved by recrystallization from ethyl acetate if necessary.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the reverse-phase HPLC analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile (B52724) and water

  • Phosphoric acid or formic acid

  • This compound standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Biological Activity and Signaling Pathways

This compound is a known metabolite of benzene and is implicated in its myelotoxicity and leukemogenicity.[5] Its toxicity is largely attributed to its ability to undergo autoxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5] These ROS can induce cellular damage, including DNA strand breaks and oxidative damage to DNA bases.[4]

G cluster_0 Cellular Environment This compound This compound Autoxidation Autoxidation This compound->Autoxidation ROS Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) Autoxidation->ROS DNA DNA ROS->DNA DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG, Strand Breaks) DNA->DNA_Damage Oxidation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: ROS-Mediated Genotoxicity of this compound.

Experimental and Logical Workflows

The assessment of the genotoxic potential of chemicals like this compound follows a structured workflow, often involving a battery of in vitro and in vivo tests.

G Start Start: Chemical of Interest (this compound) In_Vitro In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay, Comet Assay) Start->In_Vitro Positive Positive Result? In_Vitro->Positive In_Vivo In Vivo Genotoxicity Studies (e.g., Rodent Micronucleus Assay) Positive->In_Vivo Yes Negative Non-Genotoxic Positive->Negative No Hazard_ID Genotoxic Hazard Identification In_Vivo->Hazard_ID Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment

Caption: Workflow for Genotoxicity Assessment.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and biological activities. Its role as a benzene metabolite and its capacity to induce oxidative stress and genotoxicity make it a crucial molecule for study in toxicology and drug development. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers working with this compound and for the accurate assessment of its potential risks and applications. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, facilitating further research into its properties and mechanisms of action.

References

1,2,4-Benzenetriol (CAS 533-73-3): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, biological activity, and experimental protocols of 1,2,4-Benzenetriol, a key metabolite of benzene (B151609) with significant implications in toxicology and pharmacology.

Introduction

This compound, also known as hydroxyhydroquinone, is a significant metabolite of benzene, a widely recognized industrial chemical and environmental pollutant.[1][2] Its toxicological profile, particularly its role in mediating benzene-induced myelotoxicity and leukemia, has been a subject of intense research.[3][4][5] This compound's ability to generate reactive oxygen species (ROS) and induce oxidative DNA damage is central to its biological effects.[3][6] Beyond its toxicological importance, this compound serves as a versatile chemical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and cosmetic dyes.[4][7] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methods, biological mechanisms, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a benzenetriol with hydroxyl groups at positions 1, 2, and 4.[8] It is a solid at room temperature and is soluble in water and polar organic solvents.[9] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 533-73-3[2]
Molecular Formula C₆H₆O₃[2]
Molecular Weight 126.11 g/mol [2][10]
Appearance Colorless platelets or prisms that darken on exposure to air[1]
Melting Point 140-141 °C (with sublimation)[9][10][11]
Boiling Point 165 °C[10]
Solubility Freely soluble in water, alcohol, ether, and ethyl acetate; sparingly soluble in chloroform (B151607) and carbon disulfide.[9]
Flash Point 177 °C[10]

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.

TechniqueDataReference(s)
¹H NMR (DMSO-d₆): Chemical shifts are observable for the aromatic protons and hydroxyl groups. A representative spectrum is available.[12][13]
¹³C NMR (D₂O): Chemical shifts for the six carbon atoms are: 152.239, 147.760, 140.144, 119.758, 109.541, 106.699 ppm.[14]
IR Spectroscopy Key peaks corresponding to O-H and C-O stretching and aromatic C-H bending are present.[8][15]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns can be observed.[8][15][16]

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

This compound is commonly synthesized through the hydrolysis of its triacetate precursor, 1,2,4-triacetoxybenzene (B1630906).[12] The triacetate is prepared by the acid-catalyzed reaction of p-benzoquinone with acetic anhydride (B1165640), a reaction known as the Thiele-Winter acetoxylation.[17]

Experimental Protocol: Synthesis of this compound from p-Benzoquinone

Step 1: Synthesis of 1,2,4-Triacetoxybenzene [17][18]

  • In a suitable reaction vessel, combine acetic anhydride and a catalytic amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Gradually add p-benzoquinone to the stirred solution while maintaining the temperature below 40-50 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the 1,2,4-triacetoxybenzene.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the product from ethanol (B145695) to obtain pure 1,2,4-triacetoxybenzene.

Step 2: Hydrolysis of 1,2,4-Triacetoxybenzene to this compound [12]

  • Dissolve 1,2,4-triacetoxybenzene in a mixture of methanol (B129727) and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours.

  • Cool the reaction mixture and remove the solvents under reduced pressure.

  • Dissolve the resulting solid in ethyl acetate.

  • Add sodium bicarbonate and activated charcoal and heat to boiling.

  • Filter the hot solution and concentrate the filtrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization from ethyl acetate.

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its role as a toxic metabolite of benzene. Its toxicity is largely attributed to its ability to undergo autoxidation, leading to the formation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6][19]

Oxidative DNA Damage

The generation of ROS by this compound can lead to significant oxidative damage to cellular macromolecules, most notably DNA.[6] This damage can manifest as single- and double-strand DNA breaks and the formation of oxidized DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker of oxidative stress.[3][6] The presence of transition metal ions, particularly copper, has been shown to enhance the DNA-damaging effects of this compound.[9][20]

oxidative_damage_workflow BT This compound Autoxidation Autoxidation BT->Autoxidation ROS Reactive Oxygen Species (ROS) Autoxidation->ROS DNA Cellular DNA ROS->DNA attacks Damage Oxidative DNA Damage (e.g., 8-OHdG, Strand Breaks) DNA->Damage

Workflow of this compound-induced oxidative DNA damage.
Role in Benzene-Induced Myelotoxicity and Leukemia

In the bone marrow, the enzyme myeloperoxidase (MPO), which is abundant in myeloid cells, can catalyze the conversion of H₂O₂ produced during this compound autoxidation into the highly reactive hypochlorous acid (HOCl).[1] This process, termed halogenative stress, can lead to the formation of halogenated DNA and proteins, contributing to the cytotoxic and genotoxic effects of benzene in the bone marrow, and potentially playing a role in the development of myelodysplastic syndrome and acute myeloid leukemia.[1][4]

MPO_pathway Benzene Benzene BT This compound Benzene->BT Metabolism Autoxidation Autoxidation BT->Autoxidation H2O2 Hydrogen Peroxide (H₂O₂) Autoxidation->H2O2 MPO Myeloperoxidase (MPO) (in Myeloid Cells) H2O2->MPO Substrate HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes DNA_Protein DNA & Proteins HOCl->DNA_Protein reacts with Halogenation Halogenation DNA_Protein->Halogenation Toxicity Myelotoxicity & Leukemogenesis Halogenation->Toxicity

Signaling pathway of this compound-mediated myelotoxicity.
Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. It has shown inhibitory activity against various bacteria, including Xanthomonas citri subsp. citri, the causative agent of citrus canker.[21] The proposed mechanism of action involves the disruption of the bacterial cell membrane and interference with iron availability.[21][22]

Toxicological Data

The toxicity of this compound is a critical aspect of its profile. A summary of available toxicological data is provided in Table 3.

ParameterValueSpecies/SystemReference(s)
LD₅₀ (oral) 350 - 500 mg/kgRat[23][24]
Genotoxicity Induces micronuclei in human lymphocytes and HL-60 cells.Human cells[6][25]
DNA Damage (ED₅₀) 6.7 µM for 50% cleavage of supercoiled DNA.In vitro[26]
Cytotoxicity Toxic to HL-60 and K562 cells at concentrations > 5 mM.Human cell lines[10]

Table 3: Toxicological Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound.

In Vitro Micronucleus Assay

The micronucleus assay is a well-established method for evaluating the genotoxic potential of a compound by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[25][27]

Protocol: [25][27][28][29][30]

  • Cell Culture: Culture human lymphocytes or a suitable cell line (e.g., CHO-K1, HL-60) under standard conditions.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours). Include appropriate negative (vehicle) and positive controls.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a hypotonic potassium chloride solution to swell the cells.

  • Fixation: Fix the cells using a freshly prepared mixture of methanol and acetic acid.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa, DAPI).

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

The quantification of 8-OHdG is a common method to assess oxidative DNA damage.[31]

Protocol (using ELISA): [31][32]

  • DNA Isolation: Isolate DNA from cells or tissues treated with this compound using a commercial DNA isolation kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • ELISA:

    • Coat a 96-well plate with an 8-OHdG-specific antibody.

    • Add the hydrolyzed DNA samples and 8-OHdG standards to the wells.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Determine the concentration of 8-OHdG in the samples by comparing their absorbance to a standard curve generated from the 8-OHdG standards.

Alternative methods for 8-OHdG quantification include HPLC with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. [33][34]

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[35][36]

Protocol: [35][36][37]

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Applications in Drug Development and Research

This compound's reactivity and structural features make it a valuable building block in organic synthesis.[7] In the pharmaceutical industry, it serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[7] Its antioxidant and pro-oxidant properties are also of interest in the study of diseases associated with oxidative stress. Furthermore, its antimicrobial activity suggests potential for the development of new anti-infective agents.[21][22]

Conclusion

This compound is a molecule of significant interest to researchers in toxicology, pharmacology, and medicinal chemistry. Its well-documented role in benzene-induced toxicity, driven by the generation of reactive oxygen species and subsequent oxidative damage, provides a valuable model for studying mechanisms of chemical carcinogenesis. The detailed experimental protocols provided in this guide offer a practical resource for investigating its biological effects. As research continues to uncover the multifaceted nature of this compound, its utility as a chemical intermediate and a pharmacological probe is likely to expand, paving the way for new discoveries in both disease pathogenesis and drug development.

References

Synthesis of 1,2,4-Benzenetriol from p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetriol from p-Benzoquinone

Introduction

This compound, also known as hydroxyquinol, is a significant chemical compound utilized as an intermediate in organic synthesis and for the development of pharmaceuticals.[1][2] It is recognized as a metabolite of benzene (B151609) and finds application in gas analysis as an oxygen absorbent.[1][3] This technical guide provides a comprehensive overview of the robust and widely-used two-step method for synthesizing this compound, commencing from p-benzoquinone.

The synthesis proceeds via the Thiele-Winter acetoxylation of p-benzoquinone to form a stable intermediate, 1,2,4-triacetoxybenzene (B1630906).[4] This intermediate is subsequently hydrolyzed under acidic conditions to yield the final product, this compound.[5][6] This guide furnishes detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in the successful replication of this synthesis.

Overall Synthetic Pathway

The conversion of p-benzoquinone to this compound is efficiently achieved in two primary chemical steps: an acetoxylation followed by hydrolysis. The intermediate, 1,2,4-triacetoxybenzene, is typically isolated before proceeding to the final deacetylation step.[7]

G cluster_0 Step 1: Thiele-Winter Acetoxylation cluster_1 Step 2: Acid Hydrolysis A p-Benzoquinone B 1,2,4-Triacetoxybenzene A->B Acetic Anhydride (B1165640), H₂SO₄ (cat.) C This compound B->C HCl, H₂O, Methanol (B129727), Reflux

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Thiele-Winter Acetoxylation of p-Benzoquinone

Principle: This reaction involves the treatment of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst, typically concentrated sulfuric acid or boron trifluoride etherate.[4][6] The reaction proceeds through the formation of a triacetate intermediate, 1,2,4-triacetoxybenzene, which often precipitates from the reaction mixture upon cooling and can be isolated.[8]

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[8]

  • In a 600 mL beaker equipped with a mechanical stirrer, add 180 g (167 cc, 1.8 moles) of acetic anhydride.

  • Carefully add 12 g of concentrated sulfuric acid to the acetic anhydride.

  • Gradually add 60 g (0.55 mole) of purified p-benzoquinone in small portions to the stirred solution. The purity of the quinone is crucial; if dark, it should be recrystallized from benzene prior to use.[8]

  • Maintain the reaction temperature between 40–50°C during the addition of p-benzoquinone using a cooling bath. Temperatures above 50°C can lead to product decomposition, while temperatures below 40°C result in a significantly slower reaction.[8]

  • After the addition is complete, allow the solution to stand. Monitor the temperature to ensure it does not exceed 50°C. A precipitate may begin to form as the mixture starts to cool.

  • Once the mixture has cooled to approximately 25°C, pour it into 750 mL of cold water, which will cause the product to precipitate as a white solid.[8]

  • Cool the mixture to 10°C in an ice bath and collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from 250 mL of 95% ethyl alcohol.

  • Dry the purified product in a vacuum desiccator. The final product, 1,2,4-triacetoxybenzene, should be a practically white, granular solid.[8]

Quantitative Data: Thiele-Winter Acetoxylation
ParameterValueReference
Starting Material p-Benzoquinone[8]
Reagents Acetic Anhydride, Conc. H₂SO₄[8]
Reaction Temperature 40–50 °C[8]
Product 1,2,4-Triacetoxybenzene[8]
Appearance White granular solid[8]
Melting Point 96–97 °C[8]
Typical Yield 86–87%[8]

Step 2: Acid-Catalyzed Hydrolysis of 1,2,4-Triacetoxybenzene

Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed via hydrolysis under acidic conditions.[6] This deacetylation step is typically accomplished by refluxing the triacetate in a mixture of methanol, water, and a catalytic amount of a strong acid like hydrochloric acid to yield this compound.[5]

Experimental Protocol

This protocol is based on a well-documented hydrolysis procedure.[5]

  • Combine 670 g (2.656 mol) of 1,2,4-triacetoxybenzene with 2.5 L of methanol and 1.5 L of deionized water in a suitable reaction vessel.

  • Add 22 mL of 12 N hydrochloric acid (0.264 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 7 hours.

  • After the reflux period, allow the mixture to cool to room temperature over approximately 14 hours.

  • Remove the solvent under reduced pressure to obtain a brown solid.

  • Add 2 L of ethyl acetate (B1210297) to the solid and heat to dissolve.

  • Add 200 g of solid sodium bicarbonate (NaHCO₃) and 20 g of activated charcoal to the solution.

  • Heat the mixture to boiling for 30 minutes, then allow it to cool to approximately 45°C.

  • Remove the solids by filtration and wash them with an additional 400 mL of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product as a pale orange solid.

  • Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethyl acetate if necessary.[5]

Quantitative Data: Acid Hydrolysis
ParameterValueReference
Starting Material 1,2,4-Triacetoxybenzene[5]
Reagents Methanol, Water, 12 N HCl[5]
Reaction Condition Reflux[5]
Reaction Time 7 hours[5]
Product This compound[5]
Appearance Pale orange solid[5]
Melting Point 140.5–141 °C[1][3]
Typical Yield 98%[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from the initial reaction setup to the final purification of this compound.

G cluster_acetoxylation Step 1: Acetoxylation cluster_hydrolysis Step 2: Hydrolysis A1 Combine Acetic Anhydride and H₂SO₄ A2 Add p-Benzoquinone (40-50°C) A1->A2 A3 Precipitate in Water A2->A3 A4 Filter and Recrystallize A3->A4 A5 Isolate 1,2,4-Triacetoxybenzene A4->A5 B1 Combine Triacetate, MeOH, H₂O, and HCl A5->B1 Proceed with isolated intermediate B2 Reflux for 7 hours B1->B2 B3 Evaporate Solvents B2->B3 B4 Redissolve in Ethyl Acetate B3->B4 B5 Treat with NaHCO₃ and Charcoal B4->B5 B6 Filter and Evaporate B5->B6 B7 Isolate this compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

References

1,2,4-Benzenetriol: A Key Mediator of Benzene's Genotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzene (B151609) is a ubiquitous environmental and industrial chemical recognized as a Group 1 human carcinogen, primarily linked to acute myeloid leukemia (AML) and other hematological disorders.[1] The toxicity of benzene is not direct but is dependent on its metabolic activation into reactive intermediates.[2][3] Among these, 1,2,4-benzenetriol (BT), also known as hydroxyhydroquinone, has been identified as a particularly potent metabolite.[4] This triphenolic compound is highly reactive and plays a crucial role in the mechanisms underlying benzene's myelotoxicity and carcinogenicity, primarily through the induction of severe oxidative stress and DNA damage.[5][6] This guide provides a comprehensive technical overview of this compound's formation, mechanisms of toxicity, and the experimental methodologies used to investigate its effects.

Metabolic Formation of this compound

The biotransformation of benzene to this compound is a multi-step process occurring predominantly in the liver, initiated by the cytochrome P450 (CYP) enzyme system.

  • Initial Oxidation: Benzene is first oxidized by CYP enzymes, primarily CYP2E1, to form benzene oxide.[2][3][7]

  • Formation of Phenols: Benzene oxide can spontaneously rearrange to phenol (B47542) or be hydrolyzed by epoxide hydrolase to benzene dihydrodiol. Phenol is the major initial metabolite.[6][7]

  • Secondary Hydroxylation: Phenol undergoes further hydroxylation by CYP2E1 to form hydroquinone (B1673460) and, to a lesser extent, catechol.[6][7]

  • Formation of this compound: The pathway to BT is thought to occur primarily through the subsequent hydroxylation of hydroquinone.[6] It can also be formed from catechol, though this is considered a minor pathway.[8] These metabolites are then transported to the bone marrow, the primary target of benzene toxicity.

Metabolic Pathway of Benzene tothis compound Benzene Benzene Benzene_Oxide Benzene_Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Spontaneous Rearrangement Hydroquinone Hydroquinone Phenol->Hydroquinone CYP2E1 Catechol Catechol Phenol->Catechol CYP2E1 Benzenetriol This compound Hydroquinone->Benzenetriol Hydroxylation Catechol->Benzenetriol Hydroxylation (minor pathway)

Caption: Metabolic activation of benzene to this compound.

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, stemming from its ability to generate reactive species that damage cellular macromolecules, particularly DNA.

Oxidative Stress and DNA Damage

BT is highly susceptible to autoxidation, readily converting to its corresponding 2-hydroxy-1,4-semiquinone radical and subsequently to 2-hydroxy-1,4-benzoquinone.[5][9] This redox cycling process is a potent source of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[5][6][9]

These ROS induce significant cellular damage:

  • Oxidative DNA Damage: ROS attack DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a marker of oxidative DNA damage.[5]

  • DNA Strand Breaks: The generation of ROS, particularly hydroxyl radicals, can cause single- and double-strand breaks in DNA.[10][11]

  • Chromosomal Aberrations: This DNA damage can manifest as both structural and numerical chromosomal changes. BT has been shown to induce micronuclei, with a predominance of kinetochore-positive micronuclei, suggesting it can cause aneuploidy (loss of entire chromosomes).[5]

The presence of transition metal ions, especially copper (Cu²⁺), dramatically potentiates the DNA-damaging effects of BT.[5][10][12] Copper accelerates the autoxidation of BT, leading to enhanced ROS production and a shift in the pattern of chromosomal damage from aneuploidy to clastogenicity (chromosome breakage).[5][9]

Oxidative Stress and DNA Damage Pathway BT This compound Semiquinone Semiquinone Radical BT->Semiquinone Autoxidation Semiquinone->BT Redox Cycling ROS ROS Generation (O₂•⁻, H₂O₂, •OH) Semiquinone->ROS DNA DNA ROS->DNA Damage DNA Damage DNA->Damage Lesions Oxidative Lesions (8-OH-dG) Damage->Lesions Breaks Strand Breaks Damage->Breaks Chromosomes Chromosomal Aberrations Damage->Chromosomes

Caption: ROS-mediated DNA damage by this compound.

Halogenative Stress in Myeloid Cells

A specific mechanism of toxicity occurs in myeloid cells, such as those in the bone marrow, which are rich in the enzyme myeloperoxidase (MPO).[6][13] In this pathway:

  • BT-induced autoxidation generates intracellular H₂O₂.

  • MPO utilizes this H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent and highly reactive halogenating agent.

  • HOCl reacts with DNA and proteins, causing halogenative damage, such as the formation of chlorinated tyrosines and halogenated DNA.[6][13]

This MPO-dependent "halogenative stress" is a critical factor in the specific myelotoxicity of benzene, as it introduces a unique form of DNA damage that can lead to genetic and epigenetic changes contributing to leukemogenesis.[6]

Halogenative Stress Pathway BT This compound H2O2 H₂O₂ Generation BT->H2O2 Autoxidation MPO Myeloperoxidase (MPO) + Cl⁻ H2O2->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl DNA_Prot DNA & Proteins HOCl->DNA_Prot Halogen_Damage Halogenated DNA & Halogenated Tyrosines DNA_Prot->Halogen_Damage

Caption: MPO-mediated halogenative stress induced by BT.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity of this compound from various in vitro and in vivo studies.

Table 1: Cytotoxicity of this compound

Cell LineEndpointConcentration/DoseExposure TimeReference
OFA Sprague-Dawley RatsLD50 (Oral)350 - 500 mg/kg bwSingle Dose[14]
HL-60Cytotoxicity> 100 µM1 - 4 h[14]
K562 ErythroleukemiaInhibition of Viability0.1 - 0.5 mM24 h[14]
K562 Erythroleukemia>85% Viability< 0.08 mM24 h[14]
Mouse Bone Marrow Stromal CellsInhibition of Colony Growth> 100 µM3 days[14]

Table 2: Genotoxicity of this compound

SystemEndpointConcentration/DoseKey FindingsReference
Human LymphocytesMicronuclei (MN)Not specified2-fold increase in MN frequency[5]
HL-60 CellsMicronuclei (MN)Not specified8-fold increase in MN frequency[5]
HL-60 CellsOxidative DNA Damage (8-OH-dG)Not specifiedIncreased levels of 8-OH-dG[5]
Supercoiled PM2 DNADNA ScissionED50 = 6.7 µMInduces DNA strand breaks[10]
HL-60 CellsHalogenated DNA50 µMIncreased levels of halogenated DNA[6]

Experimental Protocols

Detailed methodologies are crucial for studying the complex effects of this compound. Below are summaries of key experimental protocols cited in the literature.

Micronucleus Assay with Antikinetochore Staining

This assay is used to assess both chromosome breakage (clastogenesis) and chromosome loss (aneugenesis).

  • Cell Culture: Human lymphocytes or HL-60 cells are cultured and exposed to various concentrations of this compound.

  • Cytochalasin B Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.

  • Immunostaining: Cells are stained with a primary antibody against kinetochore proteins (e.g., CREST antibodies) followed by a fluorescently-labeled secondary antibody. DNA is counterstained with a dye like DAPI.

  • Scoring: Under a fluorescence microscope, micronuclei in binucleated cells are scored. Kinetochore-positive (K+) micronuclei contain whole chromosomes (aneugenic event), while kinetochore-negative (K-) micronuclei contain acentric chromosome fragments (clastogenic event).[5]

Detection of Halogenated DNA and ROS

This workflow is designed to investigate the MPO-mediated halogenative stress pathway.

  • Cell Exposure: HL-60 cells are pre-incubated with or without inhibitors/scavengers (e.g., ABAH for MPO, catalase for H₂O₂, methionine for HOCl) and then exposed to this compound.[6]

  • ROS Detection:

    • Specific fluorescent probes are added to the cells. For example, aminophenyl fluorescein (B123965) (APF) for detecting HOCl and hydroxyl radicals.

    • Fluorescence intensity is measured using a flow cytometer to quantify ROS generation.[6]

  • Detection of Halogenated DNA:

    • Following exposure, cells are fixed and permeabilized.

    • They are then incubated with a primary monoclonal antibody specific for halogenated DNA.

    • A fluorescently-labeled secondary antibody is used for detection.

    • Fluorescence is quantified via flow cytometry to determine the level of DNA halogenation.[6]

  • Apoptosis Analysis: Cells are co-stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptosis and necrosis.[6]

Experimental Workflow for Halogenative Stress cluster_0 Cell Preparation & Exposure cluster_1 Endpoint Analysis Start HL-60 Cells Preincubation Pre-incubation with/without Inhibitors (ABAH, Catalase) Start->Preincubation Exposure Exposure to this compound Preincubation->Exposure ROS ROS Detection (APF Probe) Exposure->ROS Halogen Halogenated DNA (Immunostaining) Exposure->Halogen Apoptosis Apoptosis Assay (Annexin V/PI) Exposure->Apoptosis FCM Flow Cytometry Analysis ROS->FCM Halogen->FCM Apoptosis->FCM

Caption: Workflow for assessing BT-induced halogenative stress.

Quantification of 8-oxo-dG by HPLC-ECD

This method provides a sensitive measure of oxidative DNA damage.

  • Cell Exposure and DNA Isolation: Cells are exposed to BT, and genomic DNA is isolated using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column.

  • Electrochemical Detection (ECD): As the deoxynucleosides elute from the column, they pass through an electrochemical detector. 8-oxo-dG is readily oxidized and produces a distinct electrochemical signal, allowing for its sensitive and specific quantification relative to unmodified deoxyguanosine.[6]

Conclusion

This compound is a critical terminal metabolite in the bioactivation of benzene. Its high reactivity and propensity to undergo autoxidation make it a potent generator of reactive oxygen and halogen species. The resulting oxidative and halogenative stress leads to extensive DNA and cellular damage, including base modifications, strand breaks, and chromosomal aberrations. These genotoxic events, particularly within the bone marrow's myeloid cells, are considered central to the pathogenesis of benzene-induced leukemia. A thorough understanding of the mechanisms of this compound toxicity and the sophisticated experimental protocols used to elucidate them is essential for professionals in toxicology, cancer research, and the development of strategies to mitigate the risks of benzene exposure.

References

Spectroscopic Profile of 1,2,4-Benzenetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 1,2,4-benzenetriol (hydroxyhydroquinone), a key metabolite of benzene (B151609) and a versatile chemical intermediate.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this compound.[3]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic protons and hydroxyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
C4–OH8.65Singlet (s)-
C2–OH8.47Singlet (s)-
C1–OH8.01Singlet (s)-
C6-H6.48Doublet (d)³JHH = 8.5 Hz
C3-H6.20Doublet (d)⁴JHH = 2.8 Hz
C5-H6.00Doublet of doublets (dd)⁴JHH = 2.8 Hz, ³JHH = 8.5 Hz

Table 1: ¹H NMR (400 MHz, DMSO-d₆) spectral data for this compound.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C4150.2
C2145.7
C1137.6
C6115.8
C5105.1
C3103.5

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) spectral data for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by prominent absorption bands corresponding to the hydroxyl (O-H) and aromatic (C-H, C=C) groups.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Range Intensity
O-H stretch (phenolic)3600 - 3200Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C=C stretch (aromatic ring)1650 - 1450Medium to strong
C-O stretch (phenolic)1260 - 1180Strong
C-H bend (aromatic, out-of-plane)900 - 675Strong

Table 3: Characteristic IR absorption bands for this compound.

Experimental Protocols

Accurate spectroscopic data acquisition relies on meticulous sample preparation and standardized instrument parameters.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.[3]

  • Instrumentation : The data presented were acquired on a 400 MHz NMR spectrometer.[3]

  • Data Acquisition for ¹H NMR :

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Acquisition time: 2-4 seconds

  • Data Acquisition for ¹³C NMR :

    • Number of scans: 1024 or more (due to lower natural abundance)

    • Relaxation delay: 2-5 seconds

    • Technique: Proton-decoupled

  • Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4][5]

    • The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die and press under high pressure (several tons) to form a transparent or semi-transparent pellet.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample This compound Sample nmr_prep Dissolve in DMSO-d6 sample->nmr_prep ir_prep Grind with KBr & Press Pellet sample->ir_prep nmr_acq NMR Spectrometer (¹H & ¹³C) nmr_prep->nmr_acq ir_acq FTIR Spectrometer ir_prep->ir_acq nmr_proc Fourier Transform Phase & Baseline Correction Referencing nmr_acq->nmr_proc ir_proc Background Subtraction Identify Functional Groups ir_acq->ir_proc data_interp Structure Elucidation & Data Interpretation nmr_proc->data_interp ir_proc->data_interp

Caption: Workflow for NMR and IR Spectroscopic Analysis of this compound.

References

Navigating the Solubility of 1,2,4-Benzenetriol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, presenting the available quantitative and qualitative data. Furthermore, it offers detailed experimental protocols for determining solubility, ensuring researchers can generate reliable and reproducible data tailored to their specific solvent systems.

Introduction

This compound (CAS: 533-73-3) is a polyhydroxylated aromatic compound with the molecular formula C₆H₆O₃.[2] Its three hydroxyl groups confer a high degree of polarity, significantly influencing its solubility characteristics. Understanding its solubility profile is a critical first step in process development, enabling the rational selection of solvents for synthesis, extraction, and crystallization. This guide aims to consolidate the existing knowledge on the solubility of this compound and to provide practical methodologies for its experimental determination.

Solubility of this compound: A Data-Driven Overview

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing sources provide valuable qualitative descriptions and some quantitative ranges, which are summarized below.

Qualitative Solubility

This compound is generally described as soluble in polar organic solvents.[1][3] This is attributed to the ability of its hydroxyl groups to form hydrogen bonds with polar solvent molecules. Conversely, it is characterized as having low solubility in non-polar solvents.

A summary of qualitative solubility across various sources is as follows:

  • Freely Soluble: Alcohol, Ether, Ethyl Acetate[4]

  • Slightly Soluble: Methanol, Chloroform, Carbon Disulfide[1][5]

  • Sparingly Soluble: Dimethyl Sulfoxide (DMSO)[1][5]

  • Almost Insoluble: Ligroin, Benzene[4]

Quantitative Solubility Data

The most specific quantitative data found pertains to its solubility in ethanol (B145695) and DMSO at 22°C, as well as its high solubility in water.

SolventTemperature (°C)Solubility
Water20486 g/L[6]
Ethanol221 - 10 g/100 mL[6]
Dimethyl Sulfoxide (DMSO)2210 - 20 g/100 mL[6]

Table 1: Quantitative Solubility Data for this compound.

The provided ranges for ethanol and DMSO, while not exact values, offer a valuable starting point for experimental design.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section details two robust and widely accepted methods: the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]

Methodology:

  • Preparation: Add an excess amount of this compound solid to a series of vials containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials or allow them to stand undisturbed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

  • Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the saturated solution sample as necessary to fall within the linear range of the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

  • Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Gravimetric Analysis

Gravimetric analysis is a direct and straightforward method for determining solubility, relying on the precise weighing of the dissolved solute after solvent evaporation.[8][9]

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Shake-Flask Method.

  • Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter paper to remove all undissolved solid.

  • Sample Collection: Accurately weigh a clean, dry, and pre-weighed evaporating dish. Transfer a known volume or mass of the clear filtrate into the evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood or under a stream of inert gas. Avoid excessive heat that could cause decomposition of the this compound. A rotary evaporator or a gentle heating mantle can be used.

  • Drying: Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent. Dry to a constant weight.

  • Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried this compound residue.

  • Calculation:

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish).

    • Solubility can be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent, depending on whether the initial filtrate was weighed or its volume was measured.

Visualizing the Experimental Workflow

To provide a clear and concise overview of the solubility determination process, the following diagram illustrates the key steps involved in the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to organic solvent in vials B Seal vials and agitate at constant temperature (24-48h) A->B Establish Equilibrium C Cease agitation and allow solid to settle (or centrifuge) B->C Achieve Saturation D Withdraw clear supernatant C->D Isolate Saturated Solution E Analyze concentration by HPLC (or other suitable method) D->E Prepare for Analysis F Calculate solubility based on calibration curve E->F Determine Concentration

Shake-Flask Solubility Determination Workflow

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide consolidates the available qualitative and limited quantitative information to aid researchers in solvent selection. The detailed experimental protocols for the shake-flask and gravimetric methods provide a robust framework for generating precise and reliable solubility data in-house. By following these methodologies, scientists and drug development professionals can effectively characterize the solubility of this compound in their solvents of interest, thereby accelerating research and development efforts.

References

An In-depth Technical Guide to the Redox Chemistry and Potential of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetriol, a significant metabolite of benzene (B151609), is a molecule of profound interest in the fields of toxicology, pharmacology, and drug development. Its rich redox chemistry, characterized by its capacity to act as both an antioxidant and a potent pro-oxidant, underpins its diverse biological effects. This technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and redox-driven biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its quantitative redox parameters. Furthermore, this guide elucidates the compound's intricate involvement in cellular signaling pathways, offering insights into its potential as a modulator of physiological and pathological processes.

Introduction

This compound (BT), also known as hydroxyhydroquinone, is a trihydroxylated aromatic compound that plays a dual role in biological systems. As a metabolite of the ubiquitous environmental pollutant benzene, its formation is a key step in benzene-induced myelotoxicity and leukemogenesis.[1][2] This toxicity is largely attributed to its facile auto-oxidation, which generates reactive oxygen species (ROS) and electrophilic quinones that can damage cellular macromolecules, including DNA.[3][4] Conversely, the phenolic hydroxyl groups of this compound also endow it with antioxidant properties, and it has been explored as a scaffold for the synthesis of novel therapeutic agents.[5] Understanding the delicate balance between its pro-oxidant and antioxidant activities is crucial for harnessing its therapeutic potential while mitigating its toxic effects.

Synthesis and Physicochemical Properties

This compound is typically synthesized in a two-step process involving the acetylation of p-benzoquinone followed by hydrolysis of the resulting 1,2,4-triacetoxybenzene (B1630906).[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₆O₃[7]
Molecular Weight126.11 g/mol [7]
CAS Number533-73-3[7]
AppearanceWhite to light brown crystalline solid[6]
Melting Point140-141 °C[6]
SolubilitySoluble in water, ethanol (B145695), and ether[6]

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound is central to its biological activity. It can undergo oxidation to form a semiquinone radical and subsequently the more stable 2-hydroxy-1,4-benzoquinone (B196085). This process is highly dependent on pH and the presence of transition metal ions.[8]

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to study the redox characteristics of this compound. The electrochemical response of an aqueous solution of this compound is highly dependent on pH, typically in the range of 3 to 9.[8] The oxidation process involves the transfer of two electrons and two protons.

Table 2: Redox Potentials of this compound at Different pH Values

pHEpa (V) vs. Ag/AgClEpc (V) vs. Ag/AgClE½ (V) vs. Ag/AgCl
3.0+0.45+0.35+0.40
5.0+0.33+0.23+0.28
7.0+0.21+0.11+0.16
9.0+0.09-0.01+0.04
Note: These are representative values and may vary based on experimental conditions.

The formal potential (E½) of the this compound/2-hydroxy-1,4-benzoquinone couple shifts to more negative values as the pH increases, indicating that the oxidation is facilitated in more alkaline conditions.

Biological Activities and Signaling Pathways

The redox cycling of this compound is the primary driver of its biological effects, which are often contradictory, ranging from cellular protection to cytotoxicity.

Pro-oxidant Activity and Genotoxicity

In the presence of oxygen and transition metals such as copper and iron, this compound auto-oxidizes, leading to the formation of superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][9] These ROS can induce significant cellular damage.

  • DNA Damage: this compound is known to cause DNA strand breaks and the formation of oxidized DNA bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG).[3] This genotoxicity is believed to be a key factor in benzene-induced carcinogenesis. The presence of Cu(II) ions has been shown to potentiate this DNA damage.[3]

  • Myeloperoxidase-Mediated Toxicity: In myeloid cells, the enzyme myeloperoxidase (MPO) can utilize H₂O₂ generated from this compound auto-oxidation to produce hypochlorous acid (HOCl).[1][2] HOCl is a potent oxidizing and halogenating agent that can react with DNA and proteins, leading to "halogenative stress" and contributing to myelotoxicity.[1]

MPO_Pathway BT This compound H2O2 H₂O₂ BT->H2O2 Auto-oxidation O2 O₂ O2->H2O2 HOCl HOCl H2O2->HOCl MPO MPO Myeloperoxidase (MPO) Cl Cl⁻ Cl->HOCl Halogenated_Products Halogenated DNA & Protein Adducts HOCl->Halogenated_Products DNA_Proteins DNA, Proteins DNA_Proteins->Halogenated_Products Toxicity Myelotoxicity Halogenated_Products->Toxicity

Myeloperoxidase-mediated toxicity pathway of this compound.
Modulation of Cellular Signaling

This compound and its redox products can interfere with various cellular signaling pathways, impacting cell survival, proliferation, and inflammation.

  • Akt/PI3K Pathway: Hydroxylated benzene derivatives, including hydroquinone, a close structural analog of this compound, have been shown to inhibit the phosphorylation of Akt, a key kinase in the pro-survival PI3K/Akt pathway.[2] This inhibition can sensitize cells to apoptosis.

PI3K_Akt_Pathway BT This compound Akt Akt BT->Akt Inhibits phosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt recruits PDK1 PDK1 PDK1->pAkt phosphorylates Akt->pAkt Apoptosis Inhibition of Apoptosis pAkt->Apoptosis

Inhibitory effect of this compound on the PI3K/Akt signaling pathway.
  • NF-κB Pathway: The generation of ROS by this compound can influence the activity of redox-sensitive transcription factors like NF-κB, which plays a central role in the inflammatory response. Depending on the cellular context, this can lead to either pro- or anti-inflammatory outcomes.

  • Nitric Oxide Synthase (iNOS) Inhibition: this compound has been reported to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key signaling molecule in inflammation.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacteria, including Xanthomonas citri subsp. citri, the causative agent of citrus canker.[5] Its mechanism of action appears to involve limiting the availability of iron to the bacterial cells.[5] However, its tendency to form dimers with lower antimicrobial activity presents a challenge for its practical application.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods.[6]

Step 1: Synthesis of 1,2,4-Triacetoxybenzene

  • In a fume hood, slowly add 12 g of concentrated sulfuric acid to 180 g of acetic anhydride (B1165640) in a 600-mL beaker with stirring.

  • Gradually add 60 g of p-benzoquinone to the mixture with constant mechanical stirring, maintaining the temperature between 40-50 °C.

  • After the addition is complete, allow the reaction to stand until it begins to cool.

  • Once the mixture has cooled to approximately 25 °C, pour it into 750 mL of cold water to precipitate the product.

  • Cool the mixture to 10 °C and collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from 250 mL of 95% ethanol and dry.

Step 2: Hydrolysis to this compound

  • Combine the synthesized 1,2,4-triacetoxybenzene with methanol (B129727) and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for several hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the resulting solid in ethyl acetate (B1210297) and treat with sodium bicarbonate and activated charcoal.

  • Filter the hot solution and evaporate the solvent to yield this compound as a solid.

Synthesis_Workflow pBenzoquinone p-Benzoquinone Triacetoxybenzene 1,2,4-Triacetoxybenzene pBenzoquinone->Triacetoxybenzene AceticAnhydride Acetic Anhydride (H₂SO₄ catalyst) AceticAnhydride->Triacetoxybenzene Benzenetriol This compound Triacetoxybenzene->Benzenetriol Reflux Hydrolysis Acidic Hydrolysis (MeOH, HCl) Hydrolysis->Benzenetriol Purification Purification (Recrystallization) Benzenetriol->Purification

Workflow for the synthesis of this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its primary oxidation product, 2-hydroxy-1,4-benzoquinone.[10][11]

Table 3: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 30 °C

Sample Preparation:

  • Prepare stock solutions of this compound and 2-hydroxy-1,4-benzoquinone in methanol.

  • For cellular or biological samples, perform a protein precipitation step with acetonitrile followed by centrifugation.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Cyclic Voltammetry Protocol

This protocol provides a general framework for the electrochemical analysis of this compound.[8]

Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in a supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer) at the desired pH.

  • Deoxygenate the solution by purging with nitrogen gas for at least 15 minutes.

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Set the potential window (e.g., -0.2 V to +0.8 V vs. Ag/AgCl) and scan rate (e.g., 100 mV/s).

  • Record the cyclic voltammogram.

  • Repeat the measurement at different pH values to determine the pH-dependence of the redox potentials.

Conclusion

This compound possesses a fascinating and complex redox chemistry that dictates its biological impact. Its ability to generate reactive oxygen species underlies its toxicity, particularly in the context of benzene metabolism and myeloperoxidase activity. However, its reactivity also presents opportunities for its use as a chemical scaffold in the development of new therapeutic agents. A thorough understanding of its electrochemical properties, its interactions with cellular signaling pathways, and the conditions that favor its pro-oxidant versus antioxidant behavior is essential for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and application of this versatile molecule. Future research should focus on developing strategies to modulate its redox activity to enhance its therapeutic efficacy while minimizing its toxic side effects.

References

The Presence of 1,2,4-Benzenetriol in Coffee: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone (HHQ), is a phenolic compound naturally present in roasted coffee. It is formed during the complex chemical transformations that occur during the roasting of green coffee beans. While coffee is a widely consumed beverage with a complex phytochemical profile, the presence and concentration of this compound are of particular interest to the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in coffee, its quantitative levels, the analytical methodologies for its detection, and its known biological signaling pathways.

Formation of this compound in Coffee

This compound is not present in green, unroasted coffee beans. Its formation is a direct result of the thermal degradation of various precursors during the roasting process. The primary pathways for its generation include:

  • Degradation of Chlorogenic Acids: Chlorogenic acids, a major class of phenolic compounds in green coffee beans, are esters of quinic acid and certain transcinnamic acids. During roasting, the quinic acid moiety of chlorogenic acids can undergo thermal degradation to form this compound.[1][2]

  • Maillard Reaction: The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key process in the development of coffee's flavor and aroma. This complex series of reactions also contributes to the formation of this compound from carbohydrate and amino acid precursors.[1]

Quantitative Analysis of this compound in Coffee

The concentration of this compound in coffee can vary depending on several factors, including the coffee species (e.g., Coffea arabica vs. Coffea canephora var. Robusta), the degree of roasting, and the brewing method. A cup of coffee is reported to contain between 0.1 and 1.7 mg of this compound.[2][3] While comprehensive data across all variables is still an area of active research, the following table summarizes the currently available quantitative information.

Coffee TypeRoast LevelConcentration of this compoundReference(s)
Brewed Coffee (unspecified)Not specified0.1 - 1.7 mg per cup[2][3]

Further research is required to populate this table with more specific data regarding different coffee varieties and roast profiles.

Experimental Protocols for Quantification

The accurate quantification of this compound in a complex matrix like coffee requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.

Protocol: Quantification of this compound in Coffee by HPLC-MS/MS

This protocol is based on established methods for the analysis of phenolic compounds in coffee.

1. Sample Preparation (Extraction)

  • Objective: To extract this compound from the solid coffee matrix into a liquid solvent suitable for analysis.

  • Procedure:

    • Weigh 1 gram of finely ground roasted coffee into a centrifuge tube.

    • Add 10 mL of a methanol/water (70:30, v/v) solution.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis

  • Objective: To separate this compound from other coffee components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Linear gradient from 95% to 5% B

      • 12.1-15 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound need to be optimized. Based on its molecular weight of 126.11 g/mol , a plausible MRM transition would be:

      • Precursor Ion (Q1): m/z 125.0 (deprotonated molecule [M-H]⁻)

      • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 97.0, corresponding to the loss of CO). Note: These transitions should be empirically determined and optimized for the specific instrument used.

    • Collision Energy (CE): To be optimized for the selected MRM transition.

    • Other Parameters: Capillary voltage, gas flow rates, and source temperature should be optimized according to the instrument manufacturer's recommendations.

3. Quantification

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards using the optimized HPLC-MS/MS method to generate a calibration curve.

    • Analyze the prepared coffee extracts.

    • Quantify the amount of this compound in the coffee extracts by comparing their peak areas to the calibration curve.

    • The use of a stable isotope-labeled internal standard of this compound is highly recommended for the most accurate quantification to correct for matrix effects and variations in instrument response.

Biological Signaling Pathways

This compound is a biologically active molecule that can influence cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS).

Induction of Oxidative Stress and Reduction of Nitric Oxide Bioavailability

This compound can undergo auto-oxidation, leading to the production of superoxide (B77818) anions (O₂⁻), a type of reactive oxygen species. This superoxide can then rapidly react with nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes. This reaction forms peroxynitrite (ONOO⁻), a potent and damaging oxidant. The consequence of this interaction is a decrease in the bioavailability of NO, which can impair its normal cellular functions.

G Benzenetriol This compound AutoOxidation Auto-oxidation Benzenetriol->AutoOxidation Superoxide Superoxide (O₂⁻) AutoOxidation->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite Reacts with NO Nitric Oxide (NO) NO->Peroxynitrite ReducedNO Reduced NO Bioavailability Peroxynitrite->ReducedNO Leads to

This compound's role in reducing nitric oxide bioavailability.
Induction of Intracellular Calcium Increase via Oxidative Stress

The oxidative stress induced by this compound can also lead to an increase in the concentration of intracellular calcium ([Ca²⁺]i). Reactive oxygen species can modulate the activity of calcium channels in the endoplasmic reticulum (ER), a major intracellular calcium store. This can trigger the release of calcium from the ER into the cytoplasm, leading to a rise in [Ca²⁺]i. This elevation in intracellular calcium can, in turn, activate various downstream signaling pathways and cellular processes.

G Benzenetriol This compound ROS Reactive Oxygen Species (e.g., Superoxide) Benzenetriol->ROS Generates ER Endoplasmic Reticulum (ER) ROS->ER Acts on CaRelease Ca²⁺ Release ER->CaRelease CaIncrease Increased Intracellular [Ca²⁺] CaRelease->CaIncrease Downstream Downstream Cellular Effects CaIncrease->Downstream Activates

Pathway of this compound-induced intracellular calcium increase.

Conclusion

This compound is a naturally occurring compound in roasted coffee formed during the roasting process. Its concentration in a cup of coffee is generally in the low milligram range. Due to its ability to generate reactive oxygen species, it can influence important cellular signaling pathways, including the reduction of nitric oxide bioavailability and the elevation of intracellular calcium levels. The provided analytical methodology offers a robust framework for the accurate quantification of this compound in coffee, which is essential for further research into its dose-dependent biological effects. A deeper understanding of the factors influencing its concentration in coffee and its precise mechanisms of action will be crucial for assessing its overall impact on human health.

References

An In-Depth Technical Guide to the Biodegradation Pathway of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a key intermediate in the microbial degradation of a wide array of aromatic compounds, including pollutants such as nitrophenols and chloro-nitrophenols, as well as naturally occurring lignin (B12514952) fragments. Its biodegradation is a critical process in environmental detoxification and biogeochemical cycling. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound, detailing the key enzymes, intermediate compounds, and genetic regulation. The guide includes structured tables of quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of the metabolic and experimental workflows to support research and development in microbiology, enzymology, and bioremediation.

Introduction

This compound is a benzenetriol that serves as a central metabolic intermediate in the breakdown of numerous aromatic molecules by microorganisms.[1] Its role is particularly significant in the catabolism of substituted phenols and protocatechuic acid. Understanding the intricacies of its degradation is paramount for developing effective bioremediation strategies and for various biotechnological applications. This document outlines the distinct aerobic and anaerobic pathways that facilitate the complete mineralization of this compound.

Aerobic Biodegradation Pathway

Under aerobic conditions, the primary mechanism for the degradation of this compound involves the enzymatic cleavage of its aromatic ring. This pathway is well-documented in a variety of bacterial species, including Arthrobacter sp., Burkholderia cepacia, and Nocardioides simplex.[2][3][4]

The central reaction is the ortho-cleavage of the this compound ring, catalyzed by the enzyme hydroxyquinol 1,2-dioxygenase . This enzyme incorporates molecular oxygen to break the bond between the two adjacent hydroxyl-bearing carbon atoms, yielding maleylacetic acid .[3][5] Maleylacetic acid then enters the well-established β-ketoadipate pathway , where it is further metabolized to common cellular intermediates of the tricarboxylic acid (TCA) cycle, leading to complete mineralization.[2]

Key Enzymes and Reactions
  • Hydroxyquinol 1,2-Dioxygenase (EC 1.13.11.37) : This is the pivotal enzyme in the aerobic degradation of this compound. It is an intradiol dioxygenase that is highly specific for its substrate.[3][4]

Genetic Regulation

In organisms like Cupriavidus sp. CNP-8, the genes responsible for the degradation of chloro-nitrophenols via the this compound pathway are organized in gene clusters, such as the hnp cluster. The expression of these genes is typically inducible by the presence of the aromatic substrate.

Signaling Pathway Diagram

aerobic_pathway Precursor_Compounds p-Nitrophenol / Protocatechuic Acid BT This compound (Hydroxyhydroquinone) Precursor_Compounds->BT Monooxygenases / Oxidative Decarboxylation MA Maleylacetic Acid BT->MA Hydroxyquinol 1,2-Dioxygenase (O2 consumed) BKA β-Ketoadipate Pathway MA->BKA TCA TCA Cycle Intermediates BKA->TCA anaerobic_pathway BT This compound (Hydroxyhydroquinone) DHQ Dihydrohydroxyhydroquinone BT->DHQ Hydroxyhydroquinone Reductase (NADH consumed) Unknown Further Intermediates DHQ->Unknown AC Acetate + CO2 Unknown->AC Ring Fission & Further Metabolism experimental_workflow cluster_culture Microbial Culture and Induction cluster_degradation Degradation Experiment cluster_analysis Sample Processing and Analysis Inoculation Inoculate microbial strain in minimal media Growth Incubate to mid-log phase Inoculation->Growth Induction Induce with precursor (e.g., p-nitrophenol) or This compound Growth->Induction Spike Spike culture with This compound Induction->Spike Sampling Collect samples over time Spike->Sampling Centrifugation Centrifuge and filter samples Sampling->Centrifugation Enzyme_Assay Prepare cell-free extract for enzyme assays Sampling->Enzyme_Assay HPLC HPLC-UV analysis for metabolite quantification Centrifugation->HPLC Spectro Spectrophotometric enzyme activity assay Enzyme_Assay->Spectro

References

The Double-Edged Sword: An In-depth Technical Guide to the Reactivity of 1,2,4-Benzenetriol with Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetriol (BT), a key metabolite of the industrial solvent and human leukemogen benzene (B151609), exhibits potent and complex reactivity with molecular oxygen. This autoxidation process, central to its biological activity and toxicity, generates a cascade of reactive oxygen species (ROS) and quinoidal products, culminating in significant cellular damage, particularly to DNA. Understanding the mechanisms, kinetics, and products of this reaction is critical for toxicologists studying benzene-induced cancers and for drug development professionals exploring redox-active compounds. This guide provides a comprehensive technical overview of the core reactivity of this compound with oxygen, detailing the reaction pathways, catalytic influences, and biological consequences, supported by quantitative data and detailed experimental protocols.

Introduction: The Significance of this compound

This compound, also known as hydroxyhydroquinone, is a trihydroxylated aromatic compound. While it can be found in some natural sources like roasted coffee beans, its primary significance in a biomedical context is its formation as a secondary metabolite of benzene in the liver.[1][2] Of the various benzene metabolites, this compound is the most reactive towards molecular oxygen, a characteristic that underpins its genotoxic effects.[3] This high reactivity leads to a rapid, spontaneous oxidation in the presence of air, a process that is significantly accelerated by transition metal ions.[1][3] The study of its interaction with oxygen is therefore crucial for elucidating the mechanisms of benzene toxicity and for understanding the broader behavior of polyhydroxylated phenols in biological systems.

Core Reactivity with Oxygen: Autoxidation Pathway

The reaction of this compound with oxygen, termed autoxidation, is a multi-step process involving radical intermediates and the generation of ROS. The process can be catalyzed spontaneously or enzymatically.[3]

Reaction Mechanism and Products

In aqueous solutions at physiological pH, this compound is readily oxidized. The reaction proceeds through a semiquinone radical intermediate.[4] This unstable species can then participate in a series of reactions, ultimately leading to the formation of the more stable product, 2-hydroxy-1,4-benzoquinone (B196085).[3] This process is accompanied by the generation of superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[3]

In addition to monomeric oxidation products, this compound readily undergoes oxidative dimerization upon exposure to air. Key dimeric structures that have been identified include [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol.[5] The formation of these dimers can reduce the antimicrobial activity observed with the monomeric form.

The Role of Metal Catalysts

The autoxidation of this compound is profoundly influenced by the presence of transition metal ions, which can act as potent catalysts. Copper (II) (Cu²⁺) and Iron (III) (Fe³⁺) salts have been shown to significantly accelerate the rate of oxidation.[3] Studies have demonstrated that Cu²⁺ is a more effective catalyst than Fe³⁺. The presence of these metals can alter the reaction mechanism, with copper, for instance, appearing to shift the reaction from a superoxide-propagated chain reaction to a more direct two-electron transfer.[6] This catalytic activity is critical in biological systems, where trace amounts of these metals can enhance the toxicity of this compound by amplifying ROS production and subsequent DNA damage.[4][7]

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_intermediates Intermediates & ROS cluster_products Products BT This compound SQR Semiquinone Radical BT->SQR Oxidation O2 Oxygen (O₂) O2->SQR Cu Cu²⁺ Cu->SQR Catalysis Fe Fe³⁺ Fe->SQR Catalysis ROS Reactive Oxygen Species (O₂•⁻, H₂O₂, •OH) SQR->ROS Generates HQ 2-Hydroxy-1,4-benzoquinone SQR->HQ Further Oxidation Dimers Dimerization Products SQR->Dimers Dimerization

Caption: Autoxidation pathway of this compound.

Quantitative Analysis of Reactivity

The reactivity of this compound has been quantified under various conditions. The data highlights the significant role of catalysts and the efficiency of product formation.

Table 1: Effect of Catalysts and Scavengers on this compound Autoxidation | Compound | Concentration | Effect on Autoxidation Rate | Reference | | :--- | :--- | :--- | :--- | | Catalysts | | Cu²⁺ | 10 µM | 11-fold increase |[6] | | Fe³⁺ | 50 µM | 91% increase |[6] | | Inhibitors/Scavengers | | Superoxide Dismutase | - | Inhibits (in absence of metals) |[6] | | Desferrioxamine | - | Stimulates (in absence of metals) |[6] | | Catalase | 20 U/ml | Protects against DNA scission (85%) |[8] | | Formate | 25 mM | Protects against DNA scission (28-85%) |[8] |

Table 2: Product Yields in Catalytic Aerobic Oxidation

Catalyst Product Yield Reference
CeO₂ Dibenzenetriol 98% [9]
MoO₃/CeO₂ Diquinone 79% [9]

| Air (uncatalyzed) | [1,1′-biphenyl]-...-hexaol (Dimer 1) | 43.7% |[5] |

Table 3: Predicted Spectroscopic Data for 2-Hydroxy-1,4-benzoquinone

Technique Parameters Predicted Values Reference
¹³C NMR δ (ppm) 110.5, 120.1, 135.8, 150.2, 180.5, 185.6 [6]

| FTIR | KBr (cm⁻¹) | ~3400 (O-H), ~1660 (C=O), ~1600 (C=C) |[6] |

Note: Spectroscopic data is predicted and should be confirmed experimentally.

Implications in Biological Systems and Toxicology

The facile reaction of this compound with oxygen is the primary driver of its toxicity. The continuous generation of ROS creates a state of oxidative stress within cells, leading to widespread damage to macromolecules.

Genotoxicity and DNA Damage

DNA is a primary target of the ROS produced during BT autoxidation. The generated hydroxyl radicals can induce single and double-strand breaks in the DNA backbone.[1][8] Furthermore, this oxidative stress leads to the formation of mutagenic base lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a well-established marker of oxidative DNA damage.[4] This genotoxicity is believed to be a key step in the initiation of leukemia associated with chronic benzene exposure.[4][7] Studies in human cell lines have shown that BT induces a dose-dependent increase in micronuclei, which are biomarkers of chromosomal damage.[4]

G BT This compound (in cell) Autox Autoxidation BT->Autox O2 Molecular Oxygen (O₂) O2->Autox Metals Intracellular Trace Metals (Cu, Fe) Metals->Autox Catalyzes ROS Generation of Reactive Oxygen Species (O₂•⁻, H₂O₂, •OH) Autox->ROS Stress Oxidative Stress ROS->Stress DNA DNA Stress->DNA Attacks Damage DNA Damage (Strand Breaks, Base Oxidation e.g., 8-OH-dG) DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Carcinogenesis Potential for Carcinogenesis Damage->Carcinogenesis

Caption: Pathway of this compound-induced cellular DNA damage.

Experimental Protocols

Investigating the reactivity of this compound requires specific methodologies to monitor the reaction and assess its biological impact.

Protocol for Monitoring Autoxidation

This protocol outlines a general procedure to observe the uncatalyzed autoxidation of this compound and the formation of its primary oxidation product.

  • Preparation: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). A typical starting concentration is between 50-100 µM.[6]

  • Initiation: Vigorously stir the solution in a vessel open to the atmosphere or bubble a gentle stream of air through the solution to ensure a constant supply of oxygen.

  • Monitoring: The reaction can be monitored over time using a UV-Vis spectrophotometer. The formation of 2-hydroxy-1,4-benzoquinone results in a color change and distinct absorbance peaks.

  • Analysis: At desired time points, aliquots can be taken and the reaction quenched (e.g., by acidification). The product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining this compound and the formed products.[10]

  • Extraction: Upon completion, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) for further characterization (e.g., by NMR or Mass Spectrometry).[6]

Protocol for Measurement of Intracellular ROS

This protocol uses the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) to measure ROS generation in cells exposed to this compound.

  • Cell Culture: Culture cells (e.g., HL-60 human myeloid cells) under standard conditions to the desired confluency.[10]

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension. Wash the cells with Phosphate-Buffered Saline (PBS).

  • Loading the Probe: Resuspend the cell pellet in a solution containing DCF-DA (e.g., 10 µM in serum-free media) and incubate for 30-45 minutes at 37°C in the dark.[10][11] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.

  • Exposure: Wash the cells to remove excess probe and resuspend them in fresh media. Expose the cells to the desired concentration of this compound (e.g., 25-100 µM) for a specified time (e.g., 30 minutes).[10] Include a vehicle-only control and a positive control (e.g., H₂O₂).

  • Measurement: Analyze the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. DCFH is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity (Excitation ~485 nm / Emission ~535 nm) is proportional to the amount of ROS generated.[11]

Protocol for Detection of Oxidative DNA Damage (8-oxo-dG)

This protocol describes the detection of the oxidative DNA lesion 8-oxo-deoxyguanosine (8-oxo-dG) using HPLC with electrochemical detection (HPLC-ECD).

  • Cell Exposure: Expose cultured cells (e.g., 1 x 10⁶ cells/mL) to this compound (e.g., 50 µM) for the desired duration (e.g., 1, 2, or 4 hours).[10]

  • DNA Isolation: After exposure, harvest the cells and immediately isolate the genomic DNA using a standard DNA extraction kit or protocol, taking precautions to prevent spurious oxidation of guanine (B1146940) during the isolation process.

  • DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • HPLC-ECD Analysis: Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantification: The electrochemical detector is set to a potential that specifically oxidizes 8-oxo-dG, allowing for its sensitive and selective detection. The amount of 8-oxo-dG is quantified by comparing its peak area to that of a known standard. Results are typically expressed as the number of 8-oxo-dG lesions per 10⁵ or 10⁶ deoxyguanosine residues.[10]

G cluster_prep Cell Preparation & Exposure cluster_ros ROS Detection cluster_dna DNA Damage Analysis c1 Culture Cells (e.g., HL-60) c2 Harvest & Wash Cells c1->c2 c3 Expose Cells to This compound c2->c3 r1 Load with DCF-DA Probe c3->r1 d1 Isolate Genomic DNA c3->d1 r2 Incubate (37°C) r1->r2 r3 Measure Fluorescence (Flow Cytometry / Plate Reader) r2->r3 d2 Enzymatic Digestion to Nucleosides d1->d2 d3 Analyze 8-oxo-dG (HPLC-ECD) d2->d3

Caption: Experimental workflow for studying cellular effects of BT.

Conclusion

The reactivity of this compound with oxygen is a potent and biologically significant process. Its rapid autoxidation, especially when catalyzed by transition metals, establishes a powerful system for generating reactive oxygen species. This reactivity is the mechanistic basis for its role in the genotoxicity of benzene, driving oxidative damage to DNA and contributing to carcinogenesis. The detailed understanding of these reaction pathways and the methodologies to study them are essential for professionals in toxicology, pharmacology, and drug development who must characterize the risks and therapeutic potential of redox-active phenolic compounds.

References

Methodological & Application

Application Notes and Protocols for 1,2,4-Benzenetriol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1] Its three hydroxyl groups offer multiple reactive sites, making it a valuable precursor for a wide range of molecules, including specialty chemicals, pharmaceuticals, and agrochemicals.[1][2] The nucleophilic nature of the hydroxyl groups allows for reactions such as etherification, esterification, and oxidation.[1] The vicinal diol arrangement facilitates chelation and specific oxidation to quinone structures, further expanding its synthetic utility.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of various important classes of organic compounds:

  • Bioactive Heterocycles: It is a key precursor for the synthesis of coumarins and dibenzofurans, scaffolds found in many biologically active compounds.

  • Dimerization Products: Under oxidative conditions, it readily dimerizes to form bi- and polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

  • Pharmaceutical Intermediates: Its structure can be modified to create active pharmaceutical ingredients (APIs) with therapeutic properties.[3]

  • Cosmetics: It is used in hair dye formulations due to its ability to undergo oxidative coupling reactions to form colored products.[2]

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters. This protocol details the synthesis of 6,7-dihydroxy-4-methylcoumarin, a key intermediate for various bioactive compounds, using this compound and ethyl acetoacetate (B1235776).

Reaction Scheme:

This compound + Ethyl Acetoacetate → 6,7-Dihydroxy-4-methylcoumarin

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (B145695)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with constant stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6,7-dihydroxy-4-methylcoumarin.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYieldReference
This compoundEthyl AcetoacetateConc. H₂SO₄None12 hRoom Temp.~80%[4]
Protocol 2: Oxidative Dimerization of this compound to [1,1'-Biphenyl]-2,2',4,4',5,5'-hexaol

This compound can undergo oxidative coupling to form dimeric structures. This protocol describes a simple method for the synthesis of the 5,5'-linked dimer.

Reaction Scheme:

2 x this compound --[O₂]--> [1,1'-Biphenyl]-2,2',4,4',5,5'-hexaol

Materials:

  • This compound

  • Deionized Water

  • Air (as oxidant)

Procedure:

  • Dissolve this compound in deionized water in a round-bottom flask to make a 0.2 M solution.

  • Fit the flask with a condenser and heat the solution to reflux in a sand bath (approximately 110 °C).

  • Allow the reaction to proceed with exposure to air for 20 hours. The solution will darken, and a precipitate may form.

  • Cool the reaction mixture to room temperature.

  • The product can be isolated by freeze-drying the mixture. Further purification can be achieved by recrystallization.

Quantitative Data Summary:

ReactantOxidantSolventReaction TimeTemperatureYieldReference
This compoundAir (O₂)Water20 hReflux (~110°C)Near-quantitative

Biological Applications and Signaling Pathways

This compound-Induced Apoptosis in Myeloid Cells

This compound, a metabolite of benzene, has been shown to induce apoptosis in human myeloid cells (HL-60). This process is mediated by the generation of reactive oxygen species (ROS) and the action of myeloperoxidase (MPO), an enzyme abundant in myeloid cells.

The proposed signaling pathway is as follows:

  • Autoxidation of this compound: this compound undergoes autoxidation, leading to the production of superoxide (B77818) radicals (O₂⁻).

  • Formation of Hydrogen Peroxide: Superoxide dismutase (SOD) converts O₂⁻ to hydrogen peroxide (H₂O₂).

  • MPO-Catalyzed Formation of Hypochlorous Acid: In myeloid cells, myeloperoxidase (MPO) utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and halogenating agent.

  • Induction of Apoptosis: The generated HOCl and other ROS cause cellular damage, including DNA halogenation, which ultimately triggers the apoptotic cascade.

BT_Apoptosis_Pathway BT This compound Autoxidation Autoxidation BT->Autoxidation O2_minus O₂⁻ (Superoxide) Autoxidation->O2_minus SOD SOD O2_minus->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 MPO MPO H2O2->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl Apoptosis Apoptosis HOCl->Apoptosis

Caption: this compound-induced apoptosis pathway.

Antimicrobial Activity of this compound

This compound exhibits antimicrobial activity against various bacteria, including the citrus canker pathogen Xanthomonas citri. The proposed mechanism of action is not through membrane permeabilization but rather by limiting the availability of essential metal ions, particularly iron.

Proposed Antimicrobial Mechanism:

  • Iron Chelation: this compound acts as a chelating agent, binding to ferric iron (Fe³⁺) both extracellularly and potentially intracellularly.

  • Disruption of Iron Homeostasis: This sequestration of iron disrupts the bacterium's ability to acquire this essential nutrient, which is crucial for various metabolic processes and enzymatic functions.

  • Inhibition of Bacterial Growth: The resulting iron deficiency leads to the inhibition of bacterial growth and proliferation.

BT_Antimicrobial_Mechanism BT This compound Chelation Chelation BT->Chelation Fe3_ext Extracellular Fe³⁺ Fe3_ext->Chelation Fe_uptake Iron Uptake Fe3_ext->Fe_uptake Normal Uptake BT_Fe_complex BT-Fe³⁺ Complex Chelation->BT_Fe_complex BT_Fe_complex->Fe_uptake Inhibited Bacterium Bacterial Cell Fe_homeostasis Disrupted Iron Homeostasis Bacterium->Fe_homeostasis Fe_uptake->Bacterium Growth_inhibition Bacterial Growth Inhibition Fe_homeostasis->Growth_inhibition

Caption: Antimicrobial mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis of a coumarin (B35378) derivative from this compound using the Pechmann condensation.

Pechmann_Workflow Start Start Reactants Combine this compound and Ethyl Acetoacetate Start->Reactants Cooling Cool in Ice Bath Reactants->Cooling Catalyst_Addition Slowly Add Conc. H₂SO₄ Cooling->Catalyst_Addition Reaction Stir at Room Temperature (12 hours) Catalyst_Addition->Reaction Quenching Pour into Ice Water Reaction->Quenching Filtration Vacuum Filtration and Washing Quenching->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure 6,7-Dihydroxy-4-methylcoumarin Recrystallization->Product

Caption: Pechmann condensation workflow.

References

Application Notes and Protocols: 1,2,4-Benzenetriol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,2,4-Benzenetriol (also known as hydroxyhydroquinone) as a versatile chemical scaffold in the synthesis of pharmaceuticals. Its unique structure, featuring three hydroxyl groups on a benzene (B151609) ring, offers multiple reactive sites for creating complex and therapeutically active molecules.[1][2]

Introduction to this compound in Drug Synthesis

This compound (CAS: 533-73-3) is a highly valuable intermediate in modern organic synthesis, particularly within the pharmaceutical industry.[1] The three hydroxyl groups on the benzene ring provide multiple reactive sites, allowing for a wide range of chemical transformations such as etherification, oxidation, esterification, and coupling reactions.[2] This reactivity makes it an excellent starting point for constructing the complex molecular architectures required for active pharmaceutical ingredients (APIs).[1][2] Its utility spans various therapeutic areas, including the development of antimicrobial and neuroprotective agents, and it is a key metabolite in studies of benzene-induced toxicity and carcinogenesis.[3][4][5]

Key Applications in Pharmaceutical Development

The this compound scaffold has been successfully employed in the development of several classes of bioactive compounds.

  • Antimicrobial Agents: The phenolic structure of this compound makes it a promising scaffold for new antimicrobial compounds.[4] Derivatives, particularly alkyl ethers, have demonstrated significant antibacterial activity. Structure-activity relationship studies show that the length of the alkyl side chain is critical for potency, with a seven-carbon chain showing optimal activity.[3] this compound itself has a low minimum inhibitory concentration (MIC) of 0.05 mM against Xanthomonas citri, the bacterium that causes citrus canker.[4][6] The proposed mechanism of action involves limiting the availability of iron to bacterial cells, rather than membrane permeabilization.[4]

  • Neuroprotective Agents: While direct use is limited, derivatives incorporating similar polyhydroxylated phenyl or triazole structures have shown significant promise as neuroprotective agents for treating acute ischemic stroke.[7][8] These compounds function by activating the antioxidant response element (ARE) pathway, which upregulates the expression of protective antioxidative enzymes.[8] They have been shown to reduce neurological deficits, decrease infarction size, and scavenge reactive oxygen species (ROS) in preclinical models.[8]

  • Cancer Research and Toxicology: this compound is a known metabolite of benzene, a human carcinogen.[5][9] Its study is crucial for understanding the mechanisms of benzene-induced myelotoxicity and leukemia.[5] The compound is genotoxic and can induce DNA strand breaks through the generation of ROS and subsequent halogenative stress, particularly in myeloid cells which are rich in the enzyme myeloperoxidase (MPO).[3][5] It has demonstrated cytotoxicity against various cancer cell lines, including HL-60 and K562.[10][11]

Quantitative Bioactivity Data

The following table summarizes key quantitative data for this compound and its derivatives from various studies.

Compound/DerivativeTarget/AssayActivity MetricValueReference(s)
This compoundXanthomonas citriMIC0.05 mM[4][6]
4-Alkyl Ether DerivativeAntibacterialMIC (C7 alkyl chain)25 µg·mL⁻¹[3]
4-Alkyl Ether DerivativeAntibacterialMIC (C4-C6 alkyl chains)50 µg·mL⁻¹[3]
4-Alkyl Ether DerivativeAntibacterialMIC (C8-C14 alkyl chains)100 µg·mL⁻¹[3]
This compoundK562 Erythroleukemia CellsCytotoxicity (24h)>60% viability at 0.08 mM[11]
This compoundHL-60 & K562 CellsCytotoxicityToxic at >5 mM[10]
1,2,4-Triazole (B32235) Derivative (Cpd 5)BALB/c MiceAcute ToxicityLD50 > 1000 mg/kg[8]

Signaling and Metabolic Pathways

The biological effects of this compound and its derivatives are often mediated through specific cellular pathways.

cluster_0 Cellular Environment cluster_1 Macromolecular Damage cluster_2 Biological Outcome BT This compound (BT) Autoox Autoxidation BT->Autoox H2O2 Hydrogen Peroxide (H₂O₂) Autoox->H2O2 Generates MPO Myeloperoxidase (MPO) H2O2->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Metabolizes to DNA DNA HOCl->DNA Reacts with TYR Tyrosines HOCl->TYR Reacts with HalDNA Halogenated DNA DNA->HalDNA HalTYR Halogenated Tyrosines TYR->HalTYR Outcome Genotoxicity & Carcinogenesis HalDNA->Outcome HalTYR->Outcome

Caption: Mechanism of this compound-induced halogenative stress in myeloid cells.[5]

cluster_0 Cytoplasm cluster_1 Nucleus Drug Neuroprotective Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Drug->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS ROS ROS->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Transcription->Enzymes Outcome Cellular Protection & Neuroprotection Enzymes->Outcome Leads to

Caption: Activation of the Nrf2-ARE pathway by neuroprotective derivatives.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use and analysis are provided below.

Protocol 1: Synthesis of this compound from 1,2,4-Triacetoxybenzene (B1630906) [12]

This protocol describes the acid-catalyzed hydrolysis of 1,2,4-triacetoxybenzene to yield this compound.

  • Materials:

    • 1,2,4-triacetoxybenzene (1 equivalent)

    • Methanol (B129727) (MeOH)

    • Deionized water

    • 12 N Hydrochloric acid (HCl) (0.1 equivalents)

    • Ethyl acetate (B1210297) (EtOAc)

    • Sodium bicarbonate (NaHCO₃)

    • Activated charcoal

  • Procedure:

    • Combine 1,2,4-triacetoxybenzene (e.g., 670 g, 2.656 mol) with methanol (2.5 L), deionized water (1.5 L), and 12 N HCl (22 mL, 0.264 mol) in a round-bottom flask equipped with a reflux condenser.[12]

    • Heat the reaction mixture to reflux and maintain for 7 hours.[12]

    • Allow the mixture to cool to room temperature over approximately 14 hours.[12]

    • Remove the solvent under reduced pressure to obtain a brown solid.[12]

    • Add ethyl acetate (2 L) to the solid and heat to dissolve.[12]

    • Add solid NaHCO₃ (200 g) and activated charcoal (20 g) to the solution.[12]

    • Heat the mixture to boiling for 30 minutes, then allow it to cool to approximately 45°C.[12]

    • Filter the solids and wash with an additional portion of ethyl acetate (400 mL).[12]

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a pale orange solid. Dry under vacuum. (Expected yield: ~98%).[12]

    • Further purification can be achieved by recrystallization from ethyl acetate.[12]

pBen p-Benzoquinone Triacetoxy 1,2,4-Triacetoxybenzene pBen->Triacetoxy Acetic Anhydride, Acid Catalyst BT This compound (Scaffold) Triacetoxy->BT Acidic Hydrolysis (Protocol 1) Deriv Pharmaceutical Derivative BT->Deriv Derivatization (e.g., Etherification) Assay Biological Assay (e.g., MIC, Cytotoxicity) Deriv->Assay Evaluation

Caption: General workflow from starting materials to biological evaluation.[3][12]

Protocol 2: General Procedure for Synthesis of 4-Alkyl Ether Derivatives

This generalized protocol is based on standard etherification reactions of phenols, aimed at producing derivatives like those with antimicrobial activity.[3]

  • Materials:

    • This compound (1 equivalent)

    • Anhydrous solvent (e.g., DMF or Acetone)

    • Base (e.g., K₂CO₃ or NaH) (1.1 equivalents for mono-alkylation)

    • Alkyl halide (e.g., 1-bromoheptane) (1 equivalent)

    • Dichloromethane (DCM)

    • Saturated NH₄Cl solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).

    • Add the base portion-wise at 0°C and stir the mixture for 30 minutes. The hydroxyl group at position 4 is generally the most reactive for mono-alkylation due to steric hindrance at positions 1 and 2.

    • Add the alkyl halide dropwise and allow the reaction to warm to room temperature. Stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired 4-alkyl ether derivative.

Protocol 3: Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of synthesized compounds against a bacterial strain.

  • Materials:

    • Synthesized compound stock solution (e.g., in DMSO)

    • Bacterial strain (e.g., X. citri, E. coli)

    • Growth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Procedure:

    • Dispense 100 µL of growth medium into each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this diluted inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.

    • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel pharmaceutical compounds.[1][2] Its inherent reactivity allows for the creation of diverse molecular libraries with potential applications as antimicrobial, neuroprotective, and anticancer agents.[3][4][8] The provided protocols offer a foundational framework for synthesizing and evaluating this compound derivatives, while the pathway diagrams illustrate their mechanisms of action, providing a solid basis for further research and development in medicinal chemistry.

References

Application of 1,2,4-Benzenetriol in Dye Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a versatile aromatic organic compound with the chemical formula C₆H₃(OH)₃. Its three hydroxyl groups attached to a benzene (B151609) ring impart significant reactivity, making it a valuable intermediate in the synthesis of a variety of dyes.[1][2] This polyfunctional molecule can act as a potent coupling agent and a precursor in the formation of diverse dye structures, including azo dyes, triarylmethane dyes, and metal-complex dyes. Its application is particularly notable in the formulation of oxidative hair dyes, where it participates in coupling reactions to produce a range of hair colors.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of different classes of dyes.

Key Applications in Dye Synthesis

This compound's utility in dye synthesis stems from its electron-rich aromatic ring, which is highly activated towards electrophilic substitution. The hydroxyl groups can also participate in complexation with metal ions. The primary applications include:

  • Azo Dyes: As a coupling component, this compound reacts with diazonium salts to form hydroxy-substituted azo dyes. The position of the azo linkage can be controlled by reaction conditions, leading to dyes with varying colors and properties.

  • Oxidative Hair Dyes: In the presence of an oxidizing agent and a primary intermediate (e.g., p-phenylenediamine), this compound acts as a coupler to form a variety of colorants directly on the hair fiber.[5]

  • Triarylmethane Dyes: It can be used as a precursor in the synthesis of triarylmethane dyes, which are known for their bright and intense colors.

  • Metal-Complex Dyes: The hydroxyl groups of this compound can chelate with metal ions to form stable metal-complex dyes, which often exhibit enhanced light and wash fastness.[6][7]

Data Presentation: Properties of Dyes Synthesized with this compound

The following tables summarize quantitative data for representative dyes synthesized using this compound.

Table 1: Azo Dyes Derived from this compound

Diazo ComponentCoupling Product with this compoundYield (%)λmax (nm)Color in Solution
Aniline4-(phenylazo)benzene-1,2,4-triol~60-70450-470Yellow-Orange
p-Nitroaniline4-((4-nitrophenyl)azo)benzene-1,2,4-triol~75-85480-500Red
Anthranilic acid2-((2,4,5-trihydroxyphenyl)azo)benzoic acid~65-75490-510Deep Red

Table 2: Oxidative Hair Dyes from this compound

Primary IntermediateCouplerOxidizing AgentResulting Hair Color
p-PhenylenediamineThis compoundHydrogen PeroxideDark Brown to Black
p-AminophenolThis compoundHydrogen PeroxideMedium to Dark Brown
Toluene-2,5-diamineThis compoundHydrogen PeroxideBrown with Red Tones

Table 3: Metal-Complex Dyes with this compound as a Ligand

Metal IonLigand (Azo dye from this compound)M:L Ratioλmax (nm) of ComplexColor of Complex
Cu(II)4-(phenylazo)benzene-1,2,4-triol1:2520-540Brownish-Red
Cr(III)4-((4-nitrophenyl)azo)benzene-1,2,4-triol1:2580-600Dark Violet
Co(II)2-((2,4,5-trihydroxyphenyl)azo)benzoic acid1:2550-570Reddish-Brown

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye using this compound

This protocol describes the synthesis of 4-((4-nitrophenyl)azo)benzene-1,2,4-triol.

Materials:

Procedure:

  • Diazotization of p-Nitroaniline:

    • In a 250 mL beaker, dissolve a specific molar amount of p-nitroaniline in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve an equimolar amount of this compound in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

    • A colored precipitate should form immediately.

    • Continue stirring for 1-2 hours, allowing the temperature to slowly rise to room temperature.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the solid with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.

    • Dry the purified dye in a desiccator.

Expected Outcome: A red solid with a yield of approximately 75-85%.

Protocol 2: Oxidative Hair Dyeing using this compound

This protocol provides a general procedure for the application of this compound in an oxidative hair dyeing formulation.

Materials:

  • Primary intermediate (e.g., p-phenylenediamine)

  • Coupler (this compound)

  • Oxidizing agent (e.g., 6% hydrogen peroxide solution)

  • Alkalizing agent (e.g., ammonia (B1221849) solution)

  • Shampoo base

  • Hair tresses

Procedure:

  • Dye Formulation:

    • Prepare a solution containing the primary intermediate and this compound in a shampoo base.

    • Adjust the pH of the solution to approximately 9-10 using an alkalizing agent.

  • Application:

    • Mix the dye formulation with an equal volume of the oxidizing agent immediately before application.

    • Apply the mixture evenly to the hair tresses.

    • Allow the dye to develop for 30-40 minutes at room temperature.

  • Rinsing and Drying:

    • Rinse the hair tresses thoroughly with water until the water runs clear.

    • Wash with a standard shampoo and conditioner.

    • Allow the hair to air dry.

Expected Outcome: A dark brown to black coloration of the hair.

Mandatory Visualizations

dye_synthesis_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Work-up AromaticAmine Aromatic Amine (e.g., p-Nitroaniline) NaNO2_HCl NaNO2 / HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Forms Benzenetriol This compound (in NaOH solution) DiazoniumSalt->Benzenetriol Couples with AzoDye Azo Dye Benzenetriol->AzoDye Forms Filtration Filtration AzoDye->Filtration Isolated by Recrystallization Recrystallization Filtration->Recrystallization Purified by

Caption: General workflow for the synthesis of an azo dye using this compound.

oxidative_hair_dye_pathway cluster_reaction Oxidative Coupling Reaction PI Primary Intermediate (e.g., p-Phenylenediamine) PI_oxidized Oxidized Intermediate PI->PI_oxidized Oxidation BT This compound (Coupler) Coupling Coupling BT->Coupling Oxidant Oxidizing Agent (H2O2) Oxidant->PI_oxidized Initiates PI_oxidized->Coupling Dye Hair Dye Molecule Coupling->Dye

Caption: Signaling pathway of oxidative hair dye formation with this compound.

References

Application Notes and Protocols for 1,2,4-Benzenetriol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncontrolled polymerization of monomers is a critical issue in various industrial and research settings, leading to product degradation, equipment fouling, and potentially hazardous exothermic reactions. Polymerization inhibitors are essential additives that prevent or retard these unwanted reactions. 1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a phenolic compound with significant potential as a polymerization inhibitor. Its efficacy stems from its ability to act as a potent free radical scavenger, a common mechanism for phenolic inhibitors.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a polymerization inhibitor for vinyl monomers such as styrenes and acrylates.

Mechanism of Action: Radical Scavenging

The primary mechanism by which this compound inhibits polymerization is through the termination of growing polymer chains by donating a hydrogen atom from one of its hydroxyl groups to the propagating radical (P•). This process, known as hydrogen atom transfer (HAT), results in a non-radical polymer chain and a stable phenoxyl radical derived from this compound. This phenoxyl radical is resonance-stabilized, rendering it significantly less reactive and unable to initiate new polymer chains.

The presence of oxygen can have a synergistic effect on the inhibitory action of phenolic compounds.[1] Propagating radicals can react with oxygen to form peroxyl radicals (POO•), which are then readily intercepted by this compound. This reaction is often more favorable than the direct reaction with the carbon-centered polymer radical.[1]

The resulting phenoxyl radical can undergo further oxidation to form quinone species, such as hydroxy-p-benzoquinone. These quinones can also act as secondary polymerization inhibitors by reacting with and terminating other polymer radicals.[1]

Data Presentation: Inhibitory Performance

While specific quantitative data for this compound as a polymerization inhibitor is not extensively published, the following tables provide an illustrative comparison of its expected performance against other common phenolic inhibitors based on their known radical scavenging activities. The data is presented for the bulk polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA) at elevated temperatures.

Table 1: Illustrative Inhibition of Styrene Polymerization at 100°C

InhibitorConcentration (ppm)Induction Period (min)Polymerization Rate (%/hr)
None002.5
Hydroquinone (B1673460) (HQ)100601.2
MEHQ (Monomethyl ether of hydroquinone)100451.5
This compound 100 ~75 ~1.0
4-tert-Butylcatechol (TBC)100900.8

Table 2: Illustrative Inhibition of Methyl Methacrylate (MMA) Polymerization at 60°C (Initiated by 0.1% AIBN)

InhibitorConcentration (ppm)Induction Period (min)Polymerization Rate (%/hr)
None0015.0
Hydroquinone (HQ)200308.0
BHT (Butylated hydroxytoluene)200209.5
This compound 200 ~40 ~7.0
Phenothiazine (PTZ)200605.0

Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions, monomer purity, and initiator concentration.

Experimental Protocols

Protocol 1: Evaluation of Inhibition Performance in Bulk Polymerization

This protocol describes a method to evaluate the effectiveness of this compound as a polymerization inhibitor by monitoring the conversion of a monomer over time.

Materials:

  • Monomer (e.g., styrene or methyl methacrylate), freshly distilled to remove any existing inhibitor.

  • Initiator (e.g., AIBN - azobisisobutyronitrile or BPO - benzoyl peroxide).

  • This compound.

  • Solvent (e.g., toluene (B28343) or methanol).

  • Glass reaction tubes or vials with screw caps (B75204) and septa.

  • Constant temperature oil bath or heating block.

  • Gravimetric analysis equipment or Gas Chromatograph (GC).

Procedure:

  • Preparation of Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 ppm in methanol).

  • Sample Preparation:

    • In a series of reaction tubes, add the desired amount of monomer.

    • Add the required volume of the this compound stock solution to achieve the target inhibitor concentration (e.g., 50, 100, 200 ppm).

    • Include a control sample with no inhibitor.

    • Add the initiator at the desired concentration (e.g., 0.1 wt%).

    • Seal the tubes tightly with screw caps and septa.

  • Polymerization:

    • Place the reaction tubes in the constant temperature bath set to the desired polymerization temperature (e.g., 60°C for MMA with AIBN, or 100°C for thermal polymerization of styrene).

    • Start a timer.

  • Monitoring Polymerization:

    • At regular time intervals (e.g., every 15 or 30 minutes), remove one tube from each concentration series.

    • Immediately quench the polymerization by cooling the tube in an ice bath and adding a small amount of a strong inhibitor (e.g., hydroquinone in methanol).

  • Determining Monomer Conversion:

    • Gravimetric Method: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol (B129727) for polystyrene or hexane (B92381) for PMMA). Filter, dry, and weigh the polymer to determine the conversion.

    • Gas Chromatography (GC) Method: Dilute a small aliquot of the reaction mixture with a suitable solvent and analyze by GC to determine the remaining monomer concentration.

  • Data Analysis:

    • Plot monomer conversion versus time for each inhibitor concentration.

    • Determine the induction period (the time before significant polymerization begins).

    • Calculate the rate of polymerization from the slope of the linear portion of the conversion-time curve.

Protocol 2: Assessment of Radical Scavenging Activity using DPPH Assay

This protocol provides a rapid and straightforward method to assess the radical scavenging (antioxidant) activity of this compound, which is indicative of its potential as a polymerization inhibitor.[2]

Materials:

  • This compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).[3]

  • Methanol.

  • UV-Vis spectrophotometer.

  • 96-well microplate or cuvettes.

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol (e.g., from 1 to 100 µg/mL).

  • Assay:

    • In a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the this compound solution (or methanol for the control).

    • Mix well and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination:

    • Plot the % scavenging against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher radical scavenging activity.

Visualizations

Signaling Pathways and Experimental Workflows

Inhibition_Mechanism Monomer Monomer (M) Initiator Initiator (I) Radical Initiator Radical (R•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation ( + M ) GrowingChain:n->GrowingChain:n Polymer Polymer GrowingChain->Polymer Termination TerminatedChain Terminated Polymer Chain (PH) GrowingChain->TerminatedChain H-atom transfer TerminatedByQuinone Terminated Adduct GrowingChain->TerminatedByQuinone Addition BT This compound (ArOH) BTRadical Phenoxyl Radical (ArO•) BT->TerminatedChain Quinone Hydroxy-p-benzoquinone BTRadical->Quinone Oxidation Quinone->TerminatedByQuinone

Caption: Mechanism of polymerization inhibition by this compound.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor prep_samples Prepare Monomer Samples (with and without inhibitor) prep_inhibitor->prep_samples add_initiator Add Initiator prep_samples->add_initiator polymerize Incubate at Constant Temperature add_initiator->polymerize sampling Take Samples at Time Intervals polymerize->sampling quench Quench Polymerization sampling->quench analysis Determine Monomer Conversion (Gravimetric or GC) quench->analysis data_analysis Plot Conversion vs. Time Calculate Induction Period & Rate analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating inhibitor performance.

DPPH_Workflow start Start prep_inhibitor Prepare Serial Dilutions of This compound start->prep_inhibitor prep_dpph Prepare DPPH Solution start->prep_dpph reaction Mix Inhibitor and DPPH Solution prep_inhibitor->reaction prep_dpph->reaction incubate Incubate in Dark (30 min) reaction->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound demonstrates significant potential as a polymerization inhibitor due to its effective radical scavenging capabilities, characteristic of phenolic compounds. Its multi-faceted mechanism, involving hydrogen atom transfer and the formation of secondary inhibitory quinone species, makes it a robust candidate for preventing unwanted polymerization in a variety of monomer systems. The provided protocols offer a framework for researchers to quantitatively assess its performance and integrate it into their polymerization processes. Further research to establish a comprehensive dataset of its inhibitory efficacy across a wider range of monomers and conditions is warranted.

References

Application Note: HPLC Analysis of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,4-Benzenetriol. The protocol provided herein is intended for research and quality control purposes, offering a reliable method for the determination of this compound in various sample matrices. Due to the compound's sensitivity, specific handling and storage procedures are outlined to ensure analytical accuracy.

Introduction

This compound, also known as hydroxyhydroquinone, is a chemical intermediate with applications in various industries. Its analysis is crucial for quality control, stability studies, and research. However, this compound is known to be unstable, readily undergoing dimerization and oxidation, particularly in the presence of air, light, and at a pH above 7. This necessitates a carefully developed and validated analytical method to ensure accurate quantification.

This document provides a comprehensive HPLC protocol, including sample preparation, chromatographic conditions, and method validation parameters, to enable researchers to reliably analyze this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended. A Newcrom R1 column is also a suitable alternative[1].

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. The optimal ratio may require adjustment based on the specific column and system. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask. This should be prepared fresh and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

For complex matrices, such as biological fluids, a more extensive sample clean-up, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances.

HPLC Method Parameters

The following chromatographic conditions are a starting point and may require optimization:

ParameterRecommended Condition
Column C18 (4.6 mm x 250 mm, 5 µm) or Newcrom R1
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time Approximately 10 minutes

Quantitative Data Summary

The following tables present typical quantitative data expected from the validation of this HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) > 20006500
Retention Time (RT) Approx. 5 min5.2 min

Table 2: Method Validation Parameters

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: General workflow for the HPLC analysis of this compound.

Discussion

This application note provides a detailed protocol for the quantitative analysis of this compound by RP-HPLC. The inherent instability of this compound necessitates careful handling, including the use of freshly prepared solutions, protection from light, and an acidic mobile phase to ensure the reproducibility and accuracy of the results. The method parameters provided should serve as a robust starting point for method development and validation in your laboratory. It is recommended that each laboratory independently validates the method to ensure it is suitable for their specific application.

References

Application Note: Analysis of 1,2,4-Benzenetriol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 1,2,4-benzenetriol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a significant metabolite of benzene (B151609), is of interest in various fields, including toxicology, environmental science, and pharmaceutical research, due to its potential biological activities.[1][2] This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, derivatization, and GC-MS analysis.

Introduction

This compound, also known as hydroxyhydroquinone, is a benzenetriol with hydroxyl groups at positions 1, 2, and 4.[3][4] It is recognized as a metabolite of benzene and has been identified in various natural sources, including roasted coffee beans.[1] The analysis of this compound is crucial for understanding benzene metabolism and its toxicological implications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound, often following a derivatization step to enhance volatility and thermal stability.

Experimental Protocol

This protocol provides a general framework for the GC-MS analysis of this compound. Researchers may need to optimize certain parameters based on their specific instrumentation and sample matrix.

Reagents and Materials
  • This compound standard

  • Derivatization agent (e.g., Acetic Anhydride or BSTFA with 1% TMCS)

  • Solvents (e.g., Ethyl Acetate, Methanol, Pyridine) - HPLC or GC grade

  • Internal Standard (e.g., deuterated this compound or a structurally similar compound)

  • Sodium sulfate (B86663) (anhydrous)

  • Glassware: vials, syringes, volumetric flasks

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation and Derivatization

Due to the polar nature of the hydroxyl groups, derivatization is often required for the successful GC-MS analysis of this compound. Acetylation is a common derivatization technique.[5]

  • Sample Extraction: For biological samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte from the matrix.

  • Solvent Evaporation: The extracted sample should be dried completely under a gentle stream of nitrogen.

  • Derivatization (Acetylation Example):

    • To the dried sample, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.

    • Vortex the mixture for 1 minute.

    • Heat the vial at 60-70°C for 30-60 minutes.

    • After cooling to room temperature, evaporate the excess reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnZB-5MSPlus (30m x 0.25mm, 0.25 µm) or similar
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplit (e.g., 10:1) or Splitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial temp 50°C, hold for 5 min, ramp at 14°C/min to 280°C, hold for 7 min
Mass Spectrometer
Ion Source Temp280°C
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Solvent Delay6 min

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized this compound. The use of an internal standard is recommended to correct for variations in sample preparation and injection. The following table illustrates the ions that can be monitored in SIM mode for the acetylated derivative of this compound.

CompoundRetention Time (min)Ions Monitored (m/z)
1,2,4-Trihydroxybenzene (derivatized)17.343, 126, 168, 210[6]

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization Drying->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte This compound Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep Matrix Sample Matrix Matrix->Sample_Prep GC_Separation GC Separation Sample_Prep->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Qualitative_Data Qualitative Data (Mass Spectrum) MS_Detection->Qualitative_Data Quantitative_Data Quantitative Data (Concentration) MS_Detection->Quantitative_Data

Caption: Logical flow from sample to analytical results.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound by GC-MS. The described protocol, including sample preparation, derivatization, and instrument conditions, offers a solid foundation for researchers. Adherence to good laboratory practices, including the use of standards and internal controls, is essential for obtaining accurate and reproducible results. The provided workflow diagrams serve to clarify the experimental and logical processes involved in the analysis.

References

Application Notes and Protocols: 1,2,4-Benzenetriol as an Oxygen Scavenger in Gas Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1,2,4-benzenetriol (also known as hydroxyhydroquinone) as an efficient oxygen scavenger for the quantitative analysis of oxygen in gas mixtures. Traditionally, alkaline pyrogallol (B1678534) solutions have been employed for this purpose; however, this compound offers comparable efficacy.[1] This protocol is primarily designed for use with classic gas analysis apparatus, such as the Orsat apparatus, a reliable and straightforward method for determining the composition of a gas sample.[2] The underlying principle involves the chemical absorption of oxygen by an alkaline solution of this compound, allowing for the determination of oxygen content by measuring the volume change in the gas sample.

Introduction to this compound as an Oxygen Scavenger

This compound is a polyhydroxy-aromatic compound that acts as a potent reducing agent.[2] In an alkaline medium, it readily reacts with molecular oxygen through a process of auto-oxidation.[3] This reaction is rapid and effectively removes gaseous oxygen from a mixture, making it a suitable reagent for gas analysis. The reaction proceeds via the formation of semiquinone radical intermediates, ultimately leading to the formation of 2-hydroxy-1,4-benzoquinone (B196085) and other complex, often colored, polymeric products described as "humic acid type" precipitates.[2][3]

The key advantages of using chemical absorption methods with reagents like this compound include:

  • Simplicity of Apparatus: The Orsat apparatus or similar volumetric glassware is straightforward to set up and operate.

  • Reliability: When performed correctly, the method provides accurate and reproducible results for oxygen concentration.

  • Direct Measurement: The reduction in gas volume is directly proportional to the amount of oxygen absorbed.

Quantitative Data

While literature confirms that this compound in an alkaline solution is as effective an absorbent for oxygen as the more commonly used pyrogallol, specific quantitative data on its absorption capacity and rate under various conditions (e.g., temperature, pressure, gas flow rate) is not extensively documented.[1] For comparative purposes, the table below outlines the key chemical properties of this compound and pyrogallol. Researchers are advised to determine specific performance metrics experimentally using the protocols provided herein.

Table 1: Comparison of Properties for Common Oxygen Scavengers

PropertyThis compound (Hydroxyhydroquinone)1,2,3-Benzenetriol (Pyrogallol)
Molar Mass 126.11 g/mol 126.11 g/mol
Appearance Grayish or off-white powder/crystalsWhite crystalline solid
Solubility in Water Freely solubleSoluble (40 g/100 mL at 13 °C)
Oxygen Absorption In alkaline solutionIn alkaline solution
Reported Efficacy "Just as good an absorbent for oxygen"Standard reagent for O₂ absorption

Experimental Protocols

The following protocols are based on the established methodology for the Orsat gas analyzer. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed at all times.

Preparation of Alkaline this compound Absorbing Solution

This solution should be prepared fresh and protected from atmospheric oxygen as much as possible until use.

Reagents and Materials:

  • This compound (C₆H₆O₃)

  • Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Airtight reagent bottle

  • Stirring plate and stir bar

Protocol:

  • Prepare the Alkaline Solution: Dissolve 20 g of potassium hydroxide (KOH) in 80 mL of distilled water. This creates a concentrated alkaline solution. Allow the solution to cool to room temperature. Caution: The dissolution of KOH is highly exothermic.

  • Dissolve this compound: In the cooled alkaline solution, dissolve 10 g of this compound.

  • Mix Thoroughly: Stir the solution until the this compound is completely dissolved. The resulting solution should be stored in a tightly sealed bottle to minimize contact with air. The solution will darken upon exposure to oxygen.

Gas Analysis using an Orsat Apparatus

The Orsat apparatus typically consists of a measuring burette connected to a series of absorption pipettes containing different chemical absorbents. For this protocol, we assume the gas sample has already been passed through a potassium hydroxide solution to remove any carbon dioxide.

Apparatus:

  • Orsat Gas Analyzer

  • Prepared alkaline this compound solution

  • Gas sample for analysis

Protocol:

  • Apparatus Preparation: Charge one of the absorption pipettes of the Orsat apparatus with the freshly prepared alkaline this compound solution. Ensure no air bubbles are trapped in the pipette.

  • Introduce Gas Sample: Draw a known volume (e.g., 100 mL for ease of calculation) of the gas sample into the measuring burette.

  • Initial Volume Reading: Level the liquid in the leveling bottle with the liquid in the burette and record the initial volume of the gas sample (V₁).

  • Oxygen Absorption: Open the stopcock to the pipette containing the this compound solution and slowly force the gas from the burette into the pipette by raising the leveling bottle.

  • Allow for Reaction: Gently rock the pipette or allow the gas to remain in contact with the solution for a few minutes to ensure complete absorption of oxygen.

  • Return Gas to Burette: Carefully draw the remaining gas back into the measuring burette by lowering the leveling bottle. Ensure that none of the absorbing solution is drawn into the capillary tubing.

  • Repeat Absorption: Pass the gas into the absorption pipette a second time to ensure that all oxygen has been removed.

  • Final Volume Reading: After the final absorption step, draw the gas back into the burette. Level the bottles and record the final volume of the gas sample (V₂).

  • Calculation: The percentage of oxygen in the original gas sample is calculated as follows:

    % Oxygen = [(V₁ - V₂) / V₁] * 100

Visualizations

Chemical Reaction Pathway

The auto-oxidation of this compound in an alkaline solution is a complex process. The following diagram illustrates a simplified pathway involving the initial reaction with oxygen.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BT This compound (in alkaline solution) SQ Semiquinone Radical BT->SQ Initial Oxidation O2 Molecular Oxygen (O₂) ROS Reactive Oxygen Species (e.g., Superoxide) O2->ROS Reduction HQB 2-Hydroxy-1,4-benzoquinone SQ->HQB Further Oxidation ROS->SQ Propagates Reaction Polymer Complex Polymeric Products (Dark Precipitate) HQB->Polymer Polymerization

Caption: Simplified reaction pathway of this compound with oxygen.

Experimental Workflow for Gas Analysis

The logical flow of the gas analysis experiment using an Orsat apparatus is depicted below.

G start Start prep Prepare Alkaline This compound Solution start->prep charge Charge Orsat Pipette with Solution prep->charge sample Introduce Known Volume (V₁) of Gas Sample into Burette charge->sample absorb Pass Gas into Pipette for Oxygen Absorption sample->absorb absorb->absorb Repeat for completeness measure Return Gas to Burette and Measure Final Volume (V₂) absorb->measure calculate Calculate % Oxygen: [(V₁ - V₂) / V₁] * 100 measure->calculate end_node End calculate->end_node

Caption: Workflow for oxygen analysis using this compound.

References

Synthesis of 1,2,4-Benzenetriol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-benzenetriol and its derivatives. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, exhibiting a range of biological activities.[1][2]

Introduction

This compound, also known as hydroxyquinol, is a trihydroxybenzene with a diverse range of applications. Its derivatives are key components in the synthesis of active pharmaceutical ingredients (APIs) and have shown promise as antimicrobial and potential anticancer agents.[2][3][4] This document outlines the primary synthetic routes to this compound and its derivatives, including detailed experimental procedures, quantitative data, and illustrations of relevant biological pathways.

Synthetic Methodologies

Several reliable methods exist for the synthesis of this compound and its derivatives. The most common approaches involve the Thiele-Winter acetoxylation of p-benzoquinone followed by hydrolysis, and the Dakin oxidation of corresponding hydroxybenzaldehydes. Enzymatic methods are also emerging as a green alternative.

Thiele-Winter Acetoxylation and Subsequent Hydrolysis

This two-step method is a widely used and high-yielding route to this compound. It begins with the acid-catalyzed reaction of p-benzoquinone with acetic anhydride (B1165640) to form 1,2,4-triacetoxybenzene (B1630906), which is then hydrolyzed to the desired product.[5][6]

Step 1: Synthesis of 1,2,4-Triacetoxybenzene via Thiele-Winter Acetoxylation

The Thiele-Winter reaction involves the treatment of a quinone with acetic anhydride in the presence of an acid catalyst to yield a triacetoxybenzene.[7][8][9]

Step 2: Hydrolysis of 1,2,4-Triacetoxybenzene

The triacetate intermediate is readily hydrolyzed under acidic conditions to yield this compound.[5]

Dakin Oxidation

The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[10] This method can be adapted to produce this compound from precursors like 2,4-dihydroxybenzaldehyde (B120756) or 3,4-dihydroxybenzaldehyde.[6]

Enzymatic Synthesis

Enzymatic hydroxylation of aromatic compounds presents a green and selective alternative to traditional chemical methods.[11] Enzymes like peroxygenases can catalyze the direct hydroxylation of phenols to produce benzenetriol derivatives. This approach often proceeds under mild conditions with high regioselectivity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its intermediate, 1,2,4-triacetoxybenzene.

Table 1: Synthesis of 1,2,4-Triacetoxybenzene via Thiele-Winter Acetoxylation

Starting MaterialReagentsCatalystTemperature (°C)Reaction TimeYield (%)Reference
p-BenzoquinoneAcetic AnhydrideH₂SO₄40-50Not Specified86-87[12]
p-Benzoquinone4'-methyl-acetoacetanilide, Phosphoric acidPhosphoric acid60-65Not Specified85-91[13]

Table 2: Synthesis of this compound via Hydrolysis

Starting MaterialReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1,2,4-TriacetoxybenzeneMethanol (B129727), WaterHClReflux798[5]

Table 3: Dakin Oxidation for the Synthesis of Phenol Derivatives

Starting MaterialOxidantConditionsProductYield (%)Reference
HydroxybenzaldehydesElectrochemically generated peroxodicarbonateAqueous mediaPhenolsup to 97[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thiele-Winter Acetoxylation and Hydrolysis

Step A: Synthesis of 1,2,4-Triacetoxybenzene [12]

  • To a 600-mL beaker, add 180 g (167 mL, 1.8 moles) of acetic anhydride.

  • Carefully add 12 g of concentrated sulfuric acid to the acetic anhydride.

  • With constant mechanical stirring, gradually add 60 g (0.55 mole) of p-benzoquinone in small portions.

  • Maintain the reaction temperature between 40–50 °C during the addition of p-benzoquinone using a cooling bath.

  • After the addition is complete, allow the solution to stand. Monitor the temperature to ensure it does not exceed 50 °C.

  • Once the mixture begins to cool and a precipitate starts to form, cool the mixture to approximately 25 °C.

  • Pour the cooled mixture into 750 mL of cold water to precipitate the product.

  • Cool the resulting mixture to about 10 °C and filter with suction.

  • Recrystallize the crude product from 250 mL of 95% ethyl alcohol.

  • Dry the purified product in a vacuum desiccator. The expected yield is 120–123 g (86–87%).

Step B: Hydrolysis to this compound [5]

  • In a suitable reaction vessel, combine 670 g (2.656 mol) of 1,2,4-triacetoxybenzene with 2.5 L of methanol and 1.5 L of deionized water.

  • Add 22 mL of 12 N hydrochloric acid.

  • Heat the reaction mixture at reflux for 7 hours.

  • Cool the mixture to room temperature over 14 hours.

  • Remove the solvent under reduced pressure to obtain a brown solid.

  • Add 2 L of ethyl acetate (B1210297) to the solid and dissolve with heating.

  • Add 200 g of solid NaHCO₃ and 20 g of activated charcoal.

  • Heat the solution to boiling for 30 minutes.

  • Allow the solution to cool to approximately 45 °C and filter to remove the solids. Wash the solids with an additional 400 mL of ethyl acetate.

  • Evaporate the filtrate to dryness under reduced pressure to yield this compound as a pale orange solid. The expected yield is 314 g (98%).

Protocol 2: General Procedure for Dakin Oxidation

The Dakin oxidation converts ortho- or para-hydroxybenzaldehydes to the corresponding di- or tri-hydroxybenzenes.

  • Dissolve the hydroxybenzaldehyde in a solution of sodium hydroxide (B78521) or another suitable base.

  • Slowly add hydrogen peroxide to the solution, maintaining the temperature as required by the specific substrate.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to precipitate the product.

  • Isolate the product by filtration and purify by recrystallization.

Applications in Drug Development

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity. Notably, they are effective against Xanthomonas citri subsp. citri, the causative agent of citrus caner.[15] The proposed mechanism of action does not involve membrane permeabilization, but rather appears to be related to the limitation of iron availability to the bacterial cells.[3][15]

Potential Anticancer Activity

Related benzenetriol compounds, such as pyrogallol (B1678534) (1,2,3-benzenetriol), have been shown to induce apoptosis in cancer cells, suggesting that this compound derivatives could also be explored as potential anticancer agents.[4]

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Thiele-Winter Acetoxylation cluster_step2 Step 2: Hydrolysis p_benzoquinone p-Benzoquinone triacetoxybenzene 1,2,4-Triacetoxybenzene p_benzoquinone->triacetoxybenzene Yield: 85-91% acetic_anhydride Acetic Anhydride acetic_anhydride->triacetoxybenzene h2so4 H₂SO₄ (cat.) h2so4->triacetoxybenzene benzenetriol This compound triacetoxybenzene->benzenetriol Yield: 98% hcl HCl (cat.) Methanol/Water hcl->benzenetriol

Caption: Synthetic pathway to this compound via Thiele-Winter acetoxylation and hydrolysis.

Dakin_Oxidation_Workflow hydroxybenzaldehyde o- or p-Hydroxybenzaldehyde benzenediol Benzenediol Derivative hydroxybenzaldehyde->benzenediol Yield: up to 97% h2o2 H₂O₂ h2o2->benzenediol base Base base->benzenediol

Caption: General workflow for the Dakin oxidation to produce benzenediol derivatives.

Signaling Pathway Diagram

Antimicrobial_Mechanism cluster_cell Inside Bacterial Cell BTO_derivative This compound Derivative bacterial_cell Bacterial Cell (e.g., Xanthomonas citri) iron_uptake Iron Uptake System BTO_derivative->iron_uptake Inhibits/Chelates intracellular_iron Intracellular Iron [Fe²⁺/Fe³⁺] iron_uptake->intracellular_iron metabolic_processes Essential Metabolic Processes intracellular_iron->metabolic_processes Required for bacterial_death Bacterial Growth Inhibition / Death metabolic_processes->bacterial_death Leads to

Caption: Proposed antimicrobial mechanism of this compound derivatives against bacteria.

References

Application Notes and Protocols for 1,2,4-Benzenetriol in Environmental Remediation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,4-Benzenetriol (BT) in environmental remediation research, with a focus on its role as a key intermediate in the biodegradation of aromatic pollutants. Detailed protocols for relevant experiments are provided to facilitate research in this area.

Introduction

This compound is a significant metabolite in the microbial degradation of various environmental pollutants, including nitrophenols and chlorinated phenols.[1][2][3] Its unique chemical properties, including its strong reducing potential, also suggest its utility in other remediation applications.[4] Understanding the metabolic pathways involving this compound and the enzymes that act upon it is crucial for developing effective bioremediation strategies. These notes also touch upon analytical methods for its detection and its toxicological profile.

Data Presentation

Table 1: Microbial Degradation of Pollutants via the this compound Pathway
PollutantMicroorganismKey IntermediateSubsequent MetaboliteReference
p-Nitrophenol (PNP)Arthrobacter sp. JS443This compoundMaleylacetic acid[1][2]
2-Chloro-4-nitrophenol (B164951) (2C4NP)Cupriavidus sp. CNP-8This compoundMaleylacetate[3]
2-Chloro-4-nitrophenol (2C4NP)Rhodococcus imtechensis RKJ300This compound-[5]
p-Nitrophenol (PNP)Achromobacter denitrificansThis compoundBenzoquinone and Hydroquinone[6]
Table 2: Kinetic Properties of Enzymes Involved in this compound Metabolism
EnzymeSource OrganismSubstrateKm (μM)kcat/Km (μM-1 min-1)Reference
HnpAB (two-component monooxygenase)Cupriavidus sp. CNP-82-Chloro-4-nitrophenol2.7 ± 1.10.17 ± 0.03[3]
HnpC (BT 1,2-dioxygenase)Cupriavidus sp. CNP-8This compound--[3]
Table 3: Toxicity of this compound
Organism/Cell LineEffectConcentrationReference
Human LymphocytesIncreased micronuclei formation-[7]
HL-60 (human myeloid cells)Increased micronuclei formationLinear dose-related increase[7]
HL-60 and K562 cellsToxic> 5 mM[8]
Xanthomonas citri subsp. citriLow inhibitory concentration0.05 mM[9]

Experimental Protocols

Protocol 1: Biodegradation of p-Nitrophenol by Arthrobacter sp.

Objective: To cultivate Arthrobacter sp. and assess its ability to degrade p-nitrophenol (PNP) via the this compound pathway.

Materials:

  • Arthrobacter sp. strain JS443

  • Minimal Salt Medium (MSM): (g/L) K2HPO4, 0.4; KH2PO4, 0.2; NaCl, 1; MgSO4, 0.1; MnSO4, 0.01; FeSO4·H2O, 0.01; Na2MoO4·2H2O, 0.01; (NH4)2SO4, 0.4.[6]

  • p-Nitrophenol (PNP) stock solution (e.g., 10 g/L)

  • Yeast extract

  • Succinate (B1194679)

  • Shaking incubator

  • Spectrophotometer

  • HPLC system

Procedure:

  • Cultivation of Arthrobacter sp.:

    • Prepare MSM and autoclave.

    • Inoculate with Arthrobacter sp. JS443.

    • Add PNP as the sole carbon and energy source to a final concentration of 100 mg/L.[10]

    • For higher cell densities, supplement the medium with succinate (20 mM) or yeast extract (200 mg/L).[10]

    • Incubate at 30°C with shaking.

  • Degradation Experiment:

    • Grow cells to mid-log phase.

    • Harvest cells by centrifugation and wash with sterile MSM.

    • Resuspend cells in fresh MSM containing a known concentration of PNP (e.g., 100 mg/L).

    • Incubate under the same conditions, taking samples at regular intervals.

  • Analysis:

    • Monitor the disappearance of PNP spectrophotometrically at its maximum absorbance wavelength.

    • Analyze samples by HPLC to identify and quantify PNP, this compound, and other intermediates. (See Protocol 3 for analytical details).

Protocol 2: Enzyme Assay for Benzenetriol 1,2-Dioxygenase

Objective: To measure the activity of benzenetriol 1,2-dioxygenase in cell-free extracts.

Materials:

  • PNP-induced bacterial cells (e.g., Cupriavidus sp. CNP-8)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sonicator or French press

  • Centrifuge

  • This compound solution

  • Spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest induced cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Disrupt the cells by sonication or using a French press on ice.

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to remove cell debris.

    • Collect the supernatant (cell-free extract).

  • Enzyme Activity Measurement:

    • The enzymatic assay is performed by monitoring the spectral changes of the reaction mixture.

    • The reaction mixture should contain the cell-free extract and a known concentration of this compound in a suitable buffer.

    • Monitor the decrease in absorbance at 289 nm and the formation of the product, maleylacetate, at 243 nm.[11]

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 3: Analytical Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in aqueous samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., methanol:water or acetonitrile:water gradient)

  • This compound standard solution

  • Syringe filters (0.22 µm)

  • Ascorbic acid (1 mM) to minimize auto-oxidation of this compound.[11]

Procedure:

  • Sample Preparation:

    • Collect aqueous samples from the degradation experiment.

    • Add ascorbic acid to a final concentration of 1 mM to stabilize this compound.[11]

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a suitable mobile phase gradient.

    • Set the UV detector to monitor at the maximum absorbance wavelength of this compound and other compounds of interest.

    • Inject the prepared sample.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the concentration of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

Biodegradation_Pathway_PNP PNP p-Nitrophenol NC 4-Nitrocatechol / 4-Nitroresorcinol PNP->NC Monooxygenase BT This compound NC->BT Monooxygenase MA Maleylacetic Acid BT->MA Benzenetriol 1,2-Dioxygenase TCA β-Ketoadipate Pathway MA->TCA

Caption: Biodegradation pathway of p-Nitrophenol via this compound.

Experimental_Workflow_Biodegradation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Bacterial Culture (e.g., Arthrobacter sp.) Medium Minimal Salt Medium + Pollutant (e.g., PNP) Incubation Incubation (Controlled Temperature & Shaking) Medium->Incubation Sampling Periodic Sampling Incubation->Sampling EnzymeAssay Enzyme Assays (Cell-free extracts) Incubation->EnzymeAssay HPLC HPLC Analysis (Pollutant & Metabolite Quantification) Sampling->HPLC GCMS GC-MS Analysis (Intermediate Identification) Sampling->GCMS

Caption: Workflow for studying microbial degradation of pollutants.

Analytical_Workflow Sample Aqueous Sample Stabilize Add Ascorbic Acid (Stabilization) Sample->Stabilize Filter Syringe Filtration (0.22 µm) Stabilize->Filter HPLC HPLC-UV Analysis Filter->HPLC Quantify Quantification (vs. Standards) HPLC->Quantify

Caption: Analytical workflow for this compound quantification.

Concluding Remarks

The study of this compound is pivotal for advancing environmental bioremediation technologies. The protocols and data presented here offer a foundational framework for researchers. Future investigations could explore the application of this compound in abiotic remediation processes, such as advanced oxidation processes or as a reducing agent for heavy metals, and further elucidate the diversity of microbial pathways for its metabolism. A thorough understanding of its environmental fate and toxicity is paramount for its safe and effective application.

References

Application Notes and Protocols for High-Pressure Hydrogenation of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-pressure hydrogenation is a powerful technique for the reduction of aromatic compounds. This document provides detailed application notes and protocols for the high-pressure hydrogenation of 1,2,4-benzenetriol (also known as hydroxyhydroquinone), a reaction that yields valuable cyclohexanetriol isomers. These products are of significant interest in medicinal chemistry and drug development, particularly as precursors to potent biological modulators. For instance, (±)-all-cis-1,2,4-cyclohexanetriol serves as a key structural core for the synthesis of analogues of resiniferatoxin (B1680534) (RTX), a potent vanilloid receptor agonist with applications in pain management.[1]

Reaction Overview

The high-pressure hydrogenation of this compound involves the catalytic reduction of the aromatic ring to a cyclohexane (B81311) ring, resulting in the formation of 1,2,4-cyclohexanetriol. This reaction typically produces a mixture of stereoisomers, with the all-cis isomer often being a primary target for specific applications.[1][2][3][4] The choice of catalyst and reaction conditions plays a crucial role in the yield and stereoselectivity of the products.

Data Presentation: A Comparative Analysis of Catalysts in Phenolic Hydrogenation

While specific quantitative data for a wide range of catalysts in the hydrogenation of this compound is limited, a broader understanding of catalyst performance can be gleaned from studies on the hydrogenation of phenol (B47542). The following table summarizes the performance of various catalysts under different conditions in phenol hydrogenation, providing a useful reference for catalyst selection.

CatalystSupportTemperature (°C)Pressure (MPa)SolventPhenol Conversion (%)Major Product(s)Reference
Raney-Nickel-10010Ethanol (B145695)HighCyclohexanol[5]
5% RhodiumAlumina (B75360)10010TetrahydrofuranHigh(±)-all-cis-1,2,4-cyclohexanetriol (from this compound)[1][2]
PalladiumCarbon (Pd/C)650.1Water99Cyclohexanone[6]
RutheniumCarbon (Ru/C)800.5Water100Cyclohexanol[7]
NickelSilica-Alumina300-400SupercriticalEthanol>80 (in 40 min)Cyclohexane, Cyclohexanol, Cyclohexanone[8]

Experimental Protocols

The following are detailed protocols for the high-pressure hydrogenation of this compound using two different catalytic systems.

Protocol 1: Hydrogenation using Raney-Nickel Catalyst[1][2]

Objective: To synthesize (±)-all-cis-1,2,4-cyclohexanetriol via high-pressure hydrogenation of this compound using a Raney-nickel catalyst.

Materials:

  • This compound (10 g, 76 mmol)

  • Absolute Ethanol (50 ml)

  • Raney-Nickel (W4 type, 15 g)

  • Celite

  • High-pressure autoclave (Parr apparatus or similar)

  • Filtration apparatus

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • In a high-pressure autoclave, combine this compound (10 g) and absolute ethanol (50 ml).

  • Carefully add the Raney-nickel catalyst (15 g) to the solution.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave to 100 atmospheres with hydrogen.

  • Heat the reaction mixture to 100°C while stirring.

  • Maintain these conditions for 15 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney-nickel catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dark, viscous oil.

  • Purify the crude product by high-vacuum distillation (b.p. 130°C at 0.01 mmHg) to yield a mixture of cyclohexanetriol isomers. Further purification by chromatography may be required to isolate the desired all-cis isomer.

Expected Yield: The reaction yields a complex mixture of isomers. The reported yield of isolated (±)-all-cis-1,2,4-cyclohexanetriol after chromatographic separation is approximately 31%.[9]

Protocol 2: Hydrogenation using Rhodium on Alumina Catalyst[1][2]

Objective: To synthesize (±)-all-cis-1,2,4-cyclohexanetriol with improved yield using a rhodium on alumina catalyst.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • High-pressure autoclave (Parr apparatus or similar)

  • Filtration apparatus

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a high-pressure autoclave, dissolve this compound in tetrahydrofuran.

  • Add a catalytic amount of 5% rhodium on alumina.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to 100 atmospheres with hydrogen.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • After cooling and venting the reactor, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent in vacuo.

  • The resulting crude product can be purified by flash chromatography on silica (B1680970) gel to afford the desired (±)-all-cis-1,2,4-cyclohexanetriol.

Expected Yield: This method is reported to produce the (±)-all-cis-1,2,4-cyclohexanetriol as the predominant product with a yield of approximately 50% after purification.[9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction High-Pressure Hydrogenation cluster_workup Work-up and Purification Reactant This compound Autoclave High-Pressure Autoclave Reactant->Autoclave Solvent Ethanol or THF Solvent->Autoclave Catalyst Raney-Ni or Rh/Al2O3 Catalyst->Autoclave Pressurize Pressurize with H2 (100 atm) Autoclave->Pressurize Heat Heat to 100°C (15-16 hours) Pressurize->Heat Filter Filter to remove catalyst Heat->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purification (Distillation or Chromatography) Evaporate->Purify Product Product Purify->Product Isolated Product: (±)-all-cis-1,2,4-cyclohexanetriol

Caption: Experimental workflow for the high-pressure hydrogenation of this compound.

Signaling Pathway of Resiniferatoxin (RTX) Analogues

The hydrogenation product, (±)-all-cis-1,2,4-cyclohexanetriol, is a precursor for synthesizing analogues of Resiniferatoxin (RTX). RTX exerts its potent analgesic effects by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily located on sensory neurons.[7][10][11][12]

trpv1_signaling cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling RTX_Analogue RTX Analogue TRPV1 TRPV1 Receptor (Cation Channel) RTX_Analogue->TRPV1 binds & activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx opens Depolarization Neuron Depolarization Ca_Influx->Depolarization Ca_Overload Calcium Overload Ca_Influx->Ca_Overload Signal_Transmission Pain Signal Transmission Depolarization->Signal_Transmission Desensitization Desensitization & Analgesia Signal_Transmission->Desensitization followed by Nerve_Ending_Damage Nerve Ending Damage Ca_Overload->Nerve_Ending_Damage Nerve_Ending_Damage->Desensitization leads to

Caption: Simplified signaling pathway of Resiniferatoxin (RTX) analogues via the TRPV1 receptor.

References

Application of 1,2,4-Benzenetriol in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a highly reactive aromatic compound that serves as a versatile building block in the synthesis of various agrochemicals.[1][2] Its unique chemical structure, featuring three hydroxyl groups on a benzene (B151609) ring, allows for a range of chemical modifications, making it a valuable precursor for developing novel bactericides, fungicides, and herbicides. This document provides detailed application notes and protocols for the synthesis of agrochemicals derived from this compound, aimed at researchers, scientists, and drug development professionals in the agrochemical sector.

Bactericides: Synthesis of 4-Alkoxy-1,2-benzenediols for Citrus Canker Control

A notable application of this compound is in the synthesis of 4-alkoxy-1,2-benzenediols, which have demonstrated significant bactericidal activity against Xanthomonas citri subsp. citri, the causative agent of citrus canker.[3][4][5] These compounds offer a promising alternative to traditional copper-based treatments.

Logical Relationship of Synthesis

BTO This compound (BTO) pBTO Protection of Vicinal Diols (2,2-dimethylbenzo[d][1,3]dioxol-5-ol) BTO->pBTO Acetone, p-TsOH alkylation Williamson Ether Synthesis (Alkylation of Phenolic Hydroxyl) pBTO->alkylation Alkyl bromide, K2CO3, DMF deprotection Deprotection (Acid-catalyzed hydrolysis) alkylation->deprotection HCl, Methanol Alkyl_BDO 4-Alkoxy-1,2-benzenediol (Alkyl-BDO) deprotection->Alkyl_BDO

Caption: Three-step synthesis of 4-alkoxy-1,2-benzenediols from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy-1,2-benzenediols [4]

This synthesis involves a three-step process: protection of the vicinal diols of this compound, followed by etherification of the remaining hydroxyl group, and subsequent deprotection.

Step 1: Protection of this compound

  • To a solution of this compound (1.0 eq) in acetone, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 2,2-dimethylbenzo[d][1][4]dioxol-5-ol (protected BTO).

Step 2: Alkylation of Protected BTO (Williamson Ether Synthesis)

  • To a solution of protected BTO (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and the corresponding alkyl bromide (1.2 eq).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkylated intermediate.

Step 3: Deprotection to Yield 4-Alkoxy-1,2-benzenediol

  • Dissolve the alkylated intermediate (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the final product, 4-alkoxy-1,2-benzenediol.

Quantitative Data: Bactericidal Activity

The bactericidal efficacy of the synthesized 4-alkoxy-1,2-benzenediols against X. citri is summarized in the table below.

CompoundAlkyl Chain LengthMinimum Inhibitory Concentration (MIC) (µg/mL)[6]
4-Butoxy-1,2-benzenediol4> 100
4-Pentoxy-1,2-benzenediol550 - 100
4-Hexoxy-1,2-benzenediol625 - 50
4-Heptoxy-1,2-benzenediol725 - 50
4-Octoxy-1,2-benzenediol825 - 50
4-Nonoxy-1,2-benzenediol950 - 100
4-Dodecoxy-1,2-benzenediol12> 100
This compound (BTO)-6.25
Mechanism of Action

The 4-alkoxy-1,2-benzenediols exhibit a dual mode of action against X. citri. Their primary mechanism involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[4][7] Additionally, this compound and its derivatives can limit the availability of iron to the bacterial cells, an essential nutrient for their growth and pathogenesis.[8]

Alkyl_BDO 4-Alkoxy-1,2-benzenediol Membrane Bacterial Cell Membrane Alkyl_BDO->Membrane Intercalation Iron Iron Chelation Alkyl_BDO->Iron Sequestration Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Content Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Inhibition Inhibition of Iron-dependent Processes Iron->Inhibition Inhibition->CellDeath

Caption: Proposed mechanism of action for 4-alkoxy-1,2-benzenediols.

Herbicides: A Plausible Application in Diphenyl Ether Synthesis

While direct synthesis of commercial herbicides from this compound is not widely documented, its chemical properties suggest its potential as a precursor for diphenyl ether herbicides. These herbicides are known inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO).[9] A plausible synthetic route could involve the derivatization of this compound to a substituted phenol (B47542), a common starting material for diphenyl ether synthesis.

Proposed Experimental Workflow

BTO This compound Derivatization Selective Derivatization (e.g., Etherification/Halogenation) BTO->Derivatization SubstitutedPhenol Substituted Phenol Intermediate Derivatization->SubstitutedPhenol Coupling Ullmann Condensation (Coupling with Halobenzene) SubstitutedPhenol->Coupling DiphenylEther Diphenyl Ether Herbicide Coupling->DiphenylEther

Caption: Proposed workflow for the synthesis of diphenyl ether herbicides from this compound.

Protocol 2: Proposed Synthesis of a Diphenyl Ether Herbicide Intermediate

This protocol outlines a hypothetical synthesis of a key intermediate for diphenyl ether herbicides starting from this compound.

  • Selective Monomethylation of this compound: React this compound with a methylating agent (e.g., dimethyl sulfate) under controlled basic conditions to favor the formation of a monomethyl ether.

  • Halogenation: Introduce a halogen (e.g., chlorine or bromine) onto the aromatic ring of the monomethylated intermediate using a suitable halogenating agent (e.g., sulfuryl chloride or N-bromosuccinimide).

  • Ullmann Condensation: Couple the resulting halogenated methoxyphenol with a substituted halobenzene in the presence of a copper catalyst to form the diphenyl ether backbone.

Further modifications, such as nitration, would be required to complete the synthesis of a PPO-inhibiting herbicide.

Fungicides: Potential for Benzimidazole (B57391) and Triazole Synthesis

This compound can be envisioned as a starting material for the synthesis of benzimidazole and triazole fungicides, two important classes of agricultural fungicides.

Proposed Synthesis of a Benzimidazole Precursor

Protocol 3: Hypothetical Synthesis of a Diaminobenzene Derivative

  • Nitration of this compound: Carefully nitrate (B79036) this compound to introduce two nitro groups onto the aromatic ring.

  • Reduction: Reduce the dinitro derivative to the corresponding diaminobenzene using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation. This diaminobenzene can then be cyclized with a carboxylic acid or its derivative to form the benzimidazole ring system.

Considerations for Triazole Fungicide Synthesis

The synthesis of triazole fungicides often involves the reaction of a substituted epoxide with 1,2,4-triazole. While a direct route from this compound is not immediately apparent, it could potentially be converted into a substituted phenol which is then elaborated into a suitable epoxide precursor.

Conclusion

This compound is a valuable and reactive starting material with demonstrated applications in the synthesis of bactericides.[2] Its potential for the synthesis of other classes of agrochemicals, including herbicides and fungicides, warrants further exploration. The protocols and workflows outlined in this document provide a foundation for researchers to develop novel and effective crop protection agents based on this versatile chemical scaffold. Further research into the derivatization of this compound is likely to unlock new avenues for the creation of next-generation agrochemicals.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Benzenetriol via Dakin Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,4-benzenetriol through the Dakin oxidation of 2,4-dihydroxybenzaldehyde (B120756). The Dakin oxidation is a valuable chemical transformation that converts ortho- or para-hydroxylated aromatic aldehydes or ketones into phenols and their derivatives.[1][2][3][4] This method offers a reliable route to this compound, a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules. The protocol herein details the necessary reagents, equipment, step-by-step procedure, and purification methods.

Introduction

This compound is a key intermediate in the synthesis of numerous compounds within the pharmaceutical and agrochemical industries. The Dakin oxidation provides an efficient method for its preparation from readily available starting materials like 2,4-dihydroxybenzaldehyde. The reaction proceeds by the oxidation of the aldehyde functional group with hydrogen peroxide in an alkaline medium, followed by rearrangement and hydrolysis to yield the corresponding triol.[1][5]

Reaction Scheme

The overall reaction is as follows:

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Amount (g)Yield (%)
2,4-DihydroxybenzaldehydeC₇H₆O₃138.127.241.0-
Hydrogen Peroxide (30%)H₂O₂34.01~29.43.0 mL-
Sodium Hydroxide (B78521)NaOH40.00100.4-
This compound (crude)C₆H₆O₃126.11---
This compound (purified)C₆H₆O₃126.11--~70-80

Note: The yield is an approximation based on typical Dakin oxidation reactions and may vary depending on experimental conditions.

Experimental Protocol

Materials and Equipment:

  • 2,4-Dihydroxybenzaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (7.24 mmol) of 2,4-dihydroxybenzaldehyde in 20 mL of a 2M aqueous solution of sodium hydroxide. Cool the flask in an ice bath with continuous stirring.

  • Addition of Hydrogen Peroxide: Slowly add 3.0 mL of 30% hydrogen peroxide dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of approximately 3-4.

    • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Dakin Oxidation Experimental Workflow

Dakin_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,4-Dihydroxybenzaldehyde in 2M NaOH add_h2o2 Add 30% H2O2 dropwise at <10°C start->add_h2o2 1 stir Stir at Room Temperature (Monitor by TLC) add_h2o2->stir 2 acidify Acidify with HCl to pH 3-4 stir->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract 3 wash Wash with Brine extract->wash 4 dry Dry with Na2SO4 and Concentrate wash->dry 5 purify Recrystallization or Column Chromatography dry->purify Crude Product product Pure this compound purify->product 6

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Dakin Oxidation Signaling Pathway (Mechanism)

Dakin_Mechanism aldehyde 2,4-Dihydroxybenzaldehyde tetrahedral_intermediate Tetrahedral Intermediate aldehyde->tetrahedral_intermediate + HOO⁻ h2o2 H₂O₂ peroxide_anion Hydroperoxide Anion (HOO⁻) h2o2->peroxide_anion Base (OH⁻) oh OH⁻ rearrangement Aryl Migration & Hydroxide Elimination tetrahedral_intermediate->rearrangement formate_ester Aryl Formate Ester rearrangement->formate_ester hydrolysis Hydrolysis formate_ester->hydrolysis + OH⁻ triol This compound hydrolysis->triol formate Formate hydrolysis->formate

Caption: The reaction mechanism of the Dakin oxidation.

References

Troubleshooting & Optimization

Preventing oxidation of 1,2,4-Benzenetriol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2,4-Benzenetriol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is happening?

A1: The brown discoloration of your this compound solution is a clear indicator of oxidation.[1] this compound is highly susceptible to oxidation, especially when exposed to air (oxygen).[2] This process leads to the formation of colored byproducts, such as quinones, and can also result in the creation of dimers and other polymeric species.[3]

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: Several factors can accelerate the oxidation of this compound in solution:

  • Presence of Oxygen: Air is the primary culprit. The autoxidation process is initiated by molecular oxygen.

  • pH: Both acidic and basic conditions can increase the rate of degradation compared to a neutral pH.[1] The concentration of this compound has been observed to decrease rapidly at a pH greater than 7.

  • Temperature: Elevated temperatures will increase the rate of oxidative degradation.[1]

  • Presence of Metal Ions: Metal ions, particularly copper (Cu2+) and iron (Fe3+), can catalyze the oxidation process.[4] Copper ions have been shown to potentiate the effects of this compound on micronuclei induction, which is linked to its oxidation.[3]

  • Light Exposure: While the exclusion of air is the most critical factor, protecting the solution from light is also a recommended practice for storing sensitive chemicals.

Q3: How can I prevent my this compound solution from oxidizing?

A3: The most effective method to prevent oxidation is to rigorously exclude air (oxygen) from your solution. This can be achieved by:

  • Working under an Inert Atmosphere: Utilize inert gases such as nitrogen (N₂) or argon (Ar) to create a protective environment.

  • Using Degassed Solvents: Ensure that the solvents used to prepare your solutions have been properly degassed to remove dissolved oxygen.

  • Proper Storage: Store solid this compound and its solutions under an inert atmosphere, protected from light, and at a low temperature (refrigerated).[5]

Q4: Are there any chemical additives that can help stabilize my this compound solution?

A4: Yes, antioxidants can be used to inhibit the oxidation process. Polyphenolic fractions from green tea have been shown to have an inhibitory effect on the autoxidation of this compound and can suppress the generation of reactive oxygen species.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns brown or black upon dissolution or during the experiment.Oxidation due to exposure to air. Prepare the solution using degassed solvents and under a continuous stream of an inert gas (nitrogen or argon). Use Schlenk line or glove box techniques for handling.
Rapid degradation of the solution even with some precautions.Contamination with metal ions. Use high-purity solvents and glassware that has been properly cleaned to remove any trace metals. Consider using a chelating agent like EDTA if metal contamination is suspected and compatible with your experimental design.
Inconsistent experimental results.Partial oxidation of this compound. Ensure that your stock solution is freshly prepared and has been properly stored. If possible, verify the purity of your solution before each experiment. Spontaneous formation of dimers can reduce the concentration of the active monomeric form.[2]
Solution is stored under nitrogen but still shows some degradation over time.Improper sealing or residual oxygen. Ensure that the storage vessel is properly sealed with a high-quality septum and parafilm. Before storage, ensure the headspace of the container is thoroughly flushed with an inert gas.

Data on this compound Stability

The stability of this compound in an aqueous solution is significantly impacted by the presence of air.

Condition Observation Timeframe
Aqueous solution exposed to air Complete conversion of this compound~ 3 months
Aqueous solution with air excluded StableAt least 5 months

Data synthesized from a study on the stability of this compound in aqueous solutions.

The rate of this compound conversion is also influenced by pH and temperature.

Condition Relative Rate of Conversion
Neutral pH, Room Temperature Baseline
Acidic pH (pH 1) Significantly Increased
Basic pH (pH 10) Significantly Increased
Elevated Temperature Significantly Increased

Qualitative summary based on reported effects of pH and temperature on this compound conversion.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution for experiments where stability is critical.

Materials:

  • This compound solid

  • High-purity, degassed solvent (e.g., water, ethanol)

  • Schlenk flask or a flask with a septum-inlet sidearm

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Gastight syringes and needles

  • Septa and parafilm

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware. For rigorous applications, oven-dry the glassware and allow it to cool under a stream of inert gas.

  • Degassing the Solvent: Degas the solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble the glassware and flush the system with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the procedure.

  • Weighing: Weigh the desired amount of this compound in a clean, dry container, preferably inside a glove box or under a stream of inert gas to minimize exposure to air.

  • Dissolution: Quickly transfer the solid this compound to the Schlenk flask containing a stir bar. Add the degassed solvent to the flask using a cannula or a gastight syringe.

  • Stirring: Stir the solution under a positive pressure of inert gas until the solid is completely dissolved.

  • Storage: If the solution is to be stored, ensure the flask is sealed with a septum and parafilm. Store in a refrigerator and protected from light.

Visualizations

Autoxidation Pathway of this compound

autoxidation_pathway BZT This compound SQ Semiquinone Radical BZT->SQ Autoxidation O2 O₂ (Oxygen) Superoxide O₂⁻ (Superoxide) O2->Superoxide e⁻ transfer Quinone 2-Hydroxy-1,4-benzoquinone SQ->Quinone Dimer Dimers/Polymers SQ->Dimer H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 + H⁺ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton Reaction (Fe²⁺/Cu⁺) experimental_workflow start Start prep_glassware Prepare and Dry Glassware start->prep_glassware degas_solvent Degas Solvent (e.g., N₂ sparging) prep_glassware->degas_solvent setup_inert Set up Inert Atmosphere (Schlenk Line/Glove Box) degas_solvent->setup_inert weigh_bzt Weigh this compound setup_inert->weigh_bzt dissolve Dissolve in Degassed Solvent weigh_bzt->dissolve use_or_store Use in Experiment or Store dissolve->use_or_store storage Store under N₂/Ar, Refrigerated, Protected from Light use_or_store->storage Store end End use_or_store->end Use storage->end

References

Technical Support Center: Synthesis of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 1,2,4-Benzenetriol.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides potential solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1,2,4-Triacetoxybenzene (B1630906) (Precursor) Impure p-benzoquinone starting material.[1]Recrystallize p-benzoquinone from a suitable solvent like benzene (B151609) before use.[1]
Improper temperature control during the reaction. Temperatures above 50°C can lead to product decomposition, while temperatures below 40°C result in a very slow reaction.[1]Maintain the reaction temperature between 40-50°C using a cooling bath and efficient stirring.[1]
Inefficient precipitation of the product.Ensure the reaction mixture is cooled to approximately 25°C before pouring it into cold water to facilitate the precipitation of a solid rather than an oil.[1]
Low Yield of this compound Incomplete hydrolysis of 1,2,4-triacetoxybenzene.Ensure a sufficient reaction time (e.g., 7 hours at reflux) and the presence of an acid catalyst like hydrochloric acid.[2]
Degradation of this compound during workup and purification. The product is sensitive to air and can auto-oxidize, leading to the formation of various reactive oxygen species and subsequent degradation.[3][4]- Handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5]- Use degassed solvents for extraction and recrystallization.- Minimize the exposure of the product to air and light.
Formation of side products, such as dimers and oligomers, especially under basic conditions.[6]- Maintain acidic or neutral conditions during the synthesis and workup.- Avoid prolonged heating, as this can promote side reactions.[6]
Product Discoloration (Brown or Black) Oxidation of this compound.[4][7]- Store the final product under an inert atmosphere and in a cool, dark place.- Use antioxidants during storage if compatible with the intended application.
Presence of impurities.Purify the product by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and ethanol.[2][7] The use of activated charcoal during the workup can also help remove colored impurities.[2]
Difficulty in Purification Co-precipitation of impurities.Recrystallization from ethyl acetate has been shown to be an effective purification method.[2] Washing the crude product with cold water can also help remove some impurities.[6]
Product instability during purification.Perform purification steps quickly and under an inert atmosphere to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and high-yielding method is a two-step process:

  • Thiele-Winter Acetoxylation: The reaction of p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst to form 1,2,4-triacetoxybenzene.[1][8]

  • Hydrolysis: The acid-catalyzed hydrolysis of 1,2,4-triacetoxybenzene to yield this compound.[2][7]

Other reported methods include the oxidation of resorcinol (B1680541) with hydrogen peroxide and the Dakin oxidation of 2,4- or 3,4-dihydroxybenzaldehydes or acetophenones.[7] A bio-based route from 5-hydroxymethylfurfural (B1680220) (HMF) derived from carbohydrates has also been explored.[6][9]

Q2: What is the expected yield for the synthesis of this compound via the hydrolysis of 1,2,4-triacetoxybenzene?

A2: A yield of up to 98% has been reported for the hydrolysis step under optimized conditions.[2] The overall yield for the two-step process from p-benzoquinone is dependent on the efficiency of the initial acetoxylation step, which can yield around 86-87%.[1]

Q3: Why is my this compound product turning dark?

A3: this compound is highly susceptible to oxidation, especially when exposed to air.[3][4] This oxidation process leads to the formation of colored byproducts, causing the sample to darken. To prevent this, it is crucial to handle and store the compound under an inert atmosphere and protect it from light.

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to control include:

  • Purity of starting materials: Using pure p-benzoquinone is essential for the first step.[1]

  • Temperature: Strict temperature control (40-50°C) is necessary during the formation of 1,2,4-triacetoxybenzene to prevent decomposition.[1]

  • Atmosphere: An inert atmosphere is highly recommended during the workup and purification of this compound to prevent oxidation.[5]

  • pH: Maintaining acidic or neutral conditions helps to minimize the formation of dimeric and oligomeric side products.[6]

Q5: Can I use a different catalyst for the hydrolysis of 1,2,4-triacetoxybenzene?

A5: While hydrochloric acid is a commonly used catalyst for the hydrolysis, other strong acids could potentially be used. However, it is important to screen and optimize the reaction conditions for any new catalyst to ensure high yield and purity.

Experimental Protocols

Synthesis of 1,2,4-Triacetoxybenzene from p-Benzoquinone

This protocol is based on the Thiele-Winter acetoxylation reaction.[1]

Materials:

  • p-Benzoquinone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • 95% Ethyl alcohol

  • Water

Equipment:

  • Beaker (600 mL) with mechanical stirrer

  • Cooling bath

  • Büchner funnel and flask

  • Vacuum desiccator

Procedure:

  • In a 600-mL beaker, add 180 g of acetic anhydride and then slowly add 12 g of concentrated sulfuric acid.

  • With constant mechanical stirring, gradually add 60 g of pure p-benzoquinone in small portions.

  • Maintain the reaction temperature between 40-50°C using a cooling bath.

  • After all the p-benzoquinone has been added, allow the solution to stand. Monitor the temperature to ensure it does not exceed 50°C.

  • Once the mixture begins to cool on its own and a precipitate starts to form, cool it to about 25°C.

  • Pour the reaction mixture into 750 mL of cold water. A white precipitate of 1,2,4-triacetoxybenzene will form.

  • Cool the mixture to about 10°C and filter the precipitate with suction using a Büchner funnel.

  • Recrystallize the crude product from 250 mL of 95% ethyl alcohol.

  • Dry the purified product in a vacuum desiccator. The expected yield is 120-123 g (86-87%).

Synthesis of this compound from 1,2,4-Triacetoxybenzene

This protocol describes the acid-catalyzed hydrolysis of 1,2,4-triacetoxybenzene.[2]

Materials:

  • 1,2,4-Triacetoxybenzene

  • Methanol

  • Deionized water

  • 12 N Hydrochloric acid

  • Ethyl acetate

  • Sodium bicarbonate (solid)

  • Activated charcoal

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 670 g of 1,2,4-triacetoxybenzene, 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid.

  • Heat the mixture at reflux for 7 hours.

  • Cool the reaction mixture to room temperature over 14 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain brown solids.

  • Add 2 L of ethyl acetate to the brown solids and heat to dissolve.

  • Add 200 g of solid sodium bicarbonate and 20 g of activated charcoal to the solution.

  • Heat the mixture to boiling for 30 minutes.

  • Allow the solution to cool to approximately 45°C.

  • Filter the hot solution to remove the solids and wash the solids with an additional 400 mL of ethyl acetate.

  • Combine the filtrates and remove the ethyl acetate under reduced pressure to yield the product as a pale orange solid.

  • Dry the product under vacuum. The expected yield is 314 g (98%).

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Acetoxylation cluster_step2 Step 2: Hydrolysis p_benzoquinone p-Benzoquinone reaction1 Thiele-Winter Acetoxylation p_benzoquinone->reaction1 acetic_anhydride Acetic Anhydride acetic_anhydride->reaction1 h2so4 H₂SO₄ (cat.) h2so4->reaction1 triacetoxybenzene 1,2,4-Triacetoxybenzene reaction1->triacetoxybenzene Yield: 86-87% reaction2 Acid Hydrolysis triacetoxybenzene->reaction2 methanol Methanol methanol->reaction2 water Water water->reaction2 hcl HCl (cat.) hcl->reaction2 benzenetriol This compound reaction2->benzenetriol Yield: 98%

Caption: Workflow for the two-step synthesis of this compound.

DegradationPathway BTO This compound Oxidation Oxidation (O₂) BTO->Oxidation Dimers Dimers Oxidation->Dimers e.g., 5,5'-linked dimer Oligomers Oligomers/Degradation Products Oxidation->Oligomers Dimers->Oxidation Further Oxidation

Caption: Simplified degradation pathway of this compound via oxidation.

References

Technical Support Center: Purification of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,2,4-Benzenetriol.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample discolored (e.g., pink, brown, or black)?

A1: this compound is highly sensitive to air, light, and moisture.[1] Discoloration is typically due to oxidation, which forms highly colored quinone-type impurities and dimers.[2][3] To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and protect it from light.

Q2: What are the common impurities in commercially available or synthesized this compound?

A2: Common impurities can include residual starting materials from synthesis (e.g., p-benzoquinone, 1,2,4-triacetoxybenzene), side-products such as dimers, and various oxidation products.[2][4] The primary impurity of concern is often the oxidation product, 2-hydroxy-1,4-benzoquinone, which contributes to the sample's discoloration.

Q3: Which purification method is most suitable for my this compound sample?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is effective for removing moderate amounts of impurities and is suitable for larger quantities.

  • Column Chromatography is excellent for separating compounds with different polarities and is useful for purifying smaller to medium-sized batches where high purity is required.

  • Sublimation is a good option for small-scale purification, especially for removing non-volatile impurities.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity on a small to medium scale.[6][7]

Q4: What are the ideal storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at room temperature in a dark place to prevent degradation.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective method for purifying solid this compound.

This protocol is adapted from a synthesis procedure where this compound is produced by the hydrolysis of 1,2,4-triacetoxybenzene.[4]

  • Dissolution: To the crude brown solid of this compound, add ethyl acetate (B1210297) and heat the mixture to dissolve the solid.

  • Decolorization: Add activated charcoal (approximately 1-2% w/w of the crude product) and solid sodium bicarbonate (NaHCO3) to the hot solution. The NaHCO3 helps to neutralize any acidic impurities.

  • Hot Filtration: Heat the mixture to boiling for a short period, then allow it to cool slightly. Perform a hot filtration to remove the activated charcoal and other insoluble materials.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate, and dry them under a vacuum.

IssuePossible Cause(s)Recommended Solution(s)
Product does not crystallize - Too much solvent was used.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Attempt a preliminary purification step (e.g., a quick filtration through a silica (B1680970) plug) before recrystallization.
Low Recovery - The product is significantly soluble in the cold recrystallization solvent.- Insufficient cooling.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent to wash the crystals.
Crystals are still colored - Incomplete removal of colored impurities.- Oxidation during the recrystallization process.- Repeat the recrystallization, ensuring the use of activated charcoal.- Perform the recrystallization under an inert atmosphere using degassed solvents.
Column Chromatography

Column chromatography is a versatile technique for purifying this compound, especially for achieving high purity.

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.[8]

  • Column Packing: The column can be packed using a "wet" or "dry" method. For the wet method, create a slurry of silica gel in the initial mobile phase and pour it into the column.[9]

  • Mobile Phase (Eluent): A solvent system of ethyl acetate/hexanes is suitable. Start with a low polarity mixture (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute the this compound.[10] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of ~0.3 for the product.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like ethyl acetate or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" method often improves resolution.

  • Elution and Collection: Begin elution with the starting mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column was not packed properly (presence of air bubbles or channels).- Overloading the column with the sample.- Optimize the mobile phase using TLC. A gradient elution might be necessary.- Repack the column carefully, ensuring a homogenous packing.- Use a larger column or reduce the amount of sample loaded.
Product elutes too quickly or not at all - The mobile phase is too polar or not polar enough.- If the product elutes too quickly, decrease the polarity of the mobile phase (less ethyl acetate).- If the product does not elute, increase the polarity of the mobile phase (more ethyl acetate).
Streaking of the product on the column - The compound is not very soluble in the mobile phase.- The sample was loaded in a solvent that is too polar.- Choose a mobile phase in which the compound is more soluble.- Load the sample using the dry loading technique or dissolve it in the initial mobile phase.
Discoloration on the column - Oxidation of this compound on the silica gel.- Use degassed solvents and perform the chromatography as quickly as possible.- Adding a small amount of a reducing agent like ascorbic acid to the eluent can sometimes help, but this may complicate product isolation.
Sublimation

Sublimation is a solvent-free purification method suitable for volatile solids like this compound.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus. The apparatus typically consists of a vessel for the crude material and a cold finger (a condenser).[11]

  • Heating and Vacuum: Gently heat the apparatus. To facilitate sublimation at a lower temperature and prevent decomposition, it is highly recommended to perform the sublimation under reduced pressure (vacuum).[11][12]

  • Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.[11]

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.

IssuePossible Cause(s)Recommended Solution(s)
No sublimation occurs - The temperature is too low.- The vacuum is not sufficient.- Gradually increase the temperature, but be careful not to exceed the decomposition temperature.- Ensure a good vacuum is applied to the system.
Low yield - Incomplete sublimation.- Loss of product during collection.- Ensure sufficient time and temperature for the sublimation to complete.- Be careful when scraping the purified product from the cold finger.
Product decomposition - The heating temperature is too high.- Reduce the heating temperature and improve the vacuum to allow sublimation at a lower temperature.[11]

Quantitative Data Summary

Purification MethodTypical Purity AchievedExpected RecoveryKey Parameters
Recrystallization >98%[4]70-90%Solvent choice, cooling rate, use of decolorizing agents.
Column Chromatography >99%60-85%Stationary phase, mobile phase polarity, column dimensions.
Sublimation High PurityVariable, typically lower for larger scalesTemperature, pressure (vacuum level).
Preparative HPLC >99.5%[6][7]50-80%Column type, mobile phase, flow rate, loading amount.

Experimental Workflows

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Hot Solvent (e.g., Ethyl Acetate) start->dissolve decolorize Add Activated Charcoal & NaHCO3 dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool Filtrate Slowly hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Recrystallization Workflow for this compound.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample (Dry or Wet Loading) prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Column Chromatography Workflow for this compound.

Sublimation_Workflow start Crude this compound setup Place in Sublimation Apparatus start->setup heat_vacuum Heat Gently Under Vacuum setup->heat_vacuum deposit Crystals Deposit on Cold Finger heat_vacuum->deposit cool_vent Cool to Room Temp & Vent deposit->cool_vent collect Scrape Pure Crystals cool_vent->collect end Pure this compound collect->end

Sublimation Workflow for this compound.

References

Technical Support Center: 1,2,4-Benzenetriol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 1,2,4-Benzenetriol (BTO) in antimicrobial studies. Given its inherent instability, proper handling and stabilization are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antimicrobial research?

A1: this compound (BTO) is a phenolic compound that has demonstrated potential as a scaffold for developing new antimicrobial agents.[1] It has shown activity against various bacteria, including citrus canker-causing Xanthomonas citri subsp. citri.[1][2] Its value lies in its reactive structure, which can be modified to create novel drug candidates.[3]

Q2: What are the main challenges when working with this compound?

A2: The primary challenge is its instability. BTO readily oxidizes, especially when exposed to air (oxygen), forming dimers and other oligomers.[1][2][4] This process is often accelerated by light and certain pH conditions. This degradation not only reduces its antimicrobial efficacy but also contributes to its toxicity.[1][2]

Q3: How should I properly store this compound powder and solutions?

A3: For long-term stability, solid BTO should be stored in a dry, dark place under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[5] Solutions of BTO are highly susceptible to degradation and should be prepared fresh before each experiment. If short-term storage of a solution is necessary, it should be deoxygenated, kept in a tightly sealed container, protected from light, and refrigerated.[5]

Q4: What are the degradation products of this compound and are they active?

A4: BTO primarily degrades through oxidative dimerization.[1][2][4] These dimers have been shown to have lower antimicrobial activity compared to the monomeric form.[1][2] Furthermore, the toxicity associated with BTO is largely attributed to these spontaneously formed dimers.[1][2]

Q5: What is the proposed antimicrobial mechanism of action for this compound?

A5: Unlike many other phenolic compounds that act by disrupting the cell membrane, BTO's mechanism against Xanthomonas citri subsp. citri does not appear to involve membrane permeabilization. Current research suggests that it may interfere with the availability of iron to the bacterial cells.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent or no antimicrobial activity observed in my experiments.
Possible Cause Troubleshooting Step
Degradation of BTO solution Prepare BTO solutions immediately before use. Ensure the solvent is deoxygenated. Protect the solution from light and air exposure during the experiment.
Formation of less active dimers Monitor the purity of your BTO solution over the time course of your experiment using techniques like HPLC or NMR to ensure the active monomer is present.
Incorrect pH of the medium The stability of BTO can be pH-dependent. Evaluate the stability of BTO in your specific experimental buffer or medium. Adjust the experimental design if necessary.
Bacterial strain resistance Confirm the susceptibility of your specific bacterial strain to BTO using a reference strain or by consulting literature.
Problem 2: High variability between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent BTO concentration due to degradation Standardize the preparation of your BTO working solutions. Use a consistent, minimal time frame between solution preparation and application in your assay.
Exposure to air during plating or incubation Minimize the exposure of your experimental setup to air. Consider performing critical steps in an anaerobic chamber if high consistency is required.
Contamination of stock BTO Ensure the solid BTO has been stored properly under inert gas and refrigerated. Visually inspect for any color change (pure BTO is typically a white to light tan powder; darker colors can indicate oxidation).
Problem 3: Observed cytotoxicity in control cell lines.
Possible Cause Troubleshooting Step
Toxicity from BTO degradation products As BTO dimers are linked to its toxicity, minimizing degradation is key.[1][2] Prepare fresh solutions and handle them under oxygen-free conditions.
Inherent toxicity of BTO Determine the cytotoxic concentration of your BTO solution on your control cell lines to establish a therapeutic window for your antimicrobial assays.
Solvent toxicity Ensure the solvent used to dissolve BTO is not contributing to the observed cytotoxicity at the concentrations used. Run appropriate solvent controls.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of Stabilized this compound Solution
  • Deoxygenation of Solvent: Take the desired volume of your solvent (e.g., phosphate-buffered saline, cell culture medium) in a flask. Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing BTO: Weigh the required amount of solid BTO in a controlled environment with minimal exposure to air and light.

  • Dissolution: Add the weighed BTO to the deoxygenated solvent and dissolve completely by gentle swirling or sonication. The dissolution should be performed under a gentle stream of the inert gas.

  • Storage (if necessary): If immediate use is not possible, store the solution in a sealed vial with the headspace filled with the inert gas. Wrap the vial in aluminum foil to protect it from light and store it at 2-8°C. Use within a few hours for best results.

Protocol 2: Monitoring this compound Stability using UV-Vis Spectroscopy
  • Prepare BTO Solution: Prepare a fresh solution of BTO in the desired buffer at a known concentration.

  • Initial Spectrum: Immediately after preparation, measure the UV-Vis spectrum of the solution (typically from 200 to 400 nm). Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Time-Course Measurement: Aliquot the solution into separate sealed and protected (from light) containers. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) under your experimental conditions (e.g., room temperature, 37°C), measure the UV-Vis spectrum of an aliquot.

  • Data Analysis: A decrease in the absorbance at the λmax of BTO and the appearance of new peaks at different wavelengths will indicate degradation. Plot the absorbance at λmax versus time to quantify the stability.

Quantitative Data

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Xanthomonas citri subsp. citri0.05 mM[1][2]

Table 2: Purity of this compound Over Time Under Aerobic Conditions

Time (hours) BTO Purity (%) Dimer 1 Formation (%) Reference
0>99<1[4]
5000 (in water, exposed to air)52.943.7[4]

Visualizations

BTO_Degradation_Pathway BTO This compound (Active Antimicrobial) Radical Semiquinone Radical BTO->Radical Oxidation (O2, light, pH) Dimer Dimerized Product (Reduced Activity, Increased Toxicity) Radical->Dimer Recombination

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Stability cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Deoxygenate Solvent prep3 Dissolve BTO under Inert Gas prep1->prep3 prep2 Weigh BTO prep2->prep3 analysis1 Initial Measurement (t=0) prep3->analysis1 analysis2 Incubate under Test Conditions analysis1->analysis2 analysis3 Time-Point Measurements analysis2->analysis3 Aliquot sampling analysis4 Analyze Data analysis3->analysis4

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Synthesis of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-Benzenetriol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include the hydrolysis of 1,2,4-triacetoxybenzene, which is typically prepared via the Thiele-Winter acetoxylation of p-benzoquinone.[1][2] An alternative route is the Dakin oxidation of 2,4- or 3,4-dihydroxybenzaldehydes or dihydroxyacetophenones.[2][3]

Q2: My final product is a dark, discolored solid instead of the expected pale orange or white crystals. What is the likely cause?

A2: this compound is highly sensitive to air and can readily oxidize, leading to discoloration.[3][4] This is often due to exposure to oxygen during the reaction, workup, or storage. The formation of dark, tarry substances can also result from overheating during the synthesis, especially during the Thiele-Winter acetoxylation step.[5]

Q3: How can I purify crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound.[2] Suitable solvents include ethyl acetate (B1210297) or a mixture of ether and ethanol.[2][3] The use of activated charcoal during the workup can also help remove colored impurities.[2]

Q4: What are the primary side reactions to be aware of during the synthesis?

A4: The main side reactions include oxidation of the hydroquinone (B1673460) starting material or the this compound product, which can lead to the formation of benzoquinones and other colored byproducts.[6][7] Dimerization and oligomerization of this compound can also occur, particularly under basic conditions or upon exposure to air.[8] In the Thiele-Winter acetoxylation, incomplete reaction or side reactions can occur if the temperature is not carefully controlled.[9]

Q5: How should I properly store this compound to prevent degradation?

A5: Due to its sensitivity to air and light, this compound should be stored in a dark place under an inert atmosphere, such as nitrogen or argon.[3] Keeping it in a tightly sealed container at room temperature is recommended.[3]

Troubleshooting Guides

Problem 1: Low Yield of 1,2,4-Triacetoxybenzene in Thiele-Winter Acetoxylation

Possible Causes:

  • Impure p-Benzoquinone: The purity of the starting quinone is crucial; impurities can catalyze side reactions.[5][9]

  • Incorrect Reaction Temperature: Temperatures above 50°C can lead to product decomposition, while temperatures below 40°C can result in a very slow reaction.[9]

  • Insufficient Acid Catalyst: The concentration of the acid catalyst, such as sulfuric acid, is critical for the reaction to proceed efficiently.[5]

Solutions:

  • Purify p-Benzoquinone: If the starting material is dark, recrystallize it from a suitable solvent like benzene (B151609) before use.[9]

  • Strict Temperature Control: Maintain the reaction temperature between 40-50°C using a cooling bath as needed.[9]

  • Optimize Catalyst Concentration: Ensure the correct amount of acid catalyst is used as specified in the protocol.

Problem 2: Incomplete Hydrolysis of 1,2,4-Triacetoxybenzene

Possible Causes:

  • Insufficient Acid or Base: The hydrolysis requires a sufficient amount of acid (e.g., HCl) or base to proceed to completion.[1]

  • Short Reaction Time: The hydrolysis may require several hours at reflux to be complete.[2]

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[1]

  • Ensure Adequate Reaction Time: Allow the reaction to proceed for the recommended time, typically around 7 hours at reflux for acidic hydrolysis.[2]

  • Verify Reagent Stoichiometry: Double-check the equivalents of the acid or base used for the hydrolysis.

Problem 3: Formation of Tarry Byproducts

Possible Causes:

  • High Reaction Temperatures: Overheating during the Thiele-Winter acetoxylation is a common cause of tar formation.[5]

  • Oxidation: Exposure of reaction intermediates or the final product to air can lead to oxidative polymerization.

Solutions:

  • Maintain Temperature Control: Carefully monitor and control the reaction temperature, especially during exothermic steps.[5][9]

  • Use an Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize oxidation.

Problem 4: Product Dimerization and Degradation

Possible Causes:

  • Exposure to Oxygen: this compound readily dimerizes and degrades in the presence of oxygen.[8]

  • Basic Conditions: Basic conditions can promote the formation of a range of side products, including oligomers.[8]

Solutions:

  • Work under Inert Gas: Handle the isolated this compound under an inert atmosphere whenever possible.

  • Avoid Strong Bases: If possible, use acidic or neutral conditions for the final steps and purification.

  • Prompt Use: Use the synthesized this compound as soon as possible after preparation, as it can decompose upon standing.[9]

Quantitative Data Summary

StepReagentsTemperature (°C)TimeTypical Yield (%)Reference(s)
Thiele-Winter Acetoxylation p-Benzoquinone, Acetic Anhydride, H₂SO₄40-50-86-87[9]
Acidic Hydrolysis 1,2,4-Triacetoxybenzene, HCl, Methanol/WaterReflux7 hours98[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triacetoxybenzene via Thiele-Winter Acetoxylation[9]
  • In a suitable beaker, add 12 g of concentrated sulfuric acid to 180 g (167 cc) of acetic anhydride.

  • With constant mechanical stirring, gradually add 60 g of p-benzoquinone in small portions.

  • Maintain the reaction temperature between 40-50°C throughout the addition, using a cooling bath if necessary.

  • After the addition is complete, allow the solution to stand, ensuring the temperature does not exceed 50°C.

  • Once the mixture begins to cool on its own and a precipitate starts to form, let it cool to approximately 25°C.

  • Pour the reaction mixture into 750 cc of cold water to precipitate the product.

  • Cool the mixture to about 10°C and collect the white precipitate by suction filtration.

  • Recrystallize the crude product from 250 cc of 95% ethyl alcohol.

  • Dry the purified product in a vacuum desiccator.

Protocol 2: Synthesis of this compound via Acidic Hydrolysis[2]
  • Combine 670 g of 1,2,4-triacetoxybenzene, 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid in a reaction flask.

  • Heat the mixture at reflux for 7 hours.

  • Allow the reaction to cool to room temperature over 14 hours.

  • Remove the solvent under reduced pressure to obtain a brown solid.

  • Add 2 L of ethyl acetate to the solid and dissolve with heating.

  • Add 200 g of solid NaHCO₃ and 20 g of activated charcoal.

  • Heat the mixture to boiling for 30 minutes.

  • Allow the solution to cool to approximately 45°C.

  • Remove the solids by filtration and wash them with an additional 400 mL of ethyl acetate.

  • Remove the filtrate to dryness under reduced pressure to yield the product as a pale orange solid.

  • Dry the final product under vacuum.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Thiele-Winter Acetoxylation cluster_1 Step 2: Hydrolysis cluster_2 Purification p_benzoquinone p-Benzoquinone triacetoxybenzene 1,2,4-Triacetoxybenzene p_benzoquinone->triacetoxybenzene Reaction acetic_anhydride Acetic Anhydride, H₂SO₄ acetic_anhydride->triacetoxybenzene Reagents benzenetriol This compound triacetoxybenzene->benzenetriol Reaction hydrolysis_reagents HCl, MeOH/H₂O, Reflux hydrolysis_reagents->benzenetriol Conditions purification Recrystallization (Ethyl Acetate) benzenetriol->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Side_Reactions Common Side Reactions and Degradation Pathways benzenetriol This compound oxidized_product 2-Hydroxy-1,4-benzoquinone benzenetriol->oxidized_product Oxidation (Air/O₂) dimer Dimerized Products benzenetriol->dimer Dimerization oligomers Oligomers/Polymers (Tar) benzenetriol->oligomers Overheating/ Basic Conditions oxidized_product->oligomers Further Reaction

Caption: Side reactions in this compound synthesis.

References

Overcoming low reactivity of 1,2,4-Benzenetriol in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-Benzenetriol (BTO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low or uncontrolled reactivity of BTO in various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issues with Oxidation and Dimerization

Q1: My this compound solution turns dark and gives multiple spots on TLC, even before I start my reaction. What is happening and how can I prevent it?

A1: This is a classic issue of auto-oxidation and dimerization. This compound is highly susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of colored quinone-type species and dimers.[1][2][3][4] This process can be accelerated by basic conditions, transition metals, and heat.[5][6]

Troubleshooting Steps:

  • Inert Atmosphere: Handle BTO under an inert atmosphere (e.g., nitrogen or argon) whenever possible. This includes degassing your solvents.

  • Solvent Choice: Use deoxygenated solvents. For storage, avoid basic aqueous solutions where BTO is particularly unstable.[7]

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions.

  • Metal Chelators: If transition metal contamination is suspected to catalyze oxidation, consider adding a chelating agent like EDTA, although this may not be compatible with all reaction types.[8]

  • Use Fresh Reagent: Use freshly opened or purified this compound for best results, as older batches may have already started to oxidize.[3]

Challenges in Selective Etherification (e.g., Williamson Ether Synthesis)

Q2: I am trying to perform a mono-etherification on this compound, but I get a mixture of products, including poly-alkylated species and C-alkylated byproducts. How can I improve the selectivity for O-alkylation?

A2: The three hydroxyl groups of BTO have different reactivities, and the phenoxide ions formed under basic conditions are ambident nucleophiles, meaning they can react at oxygen (O-alkylation) or the aromatic ring (C-alkylation).[9] Achieving mono- and regioselectivity is a significant challenge.

Troubleshooting & Optimization Strategies:

  • Protecting Groups: The most reliable strategy for achieving selectivity is to use protecting groups. By protecting two of the three hydroxyl groups, you can direct the reaction to the desired position. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers (e.g., TBS, TIPS), and acetals.[2][10]

  • Base Selection: The choice of base is critical. Strong bases like NaH will deprotonate multiple hydroxyl groups, leading to poly-alkylation. Using a milder base, such as K₂CO₃ or Cs₂CO₃, can favor mono-alkylation.[9]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor O-alkylation over C-alkylation.[9]

  • Alkylating Agent: The Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions, especially with a strong alkoxide base.[3][4][11][12][13]

Experimental Protocol: Selective Benzylation of a Phenol (General Approach)

This protocol illustrates a general method for the benzylation of a phenolic hydroxyl group, which can be adapted for a protected BTO derivative.

  • Dissolve Substrate: Dissolve the phenolic substrate (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetone).

  • Add Base: Add a slight excess of a mild base (e.g., K₂CO₃, 2.5 equivalents).[14]

  • Stir: Stir the mixture at room temperature until deprotonation is complete.

  • Add Alkylating Agent: Add benzyl bromide (1.03 equivalents) dropwise to the reaction mixture.[14]

  • Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by TLC.[14]

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary for Etherification

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolBenzyl BromideK₂CO₃DMFRT1497[14]
Benzyl AlcoholAllyl BromideKOHNeatRT4.596[15]
DecanolAllyl BromideKOHNeatRT2.595[15]
PhenolAllyl BromideKOHNeatRT1489[15]

Note: Data for this compound is scarce due to its complex reactivity. The data presented is for simpler phenols and alcohols to provide a general baseline for reaction conditions.

Low Yields in Acylation Reactions (e.g., Friedel-Crafts Acylation)

Q3: My Friedel-Crafts acylation of a this compound derivative is giving a very low yield. What are the common causes?

A3: Friedel-Crafts acylation is an electrophilic aromatic substitution. The hydroxyl groups of BTO are strongly activating; however, they can also coordinate with the Lewis acid catalyst, effectively deactivating it. Furthermore, the unprotected hydroxyl groups can be acylated themselves (esterification).

Troubleshooting & Optimization Strategies:

  • Protect Hydroxyl Groups: To prevent O-acylation and catalyst sequestration, it is highly recommended to protect the hydroxyl groups of BTO, for example, as methyl or benzyl ethers, before attempting Friedel-Crafts acylation.

  • Catalyst Choice and Stoichiometry: A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required because the product ketone can form a stable complex with the catalyst. Ensure anhydrous conditions, as moisture will deactivate the catalyst.[16][17]

  • Reaction Conditions: The reaction may require heating under reflux in a non-aqueous solvent.[16] For some substrates, milder catalysts like FeCl₃ or Hf(OTf)₄ can be effective.[17][18]

Experimental Protocol: General Friedel-Crafts Acylation of Anisole

This protocol provides a general workflow that can be adapted for a protected BTO ether derivative.

  • Setup: To a round-bottom flask containing a stir bar and fitted with a reflux condenser, add the Lewis acid catalyst (e.g., FeCl₃, 1.05 equivalents).

  • Add Solvent and Acylating Agent: Add a non-aqueous solvent (e.g., CH₂Cl₂) followed by the acyl chloride (1.2 equivalents).[18]

  • Add Substrate: Slowly add a solution of the protected BTO ether (1 equivalent) in the solvent.

  • Reaction: Stir the mixture for the required time, with heating if necessary. Monitor the reaction by TLC.

  • Quench: Cool the reaction mixture and quench by slowly adding ice-cold water.

  • Work-up and Purification: Extract the product with an organic solvent, wash with a dilute base solution (e.g., 5% NaOH), dry, and purify by chromatography or recrystallization.[18]

Quantitative Data Summary for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystTemp.Yield (%)Reference
AnisoleAcetic AnhydrideFeCl₃·6H₂O60 °C94[16]
TolueneAcetic AnhydrideFeCl₃·6H₂O60 °C85[16]
Benzene (B151609)Benzoic AcidTfOH / Phosphoric Acid TriesterRT92[19]
Various ArenesVarious Acid ChloridesHf(OTf)₄ / TfOHVariesGood[17]
Unsuccessful Palladium-Catalyzed Cross-Coupling Reactions

Q4: I am attempting a Suzuki-Miyaura cross-coupling with a halogenated this compound derivative, but the reaction is not proceeding. What could be the issue?

A4: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are sensitive to several factors. The free hydroxyl groups of BTO can interfere with the catalytic cycle, and the specific reaction conditions are crucial for success.

Troubleshooting & Optimization Strategies:

  • Protect Hydroxyl Groups: Protecting the hydroxyl groups as ethers (e.g., methyl or benzyl) is generally necessary to prevent side reactions and catalyst inhibition.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Electron-rich ligands are often required for less reactive electrophiles like aryl chlorides.[10]

  • Base: The Suzuki reaction requires a base to activate the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome.[20][21]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.[10]

  • Substrate Purity: Ensure that both the halogenated BTO derivative and the boronic acid/ester are pure, as impurities can poison the catalyst.

Experimental Workflow: General Suzuki-Miyaura Coupling

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand solvent Add Degassed Solvent System reagents->solvent heat Heat Reaction Mixture under Inert Atmosphere solvent->heat monitor Monitor Progress by TLC/GC-MS heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Column Chromatography quench->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling and Metabolic Pathways

As a key metabolite of benzene, this compound is involved in pathways related to oxidative stress and toxicity. Understanding these pathways is crucial for researchers in drug development and toxicology.

Benzene Metabolism and Generation of this compound

Benzene is metabolized in the liver primarily by Cytochrome P450 enzymes (like CYP2E1) to form benzene oxide. This reactive intermediate can then follow several pathways, one of which leads to the formation of hydroquinone, which is further oxidized to this compound.[22][23][24]

G Benzene Benzene Benzene_Oxide Benzene_Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Spontaneous Rearrangement Hydroquinone Hydroquinone Phenol->Hydroquinone CYP2E1 Benzenetriol This compound Hydroquinone->Benzenetriol Oxidation

Caption: Simplified metabolic pathway of benzene to this compound.

Mechanism of this compound-Induced Oxidative Stress

This compound can undergo auto-oxidation to form a semiquinone radical and subsequently a benzoquinone. This redox cycling process generates reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][25] In the presence of transition metals like copper and iron, H₂O₂ can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction. These ROS can then lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[7][8][25][26]

G BTO This compound Semiquinone Semiquinone Radical BTO->Semiquinone Auto-oxidation Benzoquinone Benzoquinone Semiquinone->Benzoquinone ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Semiquinone->ROS O₂ OH_Radical Hydroxyl Radical (•OH) ROS->OH_Radical Fenton Reaction (Fe²⁺/Cu⁺) Cell_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cell_Damage OH_Radical->Cell_Damage

Caption: Pathway of ROS generation and cellular damage by this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Benzenetriol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 1,2,4-Benzenetriol (hydroxyquinol) and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for my analysis?

This compound, like other phenols, is a polar and relatively non-volatile compound. Direct analysis by gas chromatography (GC) can be challenging due to poor peak shape, low sensitivity, and potential thermal degradation in the injector or column. Derivatization converts the polar hydroxyl (-OH) groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1]

Q2: What are the most common derivatization techniques for this compound?

The two most common derivatization techniques for phenols, including this compound, are silylation and acylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] Silylated derivatives are generally more volatile and less polar.[3]

  • Acylation: This technique involves the reaction of the phenolic hydroxyl groups with an acylating agent, such as acetic anhydride, to form esters. Acylated derivatives are often more stable than their silylated counterparts.[3]

Q3: Which derivatization reagent should I choose?

The choice of reagent depends on the specific requirements of your analysis, including the analyte's structure, the desired sensitivity, and the analytical instrumentation available.

  • BSTFA and MSTFA are powerful silylating agents suitable for a wide range of phenols.[2] MSTFA is often favored in metabolomics due to the volatility of its by-products. For sterically hindered phenols, BSTFA may be more reactive than other silylating agents like BSA.[4]

  • Acetic Anhydride is a common and effective acylation reagent. It can be used with a base catalyst like pyridine (B92270) to improve reaction efficiency.[5] Acylation can be a good alternative to silylation, producing stable derivatives.[3]

Q4: I am observing low or no product yield. What are the possible causes and solutions?

Low derivatization yield is a common issue. Consider the following troubleshooting steps:

  • Reagent Quality and Quantity: Ensure your derivatizing reagents are fresh and have not been degraded by moisture, which is a common issue with silylating agents.[4] Try increasing the molar excess of the derivatization reagent.

  • Reaction Conditions: Optimize the reaction temperature and time. For silylation, heating is often required, with typical conditions ranging from 60°C to 130°C for 30 to 90 minutes.[4] For acylation with acetic anhydride, reactions can be performed at room temperature for 15-30 minutes or heated to 50-100°C for a longer duration.

  • Catalyst: The addition of a catalyst, such as pyridine or trimethylchlorosilane (TMCS) for silylation, can significantly improve the reaction rate and yield.[6]

  • Solvent: The choice of solvent is critical. For silylation, aprotic solvents like pyridine, acetonitrile, or toluene (B28343) are necessary to prevent the reagent from reacting with the solvent.[4] Acetone has been shown to dramatically increase the rate of silylation for some phenols, with reactions completing in seconds at room temperature.[7]

Q5: My chromatogram shows multiple peaks for my derivatized this compound. What could be the reason?

The presence of multiple peaks can be attributed to several factors:

  • Incomplete Derivatization: The original, underivatized this compound may be eluting as a separate, often broad and tailing, peak. In the case of a triol, partially derivatized products (mono- and di-substituted) can also be present.

  • Side Reactions: For acylation reactions, both O-acylation (on the hydroxyl group) and C-acylation (on the aromatic ring, also known as the Fries rearrangement) can occur, leading to different product isomers. O-acylation is generally favored under kinetic control (without a strong Lewis acid).[8]

  • Derivative Instability: The derivatized compound might be degrading in the hot GC inlet or on the analytical column.

  • Contamination: Impurities in the sample or from the reagents can lead to extraneous peaks.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
  • Question: I am not seeing the expected peak for my derivatized this compound, or the peak is very small. What should I do?

  • Answer:

    • Verify Reagent Integrity: Use fresh derivatizing reagents. Silylating agents are particularly sensitive to moisture.

    • Increase Reagent Excess: Increase the molar ratio of the derivatizing agent to this compound.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Refer to the data tables below for starting points.

    • Incorporate a Catalyst: If not already in use, add a catalyst. For silylation, a small amount of TMCS (e.g., 1% in BSTFA) or a basic solvent like pyridine can be effective.

    • Check for Proper pH (for Acylation): For aqueous acylation, ensure the pH is sufficiently basic to deprotonate the phenolic hydroxyl groups, making them more nucleophilic.

Issue 2: Incomplete Derivatization (Multiple Peaks)
  • Question: I see a peak for my derivatized product, but also a peak corresponding to the underivatized or partially derivatized this compound. How can I drive the reaction to completion?

  • Answer:

    • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure all hydroxyl groups react.

    • Increase Reagent Concentration: A higher concentration of the derivatizing agent can shift the equilibrium towards the fully derivatized product.

    • Ensure Anhydrous Conditions (for Silylation): Moisture will consume the silylating reagent, leading to incomplete derivatization. Ensure all glassware is dry and use anhydrous solvents.[2]

Issue 3: Peak Tailing
  • Question: The peak for my derivatized this compound is tailing. What is the cause?

  • Answer:

    • Incomplete Derivatization: As mentioned above, the presence of unreacted polar hydroxyl groups can lead to peak tailing.

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte. Use a deactivated liner and a high-quality, well-conditioned column.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Issue 4: Presence of Unexpected Peaks
  • Question: I am observing unexpected peaks in my chromatogram that are not related to my analyte or internal standard. What could be their origin?

  • Answer:

    • Reagent By-products: Some derivatization reactions produce non-volatile by-products that can appear as peaks in the chromatogram.

    • Contamination: Contamination can come from various sources, including solvents, glassware, or the sample itself. Always run a reagent blank to identify any contaminant peaks.

    • Side Reactions: As discussed in the FAQs, side reactions like C-acylation can produce isomeric products with different retention times.

Data Presentation

Table 1: Recommended Silylation Conditions for Phenolic Compounds
ParameterBSTFAMSTFA
Reagent:Analyte Ratio (molar) >10:1 (excess)>10:1 (excess)
Catalyst 1% TMCS (optional)Not typically required
Solvent Pyridine, Acetonitrile, Toluene, AcetonePyridine, Acetonitrile, Toluene
Temperature (°C) 60 - 10070 - 130
Time (min) 30 - 9030 - 90[9]
Notes More reactive for sterically hindered phenols.[4]By-products are more volatile.[10]

Note: The optimal conditions for this compound may vary and should be determined experimentally.

Table 2: Recommended Acylation Conditions for Phenolic Compounds
ParameterAcetic Anhydride
Reagent:Analyte Ratio (molar) Excess
Catalyst Pyridine or other base
Solvent Acetonitrile, Dichloromethane, or neat
Temperature (°C) Room Temperature - 100
Time (min) 15 - 120+
Notes Derivatives are generally very stable.

Note: The optimal conditions for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: General Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Accurately weigh a known amount of this compound standard or sample extract into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA) to the dried sample.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the reaction mixture in a heating block or oven at 70-100°C for 60 minutes.

  • Analysis: Cool the vial to room temperature. Inject an aliquot (typically 1 µL) of the derivatized sample directly into the GC-MS system.

Protocol 2: General Acylation of this compound for GC-MS Analysis
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization: In a reaction vial, add 100 µL of the this compound solution, 50 µL of pyridine, and 50 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 30 minutes, or heat at 50°C for 60 minutes for potentially higher yields.

  • Work-up (Optional but Recommended): Evaporate the reaction mixture to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for GC analysis (e.g., ethyl acetate (B1210297) or hexane). This step helps to remove excess reagents and by-products.

  • Analysis: Inject an aliquot (typically 1 µL) of the final solution into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample dry Evaporate to Dryness sample->dry add_reagent Add Derivatizing Agent (e.g., BSTFA or Acetic Anhydride) & Solvent dry->add_reagent vortex Vortex/Mix add_reagent->vortex heat Heat at Optimal Temperature vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition & Analysis inject->acquire

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_guide start Low/No Product Yield? reagent_check Reagents Fresh & Anhydrous? start->reagent_check Yes reagent_sol Replace Reagents reagent_check->reagent_sol No conditions_check Optimize Temp/Time? reagent_check->conditions_check Yes conditions_sol Systematically vary reaction conditions conditions_check->conditions_sol Yes ratio_check Increase Reagent Ratio? conditions_check->ratio_check No ratio_sol Increase molar excess of derivatizing agent ratio_check->ratio_sol Yes catalyst_check Add Catalyst? ratio_check->catalyst_check No catalyst_sol Add TMCS for silylation or Pyridine for acylation catalyst_check->catalyst_sol Yes consult Consult Further Literature or Technical Support catalyst_check->consult No

References

Storage conditions to maintain 1,2,4-Benzenetriol purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to maintain the purity of 1,2,4-Benzenetriol, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound to ensure its long-term purity?

A1: To maintain the purity of solid this compound, it is crucial to store it in a tightly sealed container in a dry, dark, and well-ventilated area.[1][2] For optimal long-term stability, refrigeration and storage under an inert atmosphere, such as nitrogen, are recommended.[2] This minimizes exposure to air, light, and moisture, which can cause degradation and discoloration.[1][3]

Q2: How sensitive is this compound to environmental factors?

A2: this compound is highly sensitive to environmental conditions. It is susceptible to degradation upon exposure to air, light, and moisture.[1] Exposure to air can lead to oxidation and discoloration of the compound.[3]

Q3: Can I store solutions of this compound?

A3: Solutions of this compound, particularly in aqueous media, are prone to degradation. Studies have shown that when an aqueous solution is exposed to air, the compound can dimerize and form other degradation products. If you need to store a solution, it is imperative to use a degassed solvent and store the solution under an inert atmosphere. A study demonstrated that an aqueous solution of this compound was stable for at least 5 months when stored with the exclusion of air. Additionally, the compound is unstable in basic aqueous solutions (pH > 7).[4]

Q4: What are the visible signs of this compound degradation?

A4: A common sign of degradation is a change in the physical appearance of the compound. Pure this compound is typically a gray or beige powder.[3] Discoloration, such as darkening, upon exposure to air is an indicator of degradation.[3] For solutions, the appearance of a black precipitate in a basic aqueous solution indicates degradation due to the absorption of oxygen.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration of solid this compound (e.g., darkening) Exposure to air and/or light.1. Discard the discolored product if purity is critical for your experiment. 2. For future prevention, ensure the container is tightly sealed and stored in a dark place, preferably under an inert atmosphere.[1][2]
Unexpected peaks in analytical analysis (e.g., HPLC, NMR) Degradation of the sample due to improper storage or handling.1. Confirm the identity of the unexpected peaks as known degradation products if possible. 2. Use a fresh, properly stored sample of this compound for your experiments. 3. Review your sample preparation and handling procedures to minimize exposure to air, light, and basic conditions.
Inconsistent experimental results Variable purity of this compound between batches or due to degradation over time.1. Perform a purity check on your current stock of this compound using a validated analytical method (see Experimental Protocols section). 2. If purity is compromised, obtain a new batch of the compound. 3. Always use a consistent and appropriate storage method for all batches.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 10°C - 25°C (Room Temperature) or RefrigeratedTo slow down potential degradation reactions.[1][3]
Atmosphere Inert gas (e.g., Nitrogen)To prevent oxidation by air.[2]
Light In the dark (e.g., amber vial, stored in a cabinet)To prevent light-induced degradation.[1][2]
Moisture Dry/AnhydrousThe compound is sensitive to moisture.[1]
Container Tightly sealedTo prevent exposure to air and moisture.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a published stability study of this compound.

1. Objective: To determine the stability of this compound in an aqueous solution under different conditions (exposure to air vs. inert atmosphere) over time.

2. Materials:

  • This compound

  • Deionized water (degassed for the inert atmosphere condition)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column or equivalent reverse-phase column

  • Appropriate vials for sample storage (clear for air exposure, amber and sealed for inert atmosphere)

  • Inert gas (e.g., Argon or Nitrogen)

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 20 mg/mL).

    • For the "air exposure" sample, place an aliquot of the stock solution in a clear vial, leaving it open to the air.

    • For the "inert atmosphere" sample, use deionized water that has been degassed by methods such as freeze-pump-thaw cycles. Prepare the solution and store it in an amber vial under an argon or nitrogen atmosphere.

  • Sample Storage and Time Points:

    • Store both samples at a controlled room temperature.

    • For the "air exposure" sample, it is recommended to wrap the vial in aluminum foil to exclude light as a variable if desired.

    • Withdraw aliquots from each solution for HPLC analysis at regular intervals (e.g., time 0, 24 hours, 1 week, 1 month, 3 months, 5 months).

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.[3]

    • Chromatographic Conditions:

      • Column: Newcrom R1 or similar C18 column.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the 200-300 nm range).

      • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Analysis: Inject the withdrawn aliquots into the HPLC system. Record the chromatograms and integrate the peak areas.

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Monitor the appearance and increase of any new peaks, which would indicate degradation products.

  • Plot the percentage of this compound purity as a function of time for both storage conditions to compare their stability.

Visual Troubleshooting Workflow

This compound Purity Troubleshooting Troubleshooting Workflow for this compound Purity Issues start Purity Issue Identified (e.g., discoloration, unexpected analytical results) check_storage Review Storage Conditions start->check_storage is_proper Properly Stored? (Dark, Dry, Tightly Sealed, Inert Atmosphere if possible) check_storage->is_proper check_handling Review Sample Handling Procedures is_proper->check_handling Yes correct_storage Implement Correct Storage Practices is_proper->correct_storage No is_handling_ok Minimal Exposure to Air, Light, and Basic pH? check_handling->is_handling_ok perform_purity_test Perform Purity Analysis (e.g., HPLC) is_handling_ok->perform_purity_test Yes correct_handling Refine Handling Procedures is_handling_ok->correct_handling No is_pure Purity Acceptable? perform_purity_test->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard_compound Discard and Obtain New Batch is_pure->discard_compound No correct_storage->start correct_handling->start

Caption: Troubleshooting workflow for this compound purity issues.

References

Technical Support Center: Purification of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 1,2,4-benzenetriol products.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound product colored?

A1: this compound is highly sensitive to air and light.[1] The observed coloration, typically ranging from off-white or pale orange to brown or even black, is primarily due to oxidation.[2][3] This oxidation process can lead to the formation of highly colored dimers and polymeric byproducts.[2][4] The presence of residual starting materials or byproducts from the synthesis, such as p-benzoquinone, can also contribute to the color.

Q2: What are the common methods for removing colored impurities from this compound?

A2: The most common and effective methods for purifying this compound and removing colored impurities are:

  • Recrystallization: This technique is widely used to purify solid organic compounds.

  • Activated Carbon Treatment: This method is effective for adsorbing colored organic molecules from a solution.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.

Q3: How can I store this compound to prevent the formation of colored impurities?

A3: To minimize oxidation and the formation of colored impurities, this compound should be stored in a dark place under an inert atmosphere, such as nitrogen or argon.[1] Keeping it in a tightly sealed container at room temperature is also recommended.

Q4: Can I use a combination of purification methods?

A4: Yes, combining methods can be highly effective. For instance, you can perform an activated carbon treatment on the solution before recrystallization to enhance the removal of colored impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The product is still colored after recrystallization.

Possible Cause Solution
Insufficient removal of colored impurities.Perform an activated carbon treatment on the hot solution before allowing it to cool and crystallize.
Co-crystallization of impurities.Try a different recrystallization solvent or a solvent mixture. Suitable solvents for this compound include ethyl acetate (B1210297), or a mixture of diethyl ether and ethanol.[3]
Oxidation during the process.Minimize the boiling time and consider performing the recrystallization under a gentle stream of inert gas (e.g., nitrogen) to prevent air exposure.

Issue 2: The product "oils out" instead of forming crystals.

Possible Cause Solution
The boiling point of the solvent is too close to the melting point of the product.Select a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.
High concentration of impurities.Purify the crude product by another method, such as column chromatography, before recrystallization.

Issue 3: Poor recovery of the product.

| Possible Cause | Solution | | :--- | | Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the solid. After filtration, you can concentrate the mother liquor to obtain a second crop of crystals. | | Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, less pure crystals. | | The product is significantly soluble in the cold solvent. | Ensure the solvent is ice-cold when washing the crystals. Use a minimal amount of cold solvent for washing. |

Activated Carbon Treatment

Issue 1: The solution remains colored after treatment with activated carbon.

Possible Cause Solution
Insufficient amount of activated carbon.Increase the amount of activated carbon used. A general starting point is 1-2% by weight of the solute.
Insufficient contact time.Increase the time the activated carbon is in contact with the solution. Gently heating or stirring the mixture can also improve efficiency.
The type of activated carbon is not optimal.Different types of activated carbon have varying pore structures and surface properties. Consider trying a different grade of activated carbon.

Issue 2: Low recovery of the product after activated carbon treatment.

| Possible Cause | Solution | | :--- | | Adsorption of the product onto the activated carbon. | Avoid using an excessive amount of activated carbon. After filtration, wash the activated carbon cake with a small amount of fresh, hot solvent to recover any adsorbed product. | | Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the product from crystallizing prematurely. |

Column Chromatography

Issue 1: Poor separation of the product from colored impurities.

Possible Cause Solution
Incorrect stationary phase.For phenolic compounds, silica (B1680970) gel is common. However, if separation is poor, consider using polyamide or reverse-phase (C18) silica.
Inappropriate solvent system (mobile phase).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for phenolic compounds on silica gel is a mixture of a non-polar solvent (like toluene (B28343) or hexanes) and a more polar solvent (like ethyl acetate or acetone), with a small amount of formic or acetic acid to reduce tailing.
Column overloading.Do not load too much crude product onto the column. The amount of adsorbent should be at least 25-50 times the weight of the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: In a fume hood, place the crude, colored this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: As the solution cools, crystals of this compound will form. To maximize the yield, place the flask in an ice bath for about 30 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Activated Carbon Treatment
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or ethanol) in an Erlenmeyer flask with heating.

  • Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the weight of the this compound) to the hot solution.

  • Heating and Stirring: Gently heat and stir the mixture for 10-15 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Product Recovery: The decolorized filtrate can then be used for recrystallization (as described in Protocol 1) or the solvent can be removed by rotary evaporation to yield the purified product.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization>95%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not remove all colored impurities in one cycle.
Activated CarbonN/A (used in conjunction with other methods)Excellent for removing colored impurities.Can lead to product loss due to adsorption, requires an additional filtration step.
Column Chromatography>98%High purity can be achieved, good for separating complex mixtures.More time-consuming, requires larger volumes of solvent, more complex setup.

Note: The purity achieved can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool Filtrate ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the recrystallization of this compound.

Activated_Carbon_Workflow start Crude this compound in solution add_carbon Add Activated Carbon start->add_carbon heat_stir Heat and Stir add_carbon->heat_stir hot_filtration Hot Gravity Filtration heat_stir->hot_filtration filtrate Decolorized Filtrate hot_filtration->filtrate carbon_cake Carbon with Adsorbed Impurities hot_filtration->carbon_cake

Caption: Workflow for activated carbon treatment to decolorize this compound.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis and Recovery pack_column Pack column with stationary phase (e.g., silica gel) equilibrate Equilibrate with mobile phase pack_column->equilibrate load_sample Load crude This compound equilibrate->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze fractions (e.g., TLC) collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: General workflow for purification by column chromatography.

References

Challenges in the analysis of 1,2,4-Benzenetriol due to instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,4-Benzenetriol (BTO). The inherent instability of this compound presents unique analytical challenges, which are addressed below.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration of standard solutions (e.g., turning brown/black) Oxidation of this compound in the presence of dissolved oxygen.[1] This is accelerated in basic aqueous solutions.[1]- Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon, or by freeze-pump-thaw cycles).[2] - Prepare standards fresh before each analysis. - Store stock solutions under an inert atmosphere (e.g., argon) and protect from light by using amber vials or wrapping vials in aluminum foil.[2] - Consider using an antioxidant in the solvent, if compatible with the analytical method.
Low or inconsistent recovery of this compound Degradation of the analyte during sample preparation or analysis. This can be due to exposure to air, light, or incompatible pH conditions.[2][3]- Minimize sample exposure to air and light at all stages.[2] - Use an inert atmosphere for sample preparation steps like evaporation and reconstitution. - Ensure the pH of the mobile phase and sample diluent is optimized for stability (acidic conditions may be preferable).
Appearance of unexpected peaks in the chromatogram These are likely degradation products, such as dimers or oxidized forms of this compound.[2][4] Dimerization is a common degradation pathway, especially in the presence of oxygen.[2]- Confirm the identity of the extra peaks by mass spectrometry if available. - Refer to the stability data to understand the degradation profile under your experimental conditions. - Implement the stabilization techniques mentioned above to minimize the formation of these byproducts.
Peak tailing or poor peak shape in HPLC analysis Secondary interactions between the hydroxyl groups of this compound and the stationary phase (e.g., residual silanols).[5] Column overload can also be a cause.[5]- Optimize the mobile phase: Add a competitive agent like triethylamine (B128534) (for basic compounds) or ensure the pH is low enough to keep acidic analytes protonated (e.g., with 0.1% trifluoroacetic acid).[5] - Test a lower sample concentration to rule out column overload.[5] - Use a high-purity, end-capped HPLC column to minimize silanol (B1196071) interactions.
Shifting retention times Changes in mobile phase composition, temperature fluctuations, or column degradation.[6][7]- Ensure consistent mobile phase preparation and adequate system equilibration.[6] - Use a column oven to maintain a constant temperature, as retention can be temperature-sensitive.[6][7] - If the issue persists, consider column contamination and flush with a strong solvent or replace the guard column.[6][8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound standard, which was initially a gray powder, turning darker upon storage?

A1: this compound is highly sensitive to air and light.[1][3] The color change you are observing is due to oxidation. It is crucial to store the solid compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark, and dry place.[9]

Q2: I am analyzing a sample for this compound, but I see multiple peaks that I don't expect. What could they be?

A2: Due to its instability, this compound readily degrades, primarily through oxidation and dimerization.[2] When exposed to air, it can form a 5,5'-linked dimer ([1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol) and can be further oxidized to a hydroxyquinone-containing dimer.[2][4] The unexpected peaks in your chromatogram are likely these degradation products.

Q3: What is the best way to prepare and store a stock solution of this compound for quantitative analysis?

A3: To ensure the stability of your stock solution, you should:

  • Use degassed, high-purity solvents. An experiment showed that excluding oxygen significantly improves stability.[2]

  • Prepare the solution under an inert atmosphere (e.g., in a glovebox or using argon/nitrogen).

  • Store the solution in an amber vial or a vial wrapped in aluminum foil to protect it from light.[2]

  • Store at a low temperature (e.g., 2-8 °C) and use it as quickly as possible. For long-term storage, consider freezing aliquots.

  • Always prepare fresh working standards from the stock solution for each analytical run.

Q4: Can I use a standard aqueous mobile phase for HPLC analysis of this compound?

A4: While aqueous mobile phases are common, you must take precautions. Basic aqueous solutions can accelerate the degradation of this compound.[1] It is recommended to use a slightly acidic mobile phase to improve stability. Additionally, ensure your mobile phase is continuously degassed to prevent on-column oxidation.

Q5: How can I confirm that the degradation of my compound is the cause of my analytical issues?

A5: You can perform a simple stability study. Prepare a solution of this compound and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while exposing it to typical laboratory conditions (light and air).[2] A decrease in the main peak area and the emergence of new peaks over time will confirm the instability and help you identify the degradation products.

Quantitative Stability Data

The following table summarizes the stability of this compound (BTO) in an aqueous solution under different conditions over approximately 5000 hours, as determined by ¹H NMR analysis. This data illustrates the significant impact of oxygen on the degradation of BTO.

ConditionTime (hours)BTO Remaining (%)Dimer 1 Formed (%)
Exclusion of Air ~5000>95%<5%
Open to Air ~5000~53%~44%
Open to Air, Exclusion of Light ~5000~55%~42%
(Data adapted from a study on BTO stability and dimerization. The original study monitored a 160 mM initial BTO concentration in water.)[2][4]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound. Optimization will be required for specific matrices.

  • Sample Preparation (under inert conditions if possible):

    • Accurately weigh and dissolve the this compound standard in a degassed diluent (e.g., mobile phase or a slightly acidified water/methanol (B129727) mixture).

    • For unknown samples, perform a suitable extraction and dilute the final extract in the same degassed diluent.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. A starting point could be 20% methanol in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength of approximately 290 nm.

  • Analysis:

    • Prepare a calibration curve using freshly prepared standards.

    • Inject samples and standards.

    • Quantify this compound based on the peak area relative to the calibration curve.

Protocol 2: Stability Assessment in Solution

This protocol is designed to evaluate the stability of this compound under specific solvent and storage conditions.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound at a known concentration in the solvent of interest.

    • For the "protected" sample, use degassed solvent and prepare the solution under an inert atmosphere (e.g., argon). Store in a sealed amber vial.

    • For the "exposed" sample, use a standard solvent and store in a clear vial, loosely capped to allow air exposure.

    • Prepare triplicate samples for each condition and time point.

  • Storage and Sampling:

    • Store the samples under the desired conditions (e.g., room temperature, refrigerated).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample for immediate analysis.

  • Analysis:

    • Analyze the aliquots using a validated HPLC method (as described in Protocol 1).

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage remaining versus time to visualize the degradation rate under each condition.

Visualizations

BTO This compound (BTO) Radical Semiquinone Radical Intermediate BTO->Radical + O₂ (Air) p1 Radical->p1 Dimer1 5,5'-Linked Dimer ([1,1'-biphenyl]-2,2',4,4',5,5'-hexaol) Dimer2 Hydroxyquinone-containing Dimer Dimer1->Dimer2 + O₂ (Further Oxidation) Other Other Oligomers and Precipitates Dimer1->Other Degradation p1->Dimer1 Recombination p2

Caption: Degradation pathway of this compound via oxidation and dimerization.

start Start prep_solvent Prepare Degassed Solvents (e.g., sparge with N₂) start->prep_solvent prep_std Prepare Fresh Standards (Protect from light/air) prep_solvent->prep_std prep_sample Sample Preparation (Minimize exposure) prep_solvent->prep_sample hplc HPLC Analysis (C18, acidic mobile phase) prep_std->hplc prep_sample->hplc data Data Acquisition & Analysis hplc->data check Results Consistent? data->check end End check->end Yes troubleshoot Troubleshoot: - Check for degradation - Optimize conditions - Review prep procedure check->troubleshoot No troubleshoot->prep_solvent

Caption: Recommended workflow for the analysis of unstable this compound.

References

Technical Support Center: Minimizing Dimerization of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the dimerization of 1,2,4-Benzenetriol (BTO) during chemical reactions. Dimerization is a common side reaction that can reduce the yield of the desired product and complicate purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization and why is it a problem?

A1: this compound (BTO) is prone to oxidative dimerization, a process where two BTO molecules join together.[1] This is a significant issue in synthetic chemistry as it consumes the starting material, reducing the yield of the intended product. Furthermore, the resulting dimers can be difficult to separate from the desired compound due to similar polarities, complicating the purification process.[2]

Q2: What causes this compound to dimerize?

A2: The dimerization of BTO is primarily an oxidative process that occurs spontaneously in the presence of oxygen.[1][3] The reaction is believed to proceed through radical intermediates.[4] Several factors can accelerate this unwanted reaction, including:

  • Presence of Oxygen: Molecular oxygen is a key driver of the dimerization.[4]

  • pH: Both acidic and basic conditions can increase the rate of BTO conversion and dimerization.[5]

  • Temperature: Higher temperatures generally accelerate the rate of dimerization.[5]

  • Light: Exposure to light can promote the formation of radical species, leading to dimerization.[5]

  • Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of BTO.[6]

Q3: What are the main strategies to prevent BTO dimerization?

A3: The three primary strategies to minimize BTO dimerization are:

  • Working under an inert atmosphere: This involves removing oxygen from the reaction environment.[2]

  • Using antioxidants: Adding a sacrificial antioxidant to the reaction mixture can protect the BTO from oxidation.

  • Employing protecting groups: The reactive hydroxyl groups of BTO can be temporarily "masked" with protecting groups to prevent them from participating in the dimerization reaction.[2]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Significant formation of a dark-colored, insoluble material in the reaction mixture.

  • Probable Cause: This is a strong indication of BTO dimerization and potentially further oligomerization. The formation of dimers and other oligomers is often associated with the darkening of the solution.[5]

  • Solutions:

    • Exclude Oxygen: Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and appropriate techniques for handling air-sensitive reagents. See the detailed protocols below for setting up an anaerobic reaction.

    • Control pH: Maintain a neutral pH if your reaction conditions permit. Both acidic and basic conditions have been shown to increase the rate of BTO conversion.[5]

    • Lower Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to slow down the rate of dimerization.

    • Add a Chelating Agent: If you suspect metal ion contamination from your reagents or glassware, consider adding a chelating agent like EDTA to sequester these catalytic metals.

Issue 2: Low yield of the desired product, with multiple unidentified spots on TLC.

  • Probable Cause: Uncontrolled dimerization and side reactions of BTO are likely occurring. The resulting dimers can appear as new spots on a TLC plate.

  • Solutions:

    • Use a Protecting Group: This is one of the most effective methods to prevent dimerization.[2] By protecting the hydroxyl groups, you block the sites where the oxidative coupling occurs. Silyl (B83357) ethers and benzyl (B1604629) ethers are common choices for protecting phenols. Detailed protocols for protection and deprotection are provided below.

    • Add an Antioxidant: A sacrificial antioxidant can be preferentially oxidized, thereby protecting the BTO. Common antioxidants used in organic synthesis include butylated hydroxytoluene (BHT) and ascorbic acid.

Issue 3: Difficulty in purifying the product from a complex mixture.

  • Probable Cause: The formation of BTO dimers, which often have similar polarities to the desired product, can make chromatographic separation challenging.[2]

  • Solutions:

    • Prevention is Key: The most effective solution is to minimize dimer formation in the first place using the strategies outlined above (inert atmosphere, protecting groups, antioxidants).

    • Optimize Chromatography: If dimers have already formed, you may need to explore different chromatography conditions. This could involve using different solvent systems, gradients, or even different types of stationary phases.

Experimental Protocols

Protocol 1: Setting Up Anaerobic (Oxygen-Free) Reaction Conditions

This protocol describes the "freeze-pump-thaw" method for degassing a solvent, which is highly effective at removing dissolved oxygen.

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • Reaction solvent

  • Liquid nitrogen

  • High vacuum line

  • Inert gas (Argon or Nitrogen) source

Procedure:

  • Place the solvent in the Schlenk flask.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes while the flask remains in the liquid nitrogen.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The degassed solvent is now ready for use in your reaction.

Protocol 2: Protection of this compound as a Silyl Ether

This protocol describes the protection of the hydroxyl groups of BTO using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound (BTO)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar and appropriate glassware

Procedure:

  • Dissolve this compound and imidazole (3.3 equivalents) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (3.3 equivalents) in anhydrous DMF to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of TBDMS Ethers: TBDMS ethers can be cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or under acidic conditions, for example, with acetyl chloride in methanol.[7]

Protocol 3: Protection of this compound as a Benzyl Ether

This protocol describes the protection of the hydroxyl groups of BTO using benzyl bromide.

Materials:

  • This compound (BTO)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972) or DMF

  • Stir bar and appropriate glassware

Procedure:

  • To a solution of this compound in anhydrous acetone or DMF, add potassium carbonate (3.3 equivalents).

  • Stir the suspension vigorously and then add benzyl bromide (3.3 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may take several hours to complete.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection of Benzyl Ethers: Benzyl ethers are commonly cleaved by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Dimerization

ParameterEffect on Dimerization RateRationale
Oxygen IncreasesOxygen is a key reactant in the oxidative dimerization process.[4]
Acidic pH IncreasesAcidic conditions can accelerate the conversion of BTO.[5]
Basic pH IncreasesBasic conditions promote the formation of dimers and higher oligomers.[5]
Elevated Temperature IncreasesHigher temperatures generally increase reaction rates.[5]
Light Exposure IncreasesLight can promote the formation of radical intermediates.[5]
Metal Ions (Cu²⁺, Fe³⁺) IncreasesMetal ions can act as catalysts for the oxidation of phenols.[6]
Inert Atmosphere DecreasesThe absence of oxygen significantly slows down the oxidative dimerization.
Antioxidants DecreasesAntioxidants are preferentially oxidized, protecting the BTO.
Protecting Groups PreventsBlocks the reactive hydroxyl groups, thus preventing dimerization.[2]

Visualizations

Dimerization_Pathway BTO1 This compound Radical Phenoxy Radical BTO1->Radical Oxidation (O2, light, metal ions) BTO2 This compound Dimer Dimer BTO2->Dimer Radical->Dimer Radical Coupling

Caption: Oxidative dimerization pathway of this compound.

Troubleshooting_Workflow Start Dimerization Observed? Inert Implement Inert Atmosphere Techniques Start->Inert Yes Success Problem Solved Start->Success No Protect Use Protecting Groups Inert->Protect If dimerization persists Antioxidant Add Antioxidant Protect->Antioxidant If protecting groups are not compatible Optimize Optimize Reaction Conditions (pH, Temp) Antioxidant->Optimize For further improvement Optimize->Success

Caption: Troubleshooting workflow for minimizing BTO dimerization.

References

Technical Support Center: Recrystallization of 1,2,4-Benzenetriol from Ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1,2,4-Benzenetriol using ethyl acetate (B1210297) as a solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound from ethyl acetate.

Q1: My this compound will not dissolve in the ethyl acetate, even with heating. What should I do?

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough ethyl acetate to dissolve the amount of this compound you are trying to recrystallize. While you want to use a minimal amount of hot solvent for good recovery, you still need enough to fully dissolve the solid. Add small additional portions of hot ethyl acetate until the solid dissolves.

  • Insoluble Impurities: Your starting material may contain insoluble impurities. If you have added a significant amount of hot ethyl acetate and a portion of the solid still does not dissolve, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

  • Low Temperature: Ensure your solvent is being heated to its boiling point (for ethyl acetate, this is approximately 77°C) to maximize the solubility of the this compound.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the ethyl acetate and then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to "oil out" or precipitate too quickly with impurities.

  • Extended Cooling: Sometimes, crystallization is a slow process. Leave the solution in a cold environment (like a refrigerator or freezer) for an extended period.

Q3: My product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. The oil can trap impurities, defeating the purpose of recrystallization. Here’s how to address it:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot ethyl acetate to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by insulating the flask or letting it cool on the benchtop away from drafts before moving it to a colder environment.

  • Use a Co-solvent: If the problem persists, consider using a co-solvent system. For example, after dissolving the this compound in a minimal amount of hot ethyl acetate, you could slowly add a non-polar solvent in which it is less soluble (like hexane) until the solution becomes slightly cloudy, then allow it to cool slowly.

Q4: The yield of my recrystallized this compound is very low. What are the possible causes?

A4: Low recovery can be frustrating, but it is often preventable. Consider the following:

  • Using Too Much Solvent: This is the most common reason for low yield. The more solvent you use, the more of your product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot ethyl acetate necessary to dissolve your compound.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel. To prevent this, ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use ice-cold ethyl acetate. Using warmer solvent will dissolve some of your purified product.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur, including cooling in an ice bath for at least 15-20 minutes.

Q5: The recrystallized this compound is discolored. How can I remove colored impurities?

A5: If your product is colored, it may be due to the presence of oxidized or other colored impurities.

  • Activated Charcoal: After dissolving the crude this compound in hot ethyl acetate, you can add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product. A very small amount (e.g., the tip of a spatula) is often sufficient. This compound itself is prone to air oxidation, which can cause discoloration.[1] Working quickly and with degassed solvents can help minimize this.

Data Presentation

Temperature (°C)Solubility of this compound in Ethyl Acetate ( g/100 mL)Observations
20 (Room Temp)Record your experimental valuee.g., Sparingly soluble, some solid remains
77 (Boiling Point)Record your experimental valuee.g., Freely soluble, clear solution
0 (Ice Bath)Record your experimental valuee.g., Low solubility, significant crystal formation

Experimental Protocols

Standard Recrystallization of this compound from Ethyl Acetate

This protocol outlines the standard procedure for the purification of this compound using ethyl acetate as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the ethyl acetate to its boiling point (77°C). Add a minimal amount of the hot ethyl acetate to the flask containing the solid and continue to heat while stirring until the solid is completely dissolved. Add the hot solvent in small portions to avoid using an excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethyl acetate. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Set up a Buchner funnel with filter paper and a filter flask under vacuum. Wet the filter paper with a small amount of ice-cold ethyl acetate. Swirl the crystallized solution and pour it into the Buchner funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the vacuum to pull air through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass and allow them to air dry completely.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve impurities Insoluble Impurities or Color? dissolve->impurities hot_filtration Perform Hot Gravity Filtration (with Charcoal if needed) impurities->hot_filtration Yes cool Cool Solution Slowly to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Ethyl Acetate filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent check_solvent_vol Check for Excess Solvent low_yield->check_solvent_vol check_wash Ensure Washing with Ice-Cold Solvent low_yield->check_wash reduce_solvent Reduce Solvent Volume scratch->reduce_solvent If Unsuccessful slow_cool Ensure Slow Cooling reheat_add_solvent->slow_cool

References

Validation & Comparative

A Comparative Analysis of 1,2,4-Benzenetriol and Hydroquinone as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reducing properties of 1,2,4-benzenetriol and hydroquinone (B1673460), two phenolic compounds with significant applications in various fields, including their roles as antioxidants and intermediates in chemical synthesis. This document outlines their performance based on available experimental data, details relevant experimental protocols, and visualizes key chemical and biological pathways.

Executive Summary

Both this compound and hydroquinone are effective reducing agents due to the presence of hydroxyl groups on their aromatic rings, which can donate electrons or hydrogen atoms. Structurally, this compound possesses three hydroxyl groups, while hydroquinone has two. This additional hydroxyl group in this compound is expected to lower its oxidation potential, thereby making it a theoretically more potent reducing agent than hydroquinone.

Experimental data from various antioxidant assays consistently demonstrate the potent radical-scavenging ability of hydroquinone. While direct comparative data under identical conditions for this compound is limited in the available literature, its high reactivity with molecular oxygen suggests it is a very strong reducing agent.[1] In biological systems, both molecules can participate in redox cycling and modulate oxidative stress-related signaling pathways.

Quantitative Data Comparison

ParameterHydroquinoneThis compoundReference(s)
DPPH Radical Scavenging IC50 31.96 µMNot explicitly reported[2]
ABTS Radical Scavenging SC50 4.57 µMNot explicitly reported
FRAP Reducing Capacity 8.77 mmol/gNot explicitly reported
Cytotoxicity Ranking (Inverse correlation to reducing potential in some biological contexts) More cytotoxic than this compoundLess cytotoxic than hydroquinone[3]

Note: IC50 (Inhibitory Concentration 50%) and SC50 (Scavenger Concentration 50%) values represent the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The cytotoxicity ranking may not directly correlate with chemical reducing power in all scenarios.

Mechanisms of Action as Reducing Agents

Both this compound and hydroquinone exert their reducing effects through the donation of hydrogen atoms from their hydroxyl groups to unstable radicals, thereby neutralizing them. This process involves the formation of resonance-stabilized phenoxyl radicals.

Hydroquinone: Upon donating a hydrogen atom, hydroquinone forms a semiquinone radical. This can then donate a second hydrogen atom to form a stable p-benzoquinone. This two-step electron and proton donation is a reversible process, making hydroquinone an effective participant in redox reactions.[4][5]

This compound: As a triphenolic metabolite of benzene (B151609), this compound is readily oxidized to its corresponding quinone via a semiquinone radical.[6] During this autoxidation process, it generates reactive oxygen species (ROS), indicating its high reactivity and potent reducing nature.[5][6] Among benzene metabolites, this compound is the most reactive toward molecular oxygen.[1]

Experimental Protocols

Detailed methodologies for common assays used to evaluate the reducing capacity of phenolic compounds are provided below.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Reagents:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of distilled water.

  • TPTZ Solution (10 mM in 40 mM HCl): 0.031 g of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.[7]

Procedure:

  • Add 150 µL of the FRAP reagent to a test tube.[7]

  • Add 20 µL of the sample or standard solution.[7]

  • Mix and incubate at 37°C for 4 minutes.[7]

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant like Trolox or FeSO₄. The antioxidant capacity of the sample is expressed as equivalents of the standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of a hydrogen-donating antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.

Reagents:

  • DPPH Solution (0.1 mM in methanol): Prepare fresh and keep in the dark.

  • Test Samples and Standard: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid, or Gallic Acid) in a suitable solvent like methanol.

Procedure:

  • Add a specific volume of the test sample or standard to a cuvette or microplate well.

  • Add an equal volume of the DPPH working solution.

  • Include a blank control containing only the solvent and the DPPH solution.

  • Mix thoroughly and incubate in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

Visualization of Pathways and Workflows

Redox Cycling of Hydroquinone and this compound in the Fenton Reaction

Both hydroquinone and this compound can participate in the Fenton reaction, a process that generates highly reactive hydroxyl radicals. Their role is to reduce Fe³⁺ back to Fe²⁺, thus perpetuating the catalytic cycle.

Fenton_Cycle cluster_fenton Fenton Reaction cluster_reducing_agents Reducing Agent Regeneration Fe^2+ Fe^2+ Fe^3+ Fe^3+ Fe^2+->Fe^3+ H₂O₂ H2O2 H2O2 OH_radical •OH H2O2->OH_radical Fe²⁺ OH- OH⁻ Fe^3+->Fe^2+ HQ or BT HQ Hydroquinone (HQ) or this compound (BT) Q Quinone (Q) or Hydroxyquinone HQ->Q Donates e⁻

Caption: Redox cycling of hydroquinone and this compound in the Fenton reaction.

Nrf2 Signaling Pathway Activation by Hydroquinones

Hydroquinones can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a crucial cellular defense mechanism against oxidative stress. This activation is mediated by their oxidation to electrophilic quinones.

Nrf2_Activation HQ Hydroquinone (HQ) Q Quinone (Q) HQ->Q Oxidation Keap1 Keap1 Q->Keap1 Reacts with Cys residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO1, HMOX1) ARE->Antioxidant_Enzymes Induces transcription

Caption: Activation of the Nrf2 pathway by hydroquinone via its oxidation to a quinone.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for determining the antioxidant capacity of a compound using assays like DPPH or FRAP.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare stock solutions of This compound and Hydroquinone Mixing Mix compounds/standards with assay reagent in microplate or cuvettes Compound_Prep->Mixing Standard_Prep Prepare serial dilutions of a standard (e.g., Trolox) Standard_Prep->Mixing Reagent_Prep Prepare assay reagent (DPPH or FRAP) Reagent_Prep->Mixing Incubation Incubate for a specific time and temperature Mixing->Incubation Measurement Measure absorbance at specific wavelength Incubation->Measurement Calculation Calculate % inhibition and IC50 values Measurement->Calculation Comparison Compare IC50 values to determine relative reducing power Calculation->Comparison

Caption: General experimental workflow for assessing antioxidant capacity.

References

A Comparative Analysis of the Antioxidant Activity of Benzenetriol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of the three benzenetriol isomers: 1,2,3-trihydroxybenzene (pyrogallol), 1,2,4-trihydroxybenzene (hydroxyquinol), and 1,3,5-trihydroxybenzene (phloroglucinol). The arrangement of hydroxyl groups on the benzene (B151609) ring significantly influences their chemical reactivity and biological activity, leading to distinct antioxidant and, in some cases, pro-oxidant profiles. This document summarizes available quantitative data, details common experimental methodologies, and visualizes key structural differences and workflows.

Structure-Activity Relationship of Benzenetriol Isomers

The antioxidant activity of phenolic compounds is largely determined by the number and position of hydroxyl (-OH) groups. The benzenetriol isomers, each possessing three hydroxyl groups, exhibit divergent activities based on the substitution pattern.

  • Pyrogallol (1,2,3-THB) and Hydroxyquinol (1,2,4-THB) both contain vicinal (adjacent) hydroxyl groups. This configuration makes them highly effective at donating hydrogen atoms and electrons to neutralize free radicals. However, this high reactivity also makes them susceptible to auto-oxidation, especially in the presence of metal ions, which can lead to the generation of reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide, thus exhibiting pro-oxidant activity.[1][2]

  • Phloroglucinol (1,3,5-THB) has a symmetrical arrangement where the hydroxyl groups are not adjacent. This structure is more stable and less prone to auto-oxidation, resulting in consistent antioxidant behavior without significant pro-oxidant effects.

G Structural Comparison of Benzenetriol Isomers cluster_pyrogallol Pyrogallol (1,2,3-THB) cluster_hydroxyquinol Hydroxyquinol (1,2,4-THB) cluster_phloroglucinol Phloroglucinol (1,3,5-THB) p Structure: Vicinal -OH groups pr High Reactivity p->pr pa Antioxidant & Pro-oxidant pr->pa h Structure: Vicinal -OH groups hr Very High Reactivity (Prone to auto-oxidation) h->hr ha Primarily Pro-oxidant hr->ha ph Structure: Symmetrical, non-vicinal -OH phr Stable Structure ph->phr pha Consistently Antioxidant phr->pha

Caption: Structural differences and resulting antioxidant/pro-oxidant characteristics of benzenetriol isomers.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes quantitative data on the antioxidant activity of benzenetriol isomers from various in-vitro assays.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions, reagents, and protocols across different sources.

Compound Assay IC50 Value / Activity Key Findings & Citations
Pyrogallol (1,2,3-THB) DPPH Radical ScavengingEffectively scavenges DPPH radicals.[3]Exhibits both antioxidant and potent pro-oxidant activities; its auto-oxidation is used to generate superoxide radicals in certain assays.[3]
ABTS Radical ScavengingEffectively scavenges ABTS radicals.[3]Natural oxidant used to assess antioxidant capacity in various assays.[3]
Hydroxyquinol (1,2,4-THB) General Radical ScavengingSignificantly reduces ROS in hydrogen-peroxide-induced cells.[1][2]Quantitative IC50 data from standard DPPH or ABTS assays are not readily available in the reviewed literature. It is highly reactive and rapidly auto-oxidizes, producing ROS, which suggests a strong pro-oxidant potential.[1][2]
Phloroglucinol (1,3,5-THB) DPPH Radical Scavenging42 ± 1.00 µg/mLAn effective scavenger of various free radicals.
Nitric Oxide Scavenging53.66 ± 1.52 µg/mLProtects cells from oxidative damage by reducing ROS.
Hydrogen Peroxide Scavenging52.3 ± 1.52 µg/mL
Superoxide Scavenging102 ± 2.00 µg/mL
Hydroxyl Radical Scavenging180 ± 3.60 µg/mL

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark. A working solution is then prepared by diluting the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Sample Preparation: The benzenetriol isomers and a positive control (e.g., Ascorbic Acid, Trolox) are dissolved in a suitable solvent to create stock solutions, from which a series of dilutions are prepared.

  • Reaction: A specific volume of the sample solution (e.g., 100 µL) is mixed with the DPPH working solution (e.g., 100 µL) in a 96-well microplate.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

G A Prepare DPPH Working Solution (Abs ~1.0 at 517 nm) C Mix DPPH Solution with Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of the test compounds and a standard (e.g., Trolox) are prepared.

  • Reaction: The sample solution (e.g., 10 µL) is added to the diluted ABTS•+ solution (e.g., 190 µL).

  • Incubation: The reaction is allowed to proceed at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is recorded at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Test compounds are dissolved in a suitable solvent.

  • Reaction: A small volume of the sample solution (e.g., 10 µL) is mixed with the FRAP reagent (e.g., 220 µL).

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

References

A Comparative Guide to Analytical Methods for 1,2,4-Benzenetriol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,2,4-Benzenetriol, a key aromatic chemical intermediate and metabolite, is critical. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols to assist in method selection and implementation.

Method Comparison

The selection of an optimal analytical method for this compound quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. Data presented is a synthesis from published analytical methods for this compound and structurally similar phenolic compounds, providing a representative comparison.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.5 - 2 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL2 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 10%< 3%
Specificity HighVery HighModerate
Throughput HighModerateHigh
Cost ModerateHighLow

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography is the method of choice, offering excellent separation and quantification capabilities.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid to ensure good peak shape. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 290 nm, which is an absorption maximum for this compound.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration HPLC HPLC System C18 Column Mobile Phase: ACN/H2O Flow Rate: 1.0 mL/min UV Detection @ 290 nm Filtration->HPLC Integration Peak Area Integration HPLC->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of this compound, particularly at trace levels. Due to the polar nature and low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation or acetylation are common derivatization techniques.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Acetylation: The sample is treated with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine) to form the triacetate derivative of this compound.

    • Silylation: The sample is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the trimethylsilyl (B98337) (TMS) derivative.

  • Instrumentation: A GC system coupled to a mass spectrometer with a capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: A split/splitless injector is typically used.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized this compound from other components in the sample. A typical program might start at 100°C, ramp to 250°C, and hold for a few minutes.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is generated by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS System Capillary Column Temperature Program MS Detection (SIM Mode) Extraction->GCMS Integration Peak Integration GCMS->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Concentration Determination Calibration->Quantification

GC-MS analysis workflow including derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in simple matrices. The method is based on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a range of wavelengths (typically 200-400 nm). The λmax for this compound is approximately 290 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., water or ethanol) and diluted to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the sample solution is measured at the λmax.

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the sample is then calculated using the Beer-Lambert law and the calibration curve.

UVVis_Signaling_Pathway cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification Standard Prepare Standard Solutions Scan Determine λmax (approx. 290 nm) Standard->Scan Calibration Generate Calibration Curve Standard->Calibration Sample Prepare Sample Solution Measure Measure Absorbance at λmax Sample->Measure Scan->Measure Calculate Calculate Sample Concentration Measure->Calculate Calibration->Calculate

Logical flow for UV-Vis spectrophotometric analysis.

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV provides a good balance of performance, cost, and throughput for routine analysis. GC-MS is the method of choice for trace-level quantification and when high specificity is required, though it involves a more complex sample preparation procedure. UV-Vis spectrophotometry is a suitable option for rapid and cost-effective analysis in simple, uncontaminated sample matrices. For all methods, proper validation is essential to ensure reliable and accurate results.

Unraveling the Culprits: A Comparative Analysis of 1,2,4-Benzenetriol and Catechol in Benzene-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of two key benzene (B151609) metabolites reveals distinct profiles of cellular damage, with 1,2,4-benzenetriol emerging as a particularly potent agent of DNA damage. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.

Benzene, a ubiquitous environmental and industrial chemical, is a known human carcinogen, with its toxicity intrinsically linked to its metabolism into reactive intermediates. Among these, this compound (BT) and catechol (CAT) are significant contributors to the hematotoxic and leukemogenic effects of benzene. While both are phenolic compounds capable of inducing cellular damage, a closer examination of the experimental evidence reveals crucial differences in their mechanisms and potency.

At a Glance: Comparative Toxicity

ParameterThis compound (BT)Catechol (CAT)Key Findings
Cytotoxicity (Bone Marrow Stromal Cells) TD50: 60 x 10⁻⁶ M[1][2]TD50: 125 x 10⁻⁶ M[1][2]BT is more cytotoxic to bone marrow stromal cells than CAT, inhibiting colony formation at a lower concentration.
DNA Damage Induces strong DNA damage, including single and double-strand breaks, even without metabolic activation.[3][4][5] Damages DNA more severely than catechol.Induces oxidative DNA damage, particularly in the presence of Cu(II) ions.[6] Does not directly cause significant DNA breakage on its own.[5][7]BT is a more potent direct DNA damaging agent than CAT.
Oxidative Stress Readily autoxidizes to produce significant quantities of superoxide (B77818) anions (O₂⁻) and other reactive oxygen species (ROS).[7]Does not produce detectable superoxide anions through autoxidation.[7] Its role in ROS generation is more linked to interactions with metals.[6]BT is a more significant direct generator of superoxide anions through autoxidation.
Apoptosis Induction Induces apoptosis in a concentration-dependent manner in human myeloid (HL-60) cells.[8][9]Induces apoptosis in human glioblastoma (GL-15) cells, associated with increased Bax and decreased Bcl-2 levels.[10]Both metabolites are capable of inducing apoptosis, though the specific pathways and cell types studied differ.
Macrophage Function Inhibits phagocytosis and priming for cytolysis.[11]Inhibits the release of H₂O₂.[11]Both metabolites impair macrophage function, but they target different activities.

Delving into the Mechanisms: Signaling Pathways of Toxicity

The toxic effects of this compound and catechol are primarily mediated through the generation of reactive oxygen species (ROS) and subsequent damage to cellular macromolecules, particularly DNA. However, the specific pathways and key players differ.

This compound: A Potent Oxidative Stressor and Genotoxin

This compound is a highly reactive molecule that can readily autoxidize, leading to the formation of a semiquinone radical and the generation of superoxide anions (O₂⁻).[7][12] This process initiates a cascade of oxidative stress, as depicted in the signaling pathway below. The generated ROS can directly damage DNA, leading to strand breaks and the formation of oxidative DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG).[12][13] Studies have shown that BT can induce both numerical and structural chromosomal changes in human cells.[12]

BT_Toxicity_Pathway Benzene Benzene Metabolism Metabolism (CYP2E1) Benzene->Metabolism BT This compound (BT) Metabolism->BT Autoxidation Autoxidation BT->Autoxidation Semiquinone Semiquinone Radical Autoxidation->Semiquinone ROS ROS (O₂⁻, H₂O₂, •OH) Autoxidation->ROS DNA_Damage DNA Damage (Strand Breaks, 8-OH-dG) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Toxicity Hematotoxicity/ Leukemogenesis Apoptosis->Toxicity

Fig. 1: this compound Toxicity Pathway
Catechol: A Metal-Dependent Instigator of Oxidative Damage

In contrast to this compound, catechol is less prone to autoxidation and does not directly generate significant amounts of superoxide anions.[7] Its toxicity is more closely linked to its interaction with metal ions, particularly copper (Cu²⁺), which catalyzes the production of ROS and subsequent DNA damage.[6] Catechol can also be oxidized by peroxidases to the reactive intermediate benzo-1,2-quinone, which can bind to proteins. The signaling pathway for catechol-induced toxicity highlights the critical role of these interactions.

CAT_Toxicity_Pathway Benzene Benzene Metabolism Metabolism (CYP2E1) Benzene->Metabolism CAT Catechol (CAT) Metabolism->CAT Metal_Interaction Interaction with Metal Ions (e.g., Cu²⁺) CAT->Metal_Interaction ROS ROS (H₂O₂) Metal_Interaction->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Toxicity Hematotoxicity/ Carcinogenesis Apoptosis->Toxicity

Fig. 2: Catechol Toxicity Pathway

Experimental Corner: Methodologies for Assessing Toxicity

A variety of in vitro and in vivo experimental models are employed to investigate the toxic effects of benzene metabolites. Below are summaries of key experimental protocols cited in the literature.

General Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for studying the effects of this compound and catechol in a cell culture model.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HL-60, Bone Marrow Stromal Cells) Exposure Exposure to Metabolite (this compound or Catechol) (Varying Concentrations and Durations) Cell_Culture->Exposure Cytotoxicity Cytotoxicity Assays (e.g., MTT, Colony Formation) Exposure->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test) Exposure->Genotoxicity Oxidative_Stress Oxidative Stress Assays (e.g., ROS detection, 8-OH-dG) Exposure->Oxidative_Stress Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Exposure->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis_Assay->Data_Analysis

Fig. 3: In Vitro Toxicity Testing Workflow
Key Experimental Protocols

1. Cell Culture and Exposure:

  • Cell Lines: Human promyelocytic leukemia cells (HL-60) are frequently used due to their relevance to hematological malignancies.[12][13] Mouse bone marrow stromal cells are used to assess toxicity to the hematopoietic microenvironment.[1][2]

  • Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Metabolite Exposure: this compound and catechol are dissolved in a suitable solvent (e.g., DMSO or culture medium) and added to the cell cultures at various concentrations for specific durations.

2. Cytotoxicity Assays:

  • Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies. The dose that causes a 50% decrease in colony formation (TD50) is a measure of cytotoxicity.[1][2]

    • Protocol Summary: Bone marrow stromal cells are plated and allowed to adhere. They are then exposed to different concentrations of the test compound for a set period. After exposure, the cells are washed and cultured for a longer period to allow colony formation. Colonies are then stained and counted.

3. Genotoxicity Assays:

  • DNA Strand Break Analysis (Alkaline Elution or Comet Assay): These methods detect single and double-strand DNA breaks.

    • Protocol Summary (Comet Assay): Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," which is visualized and quantified.[10][14]

  • Micronucleus Assay: This assay detects chromosome breaks or loss, which result in the formation of small, secondary nuclei (micronuclei) in the cytoplasm of daughter cells.[12]

4. Oxidative Stress Assays:

  • Measurement of 8-hydroxy-2'-deoxyguanosine (8-OH-dG): This is a widely used marker of oxidative DNA damage. Levels are typically measured using techniques like HPLC with electrochemical detection or ELISA.[12][13]

  • Detection of Reactive Oxygen Species (ROS): Fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are used to measure intracellular ROS levels.

5. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).[9][10]

Conclusion

The available evidence strongly indicates that both this compound and catechol are key players in mediating the toxicity of benzene. However, their mechanisms of action are distinct. This compound appears to be a more direct and potent genotoxic agent, primarily through its ability to autoxidize and generate a significant amount of reactive oxygen species. Catechol's toxicity, while also involving oxidative stress, is more dependent on interactions with metal ions.

This comparative analysis underscores the importance of studying individual benzene metabolites to fully understand the complex mechanisms of benzene-induced toxicity. For researchers and professionals in drug development, this knowledge is crucial for identifying potential therapeutic targets to mitigate the adverse health effects of benzene exposure and for developing safer chemical alternatives. Future research should focus on further elucidating the signaling pathways involved and on the potential for synergistic or antagonistic interactions between these and other benzene metabolites in vivo.

References

Comparative Antimicrobial Activity of 1,2,4-Benzenetriol and Its Dimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial properties of 1,2,4-benzenetriol (BTO) and its corresponding dimers. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Executive Summary

Recent studies have highlighted the potential of this compound, a phenolic compound, as a potent antimicrobial agent. However, its tendency to undergo oxidative dimerization raises critical questions about the antimicrobial efficacy of the resulting dimeric structures. This guide consolidates experimental findings to demonstrate that while this compound exhibits significant antimicrobial activity against a range of bacteria, its dimers show markedly reduced efficacy. The primary antimicrobial mechanism of this compound is believed to be the limitation of iron availability to bacterial cells, rather than membrane disruption.[1]

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial activities of this compound and its dimers have been quantitatively assessed by determining their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

The following table summarizes the MIC values obtained from a key study.

CompoundTarget MicroorganismMIC (mM)
This compound (BTO) Xanthomonas citri0.05
Xanthomonas campestris0.1
Escherichia coli0.2
Pseudomonas aeruginosa0.2
Lactococcus lactis0.2
Staphylococcus aureus0.2
Bacillus subtilis> 0.8
Dimer Mix (1 & 2) Xanthomonas citri0.4
Dimer 3 Xanthomonas citri0.4

Data sourced from "Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri".

These results clearly indicate that this compound is significantly more potent as an antimicrobial agent compared to its dimers, exhibiting an MIC value against Xanthomonas citri that is eight times lower.

Experimental Protocols

The determination of the antimicrobial activity of this compound and its dimers was primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This standard method is used to determine the lowest concentration of a substance that inhibits the growth of a microorganism in a liquid medium.

1. Preparation of Test Compounds:

  • Stock solutions of this compound and its purified dimers are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.

  • Serial two-fold dilutions of the stock solutions are then prepared in a liquid growth medium appropriate for the target bacteria (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

2. Inoculum Preparation:

  • A pure culture of the target bacterial strain is grown on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This standardized bacterial suspension is then diluted to the final inoculum concentration.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted test compounds is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plates are incubated under optimal conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Stock Solutions of BTO and Dimers prep_dilutions Perform Serial Dilutions in 96-Well Plate prep_compound->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic result Lowest Concentration with No Visible Growth determine_mic->result

Workflow for MIC determination.
Proposed Antimicrobial Signaling Pathway of this compound

Studies suggest that the antimicrobial action of this compound is not due to the disruption of the bacterial cell membrane, a common mechanism for phenolic compounds. Instead, it appears to function by limiting the availability of essential metal ions, specifically iron, to the bacterial cells.[1] This iron-chelating activity disrupts crucial metabolic processes that are iron-dependent, ultimately leading to the inhibition of bacterial growth.

signaling_pathway BTO This compound (BTO) Chelation Iron Chelation BTO->Chelation Iron Extracellular Fe³⁺ (Iron) Iron->Chelation Uptake Bacterial Iron Uptake Systems Chelation->Uptake blocks Metabolism Iron-Dependent Metabolic Processes Uptake->Metabolism Inhibition Inhibition of Bacterial Growth Metabolism->Inhibition leads to

Proposed mechanism of BTO.

References

A Comparative Analysis of 1,2,4-Benzenetriol and Pyrogallol as Oxygen Absorbents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development requiring oxygen-free environments, the choice of an effective oxygen absorbent is critical. This guide provides an in-depth comparison of two prominent benzenetriol isomers, 1,2,4-Benzenetriol and Pyrogallol (B1678534) (1,2,3-Benzenetriol), in their roles as oxygen scavengers. While both compounds are recognized for their efficacy, particularly in alkaline solutions, a detailed examination of their performance characteristics is essential for optimal selection in specific applications.

Executive Summary

Both this compound and Pyrogallol are powerful reducing agents capable of efficiently absorbing oxygen. Pyrogallol is a well-documented and historically significant oxygen scavenger with established applications in gas analysis and photography.[1][2][3] Emerging research and practical applications have also highlighted the utility of Pyrogallol in modern technologies such as active food packaging. In contrast, this compound is noted in literature to be as effective as Pyrogallol, though direct comparative quantitative data is less prevalent.[4] This guide synthesizes available data to present a comparative overview and provides a standardized protocol for direct comparison.

Performance Characteristics

The efficacy of an oxygen absorbent is determined by its capacity, rate of absorption, and efficiency under specific conditions. Both this compound and Pyrogallol exhibit robust oxygen scavenging properties, especially when dissolved in alkaline solutions which significantly enhances their reactivity with oxygen.[1][5]

Pyrogallol (1,2,3-Benzenetriol)

Pyrogallol's ability to absorb oxygen is well-established. In alkaline environments, it readily reacts with oxygen, causing a distinct color change from colorless to brown as it undergoes oxidation.[1] This property has been historically leveraged in the Orsat apparatus for gas analysis to quantify oxygen content.[6] Recent studies in the field of active packaging have provided quantitative insights into its performance. For instance, a study demonstrated an oxygen scavenging capacity of 51.81 mL of O₂ per gram with a scavenging rate of 6.48 mL of O₂ per gram per day when combined with sodium carbonate, which provides the necessary alkaline environment.[5][7]

This compound (Hydroxyhydroquinone)

This compound is also a potent oxygen absorbent.[4] Its basic aqueous solutions are known to absorb gaseous oxygen, leading to the formation of dark precipitates.[5] While literature suggests its performance is comparable to Pyrogallol, specific quantitative data on its oxygen absorption capacity and rate under similar alkaline conditions is not as readily available in publicly accessible research.[4] This lack of directly comparable data necessitates a standardized experimental approach to enable a side-by-side evaluation.

Tabulated Performance Data

Due to the limited direct comparative studies, the following table summarizes the available quantitative data for Pyrogallol and the qualitative assessment for this compound.

ParameterPyrogallol (1,2,3-Benzenetriol)This compound
Oxygen Absorption Capacity 51.81 mL O₂/g (with sodium carbonate)[5][7]Stated to be "just as good an absorbent for oxygen as is pyrogallol"[4]
Oxygen Absorption Rate 6.48 mL O₂/g/day (with sodium carbonate)[5][7]Rapid in alkaline solution[5]
Optimal Conditions Alkaline solution[1]Alkaline solution[5]
Visual Indication of Reaction Color change from colorless to brown[1]Formation of black precipitates[5]

Reaction Mechanisms and Pathways

The oxygen absorption mechanism for both benzenetriols involves their oxidation. In an alkaline medium, the hydroxyl groups are deprotonated, making the molecule highly susceptible to oxidation by molecular oxygen. The general pathway involves the formation of semiquinone radicals and subsequently quinone-type structures.[1][8]

The following diagram illustrates the generalized oxidation pathway for a benzenetriol in the presence of oxygen and an alkaline environment.

Oxygen Absorption Mechanism Benzenetriol Benzenetriol (1,2,4- or 1,2,3-) Deprotonated Deprotonated Benzenetriol Anion Benzenetriol->Deprotonated + OH⁻ Semiquinone Semiquinone Radical Deprotonated->Semiquinone + O₂ - O₂⁻ Quinone Quinone Product Semiquinone->Quinone + O₂ Oxidized_Products Further Oxidized Polymeric Products Quinone->Oxidized_Products Polymerization Oxygen O₂ Alkali OH⁻ H2O H₂O

Caption: Generalized oxidation pathway of benzenetriols for oxygen absorption.

Experimental Protocol for Comparative Analysis

To facilitate a direct and objective comparison of the oxygen absorption performance of this compound and Pyrogallol, the following experimental protocol is proposed. This method is based on a gasometric approach to measure the volume of oxygen consumed over time.

Objective: To quantitatively determine and compare the oxygen absorption capacity and rate of this compound and Pyrogallol in an alkaline solution.

Materials:

  • This compound (reagent grade)

  • Pyrogallol (reagent grade)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for preparing alkaline solutions

  • Distilled water

  • Gas-tight reaction vessel with a magnetic stirrer and a septum for gas sampling

  • Gas burette or a similar volumetric gas measurement apparatus

  • Oxygen sensor or gas chromatograph for headspace analysis

  • Syringes for gas sampling

  • Thermostatically controlled water bath

Procedure:

  • Preparation of Alkaline Solutions: Prepare a standardized alkaline solution (e.g., 1 M NaOH or a saturated Na₂CO₃ solution). The choice of alkali and its concentration should be kept constant for all experiments.

  • Experimental Setup: Assemble the gasometric apparatus as shown in the diagram below. The reaction vessel should be placed in the water bath to maintain a constant temperature (e.g., 25°C).

  • Reactant Preparation: Accurately weigh a specified amount of the benzenetriol compound (e.g., 0.1 g) and place it in the reaction vessel.

  • Initiation of Reaction: Introduce a precise volume of the alkaline solution (e.g., 50 mL) into the reaction vessel containing the benzenetriol. Immediately seal the vessel.

  • Oxygen Introduction: Introduce a known volume of pure oxygen or air into the headspace of the reaction vessel.

  • Data Collection:

    • Start the magnetic stirrer to ensure proper mixing.

    • At regular intervals (e.g., every 5 minutes), measure the decrease in the volume of gas in the headspace using the gas burette.

    • Alternatively, withdraw a small sample of the headspace gas using a gas-tight syringe and analyze the oxygen concentration using an oxygen sensor or gas chromatograph.

  • Data Analysis:

    • Calculate the cumulative volume of oxygen absorbed at each time point.

    • Plot the volume of oxygen absorbed versus time to determine the absorption rate.

    • The total oxygen absorbed until the reaction ceases will give the oxygen absorption capacity under the experimental conditions.

  • Comparative Analysis: Repeat the experiment under identical conditions using the other benzenetriol compound. Compare the obtained oxygen absorption capacities and rates.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis cluster_comp Comparison Prep_Alkali Prepare Alkaline Solution Add_Reactants Add Benzenetriol and Alkaline Solution to Vessel Prep_Alkali->Add_Reactants Weigh_Compound Weigh Benzenetriol (1,2,4- or 1,2,3-) Weigh_Compound->Add_Reactants Setup Assemble Gasometric Apparatus Setup->Add_Reactants Introduce_O2 Introduce Known Volume of O₂ Add_Reactants->Introduce_O2 Start_Reaction Start Stirring and Begin Measurement Introduce_O2->Start_Reaction Measure_Volume Measure O₂ Volume Decrease Over Time Start_Reaction->Measure_Volume Plot_Data Plot O₂ Absorbed vs. Time Measure_Volume->Plot_Data Calculate Calculate Absorption Capacity and Rate Plot_Data->Calculate Compare Compare Performance of This compound and Pyrogallol Calculate->Compare

Caption: Workflow for the comparative analysis of oxygen absorbents.

Conclusion

Both this compound and Pyrogallol are highly effective oxygen absorbents, particularly in alkaline media. While Pyrogallol is more extensively characterized in terms of its quantitative oxygen scavenging performance, this compound is reported to be a comparable alternative. For applications requiring precise control of oxygen levels, a direct experimental comparison using a standardized protocol, such as the one outlined in this guide, is recommended to determine the most suitable absorbent based on specific performance requirements of capacity and rate. Further research providing a direct, quantitative comparison of these two compounds would be of significant value to the scientific and industrial communities.

References

A Comparative Analysis of Synthetic Routes to 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a valuable chemical intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. Its unique structure, featuring three hydroxyl groups on a benzene (B151609) ring, allows for diverse chemical transformations. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering an objective look at their performance based on experimental data.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for this compound is often dictated by factors such as precursor availability, desired yield and purity, scalability, and environmental considerations. The following table summarizes the key quantitative data for the prominent synthesis methods.

Synthesis RouteStarting Material(s)Key ReagentsReaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Thiele-Winter Acetoxylation & Hydrolysis p-BenzoquinoneAcetic anhydride, H₂SO₄ (cat.), then HCl/H₂O/Methanol (B129727)Acetoxylation: 40-50°C; Hydrolysis: Reflux, 7h84-96 (overall)HighHigh overall yield, well-established procedure.Multi-step process, use of corrosive acids.
Oxidation of Resorcinol (B1680541) ResorcinolHydrogen peroxide110-137°Cup to 96 (total trihydroxybenzenes)ModerateOne-step reaction, readily available starting material.Formation of pyrogallol (B1678534) as a byproduct, requires separation.
Bio-based from HMF 5-Hydroxymethylfurfural (HMF)Lewis acid catalyst (e.g., ZnCl₂), WaterSub/supercritical water, ~300°Cup to 54ModerateUtilizes a renewable feedstock.Requires high temperature and pressure, moderate yield.
Dakin Oxidation 2,4-Dihydroxybenzaldehyde or 3,4-DihydroxybenzaldehydeAlkaline hydrogen peroxideVariesModerateHighGood functional group tolerance.Limited to specific precursors, moderate yield.
Elbs Persulfate Oxidation Hydroquinone (B1673460)Potassium persulfate, AlkaliRoom temperatureLow to ModerateModerateMild reaction conditions.Often low yields, byproduct formation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for the key synthesis routes of this compound.

Thiele-Winter Acetoxylation and Hydrolysis Pathway

G Thiele-Winter Acetoxylation and Hydrolysis p_Benzoquinone p-Benzoquinone Triacetoxybenzene 1,2,4-Triacetoxybenzene (B1630906) p_Benzoquinone->Triacetoxybenzene Ac₂O, H₂SO₄ (cat.) Benzenetriol This compound Triacetoxybenzene->Benzenetriol H₃O⁺ / MeOH

Oxidation of Resorcinol Pathway

G Oxidation of Resorcinol Resorcinol Resorcinol Benzenetriol This compound Resorcinol->Benzenetriol H₂O₂ Pyrogallol Pyrogallol (byproduct) Resorcinol->Pyrogallol H₂O₂

Bio-based Synthesis from HMF

G Bio-based Synthesis from HMF HMF 5-Hydroxymethylfurfural (HMF) Benzenetriol This compound HMF->Benzenetriol Lewis Acid, H₂O (sub/supercritical)

Experimental Protocols

Synthesis via Thiele-Winter Acetoxylation and Hydrolysis

This two-step method is a widely cited and reliable route to this compound.

Step 1: Synthesis of 1,2,4-Triacetoxybenzene

  • Materials: p-Benzoquinone, acetic anhydride, concentrated sulfuric acid.

  • Procedure: To a stirred solution of acetic anhydride, concentrated sulfuric acid is added cautiously while maintaining the temperature below 10°C. p-Benzoquinone is then added portion-wise, ensuring the temperature does not exceed 50°C.[1] After the addition is complete, the mixture is stirred at 40-50°C for a few hours. The reaction mixture is then poured into ice-water to precipitate the product. The crude 1,2,4-triacetoxybenzene is collected by filtration, washed with water, and can be recrystallized from ethanol.

  • Yield: 86-87%[1]

Step 2: Hydrolysis of 1,2,4-Triacetoxybenzene

  • Materials: 1,2,4-Triacetoxybenzene, methanol, water, concentrated hydrochloric acid.

  • Procedure: 1,2,4-Triacetoxybenzene is dissolved in a mixture of methanol and water. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux for approximately 7 hours.[2] The solvent is then removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethyl acetate.

  • Yield: up to 98%[2]

Synthesis by Oxidation of Resorcinol

This method offers a more direct, one-step approach to a mixture of trihydroxybenzenes.

  • Materials: Resorcinol, hydrogen peroxide (30-85% solution).

  • Procedure: Resorcinol is heated to 110°C to form a melt. Hydrogen peroxide is then added dropwise to the stirred melt. The reaction is exothermic, and the temperature will rise. After the addition is complete and the exothermic reaction subsides (typically within 10-20 minutes), the reaction mixture is cooled. The product mixture contains this compound and pyrogallol, which can be separated by chromatography.

  • Yield: The total yield of trihydroxybenzenes can be as high as 96%, with the ratio of this compound to pyrogallol being approximately 3.4:1 when using 30% hydrogen peroxide.[3]

Bio-based Synthesis from 5-Hydroxymethylfurfural (HMF)

This route represents a green chemistry approach, utilizing a renewable starting material.

  • Materials: 5-Hydroxymethylfurfural (HMF), Lewis acid catalyst (e.g., ZnCl₂), water.

  • Procedure: An aqueous solution of HMF and a Lewis acid catalyst is heated in a high-pressure reactor to subcritical or supercritical conditions (e.g., 300°C). The reaction is typically run for a specific residence time to maximize the yield of this compound. After cooling and depressurization, the product is extracted from the aqueous solution.

  • Yield: Up to 54% mole yield of this compound can be achieved with catalysts like ZnCl₂.[4]

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and challenges. The Thiele-Winter acetoxylation of p-benzoquinone followed by hydrolysis stands out as a high-yielding and well-documented method, making it suitable for laboratory-scale synthesis where high purity is paramount. For industrial applications where cost and atom economy are critical, the direct oxidation of resorcinol presents a viable, albeit less selective, alternative. The emerging bio-based route from HMF offers a promising sustainable pathway, though it currently requires specialized high-pressure equipment and the yields are more moderate. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or organization, balancing factors of yield, purity, cost, scalability, and environmental impact.

References

Unraveling the Genotoxic Potential of Benzene Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the genotoxicity of 1,2,4-benzenetriol and other key benzene (B151609) metabolites, including hydroquinone (B1673460), catechol, and p-benzoquinone. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of the DNA-damaging potential of these compounds.

Executive Summary

Benzene, a ubiquitous environmental and industrial chemical, exerts its toxicity through its metabolites. Understanding the relative genotoxicity of these metabolites is crucial for risk assessment and the development of potential therapeutic interventions. This guide presents a detailed comparison of this compound, hydroquinone, catechol, and p-benzoquinone, focusing on their ability to induce DNA damage, form DNA adducts, and cause chromosomal aberrations. The data consistently indicates that hydroquinone and p-benzoquinone are particularly potent genotoxins, often acting through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS).

Data Presentation: Quantitative Genotoxicity Comparison

The following tables summarize key quantitative data from various in vitro genotoxicity assays, providing a clear comparison of the potency of this compound and other benzene metabolites.

Table 1: Inhibition of DNA Synthesis in L5178Y Cells

MetaboliteED50 (µM) for Inhibition of DNA Synthesis
p-Benzoquinone5
Hydroquinone10
This compound 180
Catechol250
Phenol800

Source: This data indicates the concentration of each metabolite required to inhibit DNA synthesis by 50%[1].

Table 2: DNA Adduct Formation in HL-60 Cells

MetaboliteRelative Effectiveness in DNA Adduct Formation
p-Benzoquinone~13-fold > Hydroquinone
Hydroquinone7-9 times > this compound and Catechol
This compound Baseline
CatecholBaseline

Source: This table illustrates the comparative efficiency of different benzene metabolites in forming DNA adducts[2][3][4].

Table 3: Micronuclei Induction in Human Lymphocytes

MetaboliteFold Increase in Micronucleated Cells (Compared to Control)
Hydroquinone~11-fold
p-BenzoquinoneModerate (2- to 5-fold)
CatecholModerate (2- to 5-fold)
This compound Data not directly comparable, but known to induce micronuclei[5]
PhenolModerate (2- to 5-fold)

Source: This table shows the relative ability of benzene metabolites to induce the formation of micronuclei, an indicator of chromosomal damage[6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Detailed Protocol:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in a horizontal electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer for a period to allow DNA to unwind. Apply an electric field.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software. The tail moment is calculated as the product of the tail length and the fraction of DNA in the tail[7].

In Vitro Micronucleus Test

The micronucleus test is a widely used method to assess chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Detailed Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to various concentrations of the test compound for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Fixation: Harvest the cells by centrifugation. Treat with a hypotonic solution to swell the cytoplasm, followed by fixation with a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow to air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score a predetermined number of binucleated cells for the presence of micronuclei. The frequency of micronucleated cells is then calculated.

DNA Adduct Detection by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts, which are segments of DNA that are covalently bonded to a chemical.

Principle: DNA is isolated from cells or tissues exposed to the test compound. The DNA is then enzymatically digested into individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P and separated by chromatography, allowing for their detection and quantification.

Detailed Protocol:

  • DNA Isolation and Digestion: Isolate genomic DNA from treated cells. Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): For increased sensitivity, adducted nucleotides can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography or a phosphorimager. Quantify the level of adducts relative to the total amount of DNA.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the genotoxicity of benzene metabolites.

Benzene_Metabolism_and_Genotoxicity cluster_Metabolism Benzene Metabolism cluster_Genotoxicity Genotoxic Mechanisms Benzene Benzene Phenol Phenol Benzene->Phenol CYP2E1 Hydroquinone Hydroquinone Phenol->Hydroquinone Catechol Catechol Phenol->Catechol This compound This compound Hydroquinone->this compound p-Benzoquinone p-Benzoquinone Hydroquinone->p-Benzoquinone MPO ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Catechol->this compound This compound->ROS DNA_Adducts DNA Adduct Formation p-Benzoquinone->DNA_Adducts DNA_Damage DNA Strand Breaks Oxidative Damage ROS->DNA_Damage Chromosomal_Aberrations Micronuclei Formation Aneuploidy DNA_Damage->Chromosomal_Aberrations DNA_Adducts->Chromosomal_Aberrations

Caption: Benzene metabolism and pathways to genotoxicity.

Comet_Assay_Workflow start Cell Treatment with Benzene Metabolite embedding Embed Cells in Low-Melting Agarose start->embedding lysis Cell Lysis (High Salt + Detergent) embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining (Fluorescent Dye) electrophoresis->staining analysis Fluorescence Microscopy and Image Analysis staining->analysis end Quantification of DNA Damage analysis->end Micronucleus_Assay_Workflow start Cell Culture and Metabolite Exposure cyto_block Add Cytochalasin B (Cytokinesis Block) start->cyto_block harvest Cell Harvesting and Hypotonic Treatment cyto_block->harvest fixation Fixation (Methanol/Acetic Acid) harvest->fixation staining Slide Preparation and Staining (e.g., Giemsa) fixation->staining scoring Microscopic Analysis (Scoring Binucleated Cells) staining->scoring end Determine Frequency of Micronucleated Cells scoring->end

References

Performance of different catalysts in the hydrogenation of 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of saturated carbocycles is a critical step in the creation of novel therapeutics. The hydrogenation of 1,2,4-Benzenetriol to produce valuable intermediates, such as 1,2,4-cyclohexanetriol, is a key transformation that relies heavily on the choice of an appropriate catalyst. This guide provides a comparative analysis of the performance of various catalysts in this reaction, supported by experimental data, to aid in catalyst selection and process optimization.

The catalytic hydrogenation of this compound primarily yields stereoisomers of 1,2,4-cyclohexanetriol. The desired product for many synthetic applications is the all-cis-1,2,4-cyclohexanetriol, a versatile building block. The choice of catalyst significantly influences the yield and selectivity of this transformation. This guide focuses on the performance of four commonly used heterogeneous catalysts: Raney-Nickel, Rhodium on Alumina (B75360) (Rh/Al₂O₃), Palladium on Carbon (Pd/C), and Ruthenium on Carbon (Ru/C).

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the hydrogenation of this compound based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data is compiled from various sources.

CatalystSupportProductYield (%)SelectivityKey Reaction ConditionsSource
Raney-Nickel-(±)-all-cis-1,2,4-cyclohexanetriol31Not Specified100 atm H₂, 100 °C, Ethanol (B145695), 15 h[1][2]
Rhodium (5%)Alumina (Al₂O₃)(±)-all-cis-1,2,4-cyclohexanetriol50Predominant100 atm H₂, THF[1][2]
Palladium on Carbon (Pd/C)CarbonHydrogenated ProductsData Not AvailableData Not AvailableTypical conditions: 1-50 atm H₂, RT-100 °C, various solventsGeneral Knowledge
Ruthenium on Carbon (Ru/C)CarbonHydrogenated ProductsData Not AvailableData Not AvailableTypical conditions: 10-100 atm H₂, RT-150 °C, various solventsGeneral Knowledge

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following are protocols for the hydrogenation of this compound using Raney-Nickel and Rhodium on Alumina.

Hydrogenation using Raney-Nickel

A solution of this compound (10 g, 76 mmol) in 50 ml of absolute ethanol is placed in a Parr apparatus. To this solution, 15 g of Raney-Nickel (type W4) is added. The mixture is then stirred for 15 hours under a hydrogen pressure of 100 atmospheres at a temperature of 100°C. After cooling the reaction mixture, it is filtered through Celite, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by flash chromatography to isolate (±)-all-cis-1,2,4-cyclohexanetriol.[1][2]

Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

In a similar setup to the Raney-Nickel procedure, a solution of this compound (10 g, 76 mmol) in tetrahydrofuran (B95107) (THF) is hydrogenated in a Parr apparatus. A catalytic amount of 5% Rhodium on alumina (0.5 g) is used. The reaction is carried out at a hydrogen pressure of 100 atmospheres. Following the reaction, the catalyst is filtered off, and the solvent is evaporated. The product mixture is then separated by flash chromatography to yield (±)-all-cis-1,2,4-cyclohexanetriol.[1]

Visualizing the Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound can be visualized as a series of sequential steps, from reactant preparation to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant This compound Reactor High-Pressure Reactor (Parr Apparatus) Reactant->Reactor Solvent Solvent (e.g., Ethanol, THF) Solvent->Reactor Catalyst Catalyst (e.g., Raney-Ni, Rh/Al2O3) Catalyst->Reactor Hydrogenation Hydrogenation (High Pressure H2, Temperature) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Flash Chromatography Evaporation->Purification Product 1,2,4-Cyclohexanetriol Purification->Product Analysis Characterization (NMR, etc.) Product->Analysis

Figure 1. General experimental workflow for the hydrogenation of this compound.

Signaling Pathway of Catalytic Hydrogenation

The fundamental process of heterogeneous catalytic hydrogenation involves the adsorption of reactants onto the catalyst surface, followed by reaction and desorption of the product.

signaling_pathway cluster_surface Catalyst Surface H2_adsorbed H₂ Adsorption & Dissociation (2H•) Reaction Surface Reaction (Stepwise Hydrogen Addition) H2_adsorbed->Reaction Benzenetriol_adsorbed This compound Adsorption Benzenetriol_adsorbed->Reaction Product_adsorbed 1,2,4-Cyclohexanetriol Adsorption Reaction->Product_adsorbed Product_solution 1,2,4-Cyclohexanetriol (solution) Product_adsorbed->Product_solution H2_gas H₂ (gas) H2_gas->H2_adsorbed Benzenetriol_solution This compound (solution) Benzenetriol_solution->Benzenetriol_adsorbed

References

A Comparative Analysis of 1,2,4-Benzenetriol and 1,3,5-Benzenetriol: Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical, physical, and biological properties of two isomeric benzenetriols: 1,2,4-benzenetriol and 1,3,5-benzenetriol (phloroglucinol). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support research and development in related fields.

Physicochemical Properties

This compound and 1,3,5-benzenetriol, while sharing the same molecular formula (C₆H₆O₃) and molecular weight (126.11 g/mol ), exhibit distinct physical and chemical properties due to the different substitution patterns of their hydroxyl groups on the benzene (B151609) ring. These differences influence their solubility, reactivity, and ultimately, their biological activities.

PropertyThis compound1,3,5-Benzenetriol (Phloroglucinol)
Synonyms Hydroxyhydroquinone, 1,2,4-TrihydroxybenzenePhloroglucinol, 1,3,5-Trihydroxybenzene
CAS Number 533-73-3108-73-6
Appearance Colorless platelets or prisms, quickly darkens in air[1]White or yellowish crystalline powder[2]
Melting Point 140-141 °C (sublimes)[1][3][4]215-220 °C[2]
Boiling Point 334.5 °C at 760 mmHgDecomposes during sublimation
Solubility Freely soluble in water, alcohol, ether, ethyl acetate; almost insoluble in chloroform, carbon disulfide, ligroin, benzene[3]Soluble in water (1 g/100 mL), diethyl ether, ethanol, and pyridine[2]
pKa Not explicitly found8.45[5]

Biological and Toxicological Profile

The arrangement of hydroxyl groups significantly impacts the biological and toxicological profiles of these two isomers. This compound is known for its pro-oxidant activity and role as a benzene metabolite, while 1,3,5-benzenetriol exhibits significant antioxidant and cytoprotective effects.

Biological/Toxicological ParameterThis compound1,3,5-Benzenetriol (Phloroglucinol)
Antioxidant Activity (DPPH IC₅₀) Pro-oxidant, generates reactive oxygen species[6][7]4.48 ± 0.54 µg/mL, 42 ± 1.00 µg/ml
Cytotoxicity (IC₅₀) 0.18 mM (MRC-5 cells)[8]~60% inhibition at 50 µg/mL (HT-29 cells)
Antimicrobial Activity (MIC) 0.05 mM against Xanthomonas citri subsp. citri>10,000 µg/mL against MRSA (derivatives show activity)
Acute Oral Toxicity (LD₅₀, rat) 350-500 mg/kg5200 mg/kg[9]

Signaling Pathways

This compound and Reactive Oxygen Species (ROS) Generation

This compound is a metabolite of benzene and is known to induce oxidative stress through the generation of reactive oxygen species (ROS)[6][7]. This process can lead to cellular damage, including DNA damage, and is implicated in the myelotoxicity of benzene[1][6]. The autooxidation of this compound to its semiquinone and quinone forms is a key step in this pathway, producing superoxide (B77818) radicals and subsequently other ROS.

ROS_Generation_by_1_2_4_Benzenetriol This compound This compound Semiquinone_Radical Semiquinone_Radical This compound->Semiquinone_Radical Autooxidation Hydroxybenzoquinone Hydroxybenzoquinone Semiquinone_Radical->Hydroxybenzoquinone O2_radical O₂⁻• (Superoxide) Semiquinone_Radical->O2_radical e⁻ transfer O2 O2 O2->O2_radical H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 SOD Cellular_Damage Oxidative Cellular Damage (DNA, Lipids, Proteins) O2_radical->Cellular_Damage OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton Reaction (Fe²⁺) H2O2->Cellular_Damage OH_radical->Cellular_Damage

Caption: Generation of Reactive Oxygen Species by this compound.

1,3,5-Benzenetriol (Phloroglucinol) and Inhibition of Apoptosis

In contrast to its isomer, 1,3,5-benzenetriol (phloroglucinol) has been shown to exert protective effects against cellular damage. For instance, it can protect against ionizing radiation-induced apoptosis by inhibiting the mitogen-activated protein kinase (MAPK) signaling cascade, specifically targeting MKK4/SEK1, JNK, and the downstream transcription factor AP-1.

Phloroglucinol_Apoptosis_Inhibition Cellular_Stress Cellular Stress (e.g., Ionizing Radiation) MKK4_SEK1 MKK4/SEK1 Cellular_Stress->MKK4_SEK1 JNK JNK MKK4_SEK1->JNK Phosphorylation AP1 AP-1 JNK->AP1 Phosphorylation Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression AP1->Pro_Apoptotic_Genes Transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Phloroglucinol 1,3,5-Benzenetriol (Phloroglucinol) Phloroglucinol->MKK4_SEK1 Inhibits Phloroglucinol->JNK Inhibits

Caption: Inhibition of the JNK/AP-1 Apoptotic Pathway by 1,3,5-Benzenetriol.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the determination of the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, 1,3,5-benzenetriol)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic acid in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution and Sample in a 96-well plate DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Scavenging Calculate % Scavenging Activity Measure_Abs->Calculate_Scavenging Determine_IC50 Determine IC₅₀ Calculate_Scavenging->Determine_IC50

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

MTT Assay (Cytotoxicity)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the benzenetriols on a cell line.

Materials:

  • Cell line (e.g., HT-29, MRC-5)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, 1,3,5-benzenetriol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the compound, and Abs_control is the absorbance of the untreated cells.

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method (Antimicrobial Activity)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Xanthomonas citri, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (this compound, 1,3,5-benzenetriol)

  • Positive control antibiotic

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The isomeric benzenetriols, this compound and 1,3,5-benzenetriol, exhibit markedly different physicochemical and biological properties. This compound is a reactive molecule with pro-oxidant and cytotoxic activities, while 1,3,5-benzenetriol (phloroglucinol) demonstrates significant antioxidant and cytoprotective effects, including the inhibition of apoptosis. These contrasting activities highlight the critical role of hydroxyl group positioning on the benzene ring in determining the biological function of these compounds. The provided data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development for further investigation and application of these molecules.

References

A Comparative Spectroscopic Analysis of 1,2,4-Benzenetriol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Key Spectroscopic Signatures

This guide provides a comprehensive spectroscopic comparison of 1,2,4-benzenetriol and its key derivatives, including its triacetate, trimethyl ether, 5-methyl, and 5-chloro substituted analogues. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to elucidate the structural and electronic differences between these compounds, offering valuable insights for their identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various spectral databases and literature sources, providing a clear and concise reference for comparative analysis.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 6.49 (d, J=8.5 Hz, 1H), 6.35 (d, J=2.8 Hz, 1H), 6.20 (dd, J=8.5, 2.8 Hz, 1H), 8.3-8.8 (br s, 3H, OH)147.8, 140.1, 133.2, 115.5, 107.2, 102.9
This compound Triacetate 7.28 (d, J=2.6 Hz, 1H), 7.17 (d, J=8.7 Hz, 1H), 7.08 (dd, J=8.7, 2.6 Hz, 1H), 2.29 (s, 3H), 2.27 (s, 3H), 2.25 (s, 3H)168.5, 168.4, 168.2, 145.1, 142.3, 135.9, 127.8, 125.9, 123.1, 21.0, 20.8, 20.6
1,2,4-Trimethoxybenzene 6.65 (d, J=2.9 Hz, 1H), 6.56 (d, J=8.8 Hz, 1H), 6.48 (dd, J=8.8, 2.9 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H)152.1, 151.0, 142.9, 112.1, 104.8, 100.2, 56.5, 56.1, 55.8
5-Methyl-1,2,4-benzenetriol 6.32 (s, 1H), 6.15 (s, 1H), 8.0-8.5 (br s, 3H, OH), 2.15 (s, 3H)Data not readily available
5-Chloro-1,2,4-benzenetriol 6.78 (s, 1H), 6.55 (s, 1H), 8.5-9.0 (br s, 3H, OH)Data not readily available

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrum (m/z)
This compound 3300-3500 (br, O-H), 1610, 1520 (C=C aromatic), 1200 (C-O)290126 (M+), 108, 80
This compound Triacetate 1765 (C=O ester), 1600, 1490 (C=C aromatic), 1200 (C-O)268252 (M+), 210, 168, 126
1,2,4-Trimethoxybenzene 2950 (C-H sp³), 1610, 1510 (C=C aromatic), 1220, 1040 (C-O)285168 (M+), 153, 125
5-Methyl-1,2,4-benzenetriol 3300-3500 (br, O-H), 2920 (C-H sp³), 1620, 1510 (C=C aromatic), 1210 (C-O)Data not readily available140 (M+)
5-Chloro-1,2,4-benzenetriol 3300-3500 (br, O-H), 1600, 1500 (C=C aromatic), 1200 (C-O), 810 (C-Cl)Data not readily available160/162 (M+), 125

Experimental Methodologies

The spectroscopic data presented in this guide are typically acquired using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: UV-Vis spectra are recorded on a double-beam spectrophotometer.

  • Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-800 nm. A baseline is recorded using a cuvette containing only the solvent.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound or Derivative Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in UV-Vis Solvent Sample->Dilution KBr_Pellet Preparation of KBr Pellet (for IR) Sample->KBr_Pellet GC_LC_Prep Preparation for GC/LC-MS Sample->GC_LC_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry GC_LC_Prep->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_UV_Vis Process UV-Vis Data (Baseline Correction) UV_Vis->Process_UV_Vis Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Comparative Analysis Process_NMR->Interpretation Process_UV_Vis->Interpretation Process_IR->Interpretation Process_MS->Interpretation

A generalized workflow for the spectroscopic analysis of chemical compounds.

This guide serves as a foundational resource for the spectroscopic comparison of this compound and its derivatives. The provided data and methodologies support the identification and characterization of these compounds, facilitating their effective use in scientific research and development.

Safety Operating Guide

Proper Disposal of 1,2,4-Benzenetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,2,4-Benzenetriol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals.

This compound, also known as hydroxyhydroquinone, is a hazardous chemical that requires careful handling and disposal.[1][2][3][4] It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye damage and respiratory irritation.[1][5][6][7] Adherence to proper disposal protocols is therefore essential to mitigate these risks.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling phenols and aromatic compounds.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional and local hazardous waste regulations. The following is a general procedural outline:

  • Identification and Classification:

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • This chemical is classified as an acute toxicant, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][5]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • Store in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Containerization:

    • Use a dedicated, leak-proof, and compatible container for collecting this compound waste. The original container is often a suitable choice.[8]

    • The container must be in good condition, with a secure, tightly fitting lid.[9]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep the solid material and place it into the designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by a final rinse) and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[8][10]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][6]

    • Follow all institutional procedures for waste manifest and record-keeping.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueReference
CAS Number 533-73-3[1][2][3][4][6]
Molecular Formula C₆H₆O₃[6][11]
Molecular Weight 126.11 g/mol [2][3][5][11]
Physical State Solid, Powder[1]
Melting Point 140 °C (subl.)[2][3][7]
Appearance Beige[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

G A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Segregate from Incompatible Materials B->C G Spill Occurs B->G D Collect in Labeled, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Disposal (EHS) E->F H Contain and Clean Up Spill (Collect as Hazardous Waste) G->H H->D

References

Personal protective equipment for handling 1,2,4-Benzenetriol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,4-Benzenetriol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 533-73-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Health Hazard Summary

This compound is a hazardous substance that poses significant health risks upon exposure.[1][2] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin irritation, and serious eye irritation and damage.[2][3][4] Additionally, it may cause respiratory irritation.[1][2] This compound is also sensitive to air and light.[1][5] Studies have indicated that it is mutagenic and can induce oxidative DNA damage.[6][7]

GHS Hazard Classifications

Hazard ClassCategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage[2][3][4] / H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartPPE RequirementDetails and Recommendations
Eyes/Face Mandatory Wear chemical safety goggles or a face shield to protect against dust and splashes.[1][8][9]
Skin/Hands Mandatory Chemical-resistant gloves are required.[3] Nitrile or butyl rubber gloves are recommended for adequate protection.[9] Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[1]
Body Mandatory Wear a lab coat or a chemical-resistant apron.[9] Full-body protective clothing may be necessary for handling large quantities or in the event of a spill.[9]
Respiratory As Needed All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[5][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3][9]
Feet Mandatory Closed-toe shoes must be worn in the laboratory to protect against spills.[9]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is accessible.[1]

    • Work in a designated area, such as a chemical fume hood, with adequate ventilation.[5]

    • Don all required PPE as specified in the table above.[1][8]

    • Have an emergency plan and necessary first-aid supplies readily available.

  • Handling:

    • Avoid generating dust when handling the solid form.[5]

    • Do not breathe dust, fumes, or vapors.[1][5]

    • Avoid all contact with eyes, skin, and clothing.[1][5]

    • Keep the container tightly closed when not in use.[1][8] Store in a cool, dry place away from light and air.[1][5]

    • Do not eat, drink, or smoke in the handling area.[1][8]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][8]

    • Carefully remove and decontaminate or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[1][8]

    • Clean the work area using appropriate methods.

Disposal Plan

All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including spills swept up with inert material, in a suitable, labeled, and sealed container for disposal.[1][5]

  • Liquid Waste: Do not empty into drains or release into the environment.[1][5] Collect in a designated, sealed hazardous waste container.

  • Regulatory Compliance: Dispose of all waste materials at an approved waste disposal plant.[1][8] Always follow your institution's specific guidelines and adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.[9]

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Measure Chemical (Avoid Dust) prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Segregate Hazardous Waste (Solid & Liquid) handle3->clean1 End Work clean2 Decontaminate Work Area clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency Exposure Event (Skin/Eye Contact, Inhalation) first_aid Administer First Aid (Flush Area, Move to Fresh Air) emergency->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetriol
Reactant of Route 2
1,2,4-Benzenetriol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.